(1H-Indazol-5-yl)-methyl-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-7-2-3-8-6(4-7)5-10-11-8/h2-5,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLJYJGTPETJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Methyl-1H-indazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-Methyl-1H-indazol-5-amine, a key heterocyclic building block in medicinal chemistry. We will explore its chemical identity, synthesis protocols, physicochemical properties, and its emerging role as a crucial intermediate in the development of novel therapeutics.
Core Identity: IUPAC Name and CAS Number
The compound of focus is unequivocally identified by its IUPAC name and CAS number, which are essential for accurate sourcing and regulatory compliance.
-
IUPAC Name: 1-methyl-1H-indazol-5-amine[1]
-
Synonyms: 5-Amino-1-methyl-1H-indazole, 1-Methyl-5-amino-1H-indazole[2][3]
This nomenclature specifies a methyl group attached to the nitrogen at position 1 of the indazole ring system, and an amine group at position 5. This structural arrangement is fundamental to its chemical reactivity and utility in pharmaceutical synthesis.
Synthesis Pathway: A Validated Protocol
The synthesis of 1-Methyl-1H-indazol-5-amine is most commonly achieved through the reduction of a nitro-precursor. This method is reliable and provides a high yield of the final product.
Rationale for Method Selection
The reduction of an aromatic nitro group to an amine is a classic and well-understood transformation in organic chemistry. The chosen method, utilizing iron powder and ammonium chloride, is favored for its cost-effectiveness, safety profile (compared to catalytic hydrogenation with H₂ gas), and high efficiency. Iron is a mild reducing agent in the presence of a proton donor like ammonium chloride, which allows for the selective reduction of the nitro group without affecting the indazole core.
Experimental Workflow Diagram
Caption: Applications of 1-methyl-1H-indazol-5-amine in therapeutic development.
Conclusion
1-Methyl-1H-indazol-5-amine is a compound of significant interest to the scientific community, particularly in the realm of drug discovery. Its well-defined synthesis, characterized properties, and proven utility as a building block for potent biological agents make it an invaluable tool for medicinal chemists. Further exploration of this and related indazole derivatives will undoubtedly continue to fuel the development of next-generation therapeutics.
References
- American Elements. 4-Methyl-1H-indazol-5-amine. [Link]
- PubChem. 1-(1H-Imidazol-5-yl)methanamine. [Link]
- PubChem. 3-methyl-1H-indazol-5-amine. [Link]
- PubChemLite. 1-methyl-1h-indazol-5-amine (C8H9N3). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. [Link]
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- ResearchGate. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. [Link]
Sources
An In-depth Technical Guide to (1H-Indazol-5-yl)-methyl-amine: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," this structural motif is found in a multitude of biologically active compounds and approved pharmaceuticals, demonstrating its ability to interact with a diverse range of biological targets.[3] The thermodynamic stability of the 1H-indazole tautomer makes it a prevalent and synthetically accessible core for the development of novel therapeutic agents.[1] Indazole derivatives have exhibited a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Notable drugs such as Pazopanib, an anti-cancer agent, and Granisetron, a 5-HT3 antagonist used as an antiemetic, feature the indazole core, underscoring its therapeutic relevance.[1] This guide focuses on a specific derivative, (1H-Indazol-5-yl)-methyl-amine (also known as N-methyl-1H-indazol-5-amine), a valuable building block for the synthesis of more complex molecules in drug discovery programs.
Physicochemical and Structural Properties
This compound is a structurally intriguing molecule, featuring the 1H-indazole core with a methylamino substituent at the 5-position. This substitution pattern provides a key vector for further chemical modifications and specific interactions with biological targets.
Molecular Formula and Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-methyl-1H-indazol-5-amine | [4] |
| CAS Number | 478827-05-3 | [4] |
| Molecular Formula | C₈H₉N₃ | [4] |
| Molecular Weight | 147.18 g/mol | [4] |
| Canonical SMILES | CNC1=CC=C2NN=CC2=C1 | [4] |
| InChI Key | FLSLJYJGTPETJD-UHFFFAOYSA-N | [4] |
Predicted Physicochemical Data
| Property | Predicted Value | Reference Compound Data (1H-Indazol-5-amine) | Source |
| logP | ~1.8 | 1.5 | [5] |
| Topological Polar Surface Area | 54.7 Ų | 54.7 Ų | [5] |
| Hydrogen Bond Donors | 2 | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | 2 | [5] |
| Water Solubility | Low | 17.9 µg/mL | [6] |
Synthetic Protocols
The synthesis of this compound can be strategically approached in a two-step sequence starting from the commercially available 5-nitroindazole. This method involves the reduction of the nitro group to a primary amine, followed by selective N-methylation.
Step 1: Synthesis of the Precursor, 1H-Indazol-5-amine
The initial step is the reduction of 5-nitroindazole to 1H-Indazol-5-amine. A standard and effective method for this transformation is catalytic hydrogenation.
Reaction Scheme:
Caption: Synthesis of 1H-Indazol-5-amine from 5-Nitroindazole.
Detailed Protocol:
-
Reaction Setup: To a solution of 5-nitroindazole (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield 1H-Indazol-5-amine, which can often be used in the next step without further purification.[5]
Step 2: N-methylation of 1H-Indazol-5-amine
The final step is the selective methylation of the primary amino group. Reductive amination provides a controlled method for this transformation.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
Imine Formation: Dissolve 1H-Indazol-5-amine (1 equivalent) in methanol. Add an aqueous solution of formaldehyde (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or aminal.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the excess NaBH₄ by the careful addition of water. Concentrate the mixture under reduced pressure to remove the methanol. The aqueous residue is then extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, a singlet for the N-H proton of the pyrazole ring, a singlet for the N-H proton of the amine, and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons and the methyl carbon will be characteristic of the compound's structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z of 147. Given the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.[7][8]
-
Fragmentation Pattern: A characteristic fragmentation for amines is the alpha-cleavage.[7][9] For this compound, this would involve the loss of a hydrogen radical to form a stable iminium cation, resulting in a significant peak at m/z 146. Further fragmentation of the indazole ring would also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the indazole and the secondary amine, C-H stretching for the aromatic and methyl groups, and C=C and C=N stretching vibrations within the aromatic ring system.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a wide range of potential therapeutic agents. The secondary amine provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).
As a Key Building Block
The true value of this compound lies in its utility as a synthetic intermediate. The methylamino group can be further functionalized to introduce diverse chemical moieties, enabling the generation of large compound libraries for high-throughput screening. For instance, derivatives of the closely related 7-methyl-1H-indazol-5-yl have been investigated as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in the treatment of migraine.[10] This suggests that 5-substituted indazoles, such as the title compound, could also serve as crucial components in the design of novel CGRP antagonists or modulators of other G protein-coupled receptors.
Caption: Role of this compound in a typical drug discovery workflow.
Conclusion
This compound is a molecule of significant interest to researchers in medicinal chemistry and drug development. Its synthesis is achievable through straightforward and scalable chemical transformations. While detailed experimental data for this specific compound is limited, its structural similarity to known bioactive molecules and the proven versatility of the indazole scaffold make it a highly valuable building block for the discovery of novel therapeutics. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for scientists working at the forefront of pharmaceutical innovation.
References
- Barilli, A., et al. (2021). From high-throughput screening to target validation: Benzo[d]isothiazoles as potent and selective agonists of human transient receptor potential cation channel subfamily M Member 5 possessing in vivo gastrointestinal prokinetic activity in rodents. Journal of Medicinal Chemistry, 64(9), 5931-55.
- Porter, H. D., & Peterson, W. D. (1940). 5-NITROINDAZOLE. Organic Syntheses, 20, 73.
- Bucknell, S. J., et al. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d][4][11]oxazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine. Journal of Medicinal Chemistry, 63(13), 7064-7086.
- Liu, X., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 16(15), 4062-4065.
- ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
- Kim, J., & Lee, S. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(15), 8415-8424.
- ResearchGate. ChemInform Abstract: Synthesis of 1-Aryl-1H-indazoles via a Ligand-Free Copper-Catalyzed Intramolecular Amination Reaction.
- Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
- ResearchGate. Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.
- ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- National Institutes of Health. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
- ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy.
- University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- PubChem. 1H-Indazol-5-amine.
- ResearchGate. 13C NMR of indazoles.
- ACS Publications. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
- YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines.
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Google Patents. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
- Chemistry LibreTexts. Amine Fragmentation.
- National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- YouTube. Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 1-Methyl-1H-indazol-5-amine [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Physicochemical properties of 1-methyl-1H-indazol-5-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-indazol-5-amine
Introduction
1-methyl-1H-indazol-5-amine (CAS No. 50593-24-3) is a heterocyclic amine that has emerged as a crucial building block in modern medicinal chemistry. Its rigid indazole scaffold, decorated with a nucleophilic amino group and a strategic N-methyl substituent, makes it a versatile intermediate for the synthesis of complex bioactive molecules.[1] This compound serves as a key precursor in the development of novel therapeutics, including Wee1 kinase inhibitors for oncology applications and TRPM5 agonists, highlighting its significance in drug discovery pipelines targeting cancer and neurological disorders.[2][3][4]
A thorough understanding of the physicochemical properties of a molecule like 1-methyl-1H-indazol-5-amine is paramount for any researcher in the field of drug development. These properties—spanning solubility, lipophilicity, and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and directly influence its formulation, chemical stability, and synthetic handling.
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-1H-indazol-5-amine. It is designed for researchers, scientists, and drug development professionals, offering not just established data but also field-proven, detailed protocols for the experimental determination of these critical parameters. The causality behind experimental choices is explained to empower researchers to not only reproduce but also adapt these methodologies as needed.
Chemical Identity and Core Properties
The foundational characteristics of 1-methyl-1H-indazol-5-amine are summarized below. These identifiers are essential for accurate sourcing, documentation, and regulatory submission.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-1H-indazol-5-amine | [5] |
| Synonyms | 5-Amino-1-methyl-1H-indazole | [1] |
| CAS Number | 50593-24-3 | [2][4][5] |
| Molecular Formula | C₈H₉N₃ | [4][5] |
| Molecular Weight | 147.18 g/mol | [4][5] |
| Appearance | Solid, Brown to Red-Brown Crystalline Powder | [1][2] |
| Melting Point | 142-144 °C | [2][5] |
| Boiling Point | 321.6 °C at 760 mmHg | [2][5] |
| InChI Key | PYOFNPHTKBSXOM-UHFFFAOYSA-N | [5] |
Ionization Constant (pKa)
The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters for a drug candidate. It dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its aqueous solubility, membrane permeability, and receptor binding interactions. For 1-methyl-1H-indazol-5-amine, the basicity is primarily attributed to the 5-amino group.
-
Predicted pKa: 3.85 ± 0.10[2]
This predicted value suggests that the 5-amino group is a weak base. At physiological pH (~7.4), the molecule will be predominantly in its neutral, un-ionized form, which typically favors membrane permeation. However, in the acidic environment of the stomach (pH 1-3), a significant portion of the molecule would exist as the protonated, cationic form, enhancing its aqueous solubility. Experimental verification of this value is crucial for building accurate ADME models.
Protocol for Experimental pKa Determination by Potentiometric Titration
This protocol provides a robust, self-validating method for determining the pKa of a weakly basic compound like 1-methyl-1H-indazol-5-amine.[5][6]
Causality: Potentiometric titration is the gold standard for pKa determination due to its precision.[7] The method works by monitoring the change in pH of a solution of the analyte as a standardized titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the neutral base and its conjugate acid are equal. Maintaining a constant ionic strength with KCl is critical to minimize activity coefficient fluctuations that could affect pH measurements.
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
-
Sample Preparation:
-
Accurately weigh and dissolve 1-methyl-1H-indazol-5-amine in a suitable co-solvent (if necessary, e.g., methanol or DMSO) and dilute with deionized water to a final concentration of approximately 1 mM. The final co-solvent percentage should be kept low (<5%) to minimize its effect on the pKa.
-
Add potassium chloride (KCl) to the solution to maintain a constant ionic strength, typically 0.15 M.[5]
-
-
Titration Setup:
-
Place a 20 mL aliquot of the sample solution into a thermostatted titration vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of bases.[5]
-
-
Titration Procedure:
-
Titrate the solution with a standardized 0.1 M HCl solution.
-
Add the titrant in small, precise increments (e.g., 0.05 mL) using an automated burette.
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately locate the equivalence point (the volume at which the derivative is maximal).
-
The pKa is the pH value recorded at the volume corresponding to half of the equivalence point volume.
-
-
Validation: Perform the titration in triplicate to ensure reproducibility. The resulting pKa values should agree within ±0.05 units.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), which is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.
-
Predicted XLogP3: 1.4
This moderate LogP value is favorable for drug candidates according to Lipinski's Rule of Five , which suggests an optimal LogP of <5 for good oral absorption and permeation.[8][9] A value around 1.4 indicates a balanced solubility between aqueous and lipid environments, which is often desirable for oral bioavailability.
Protocol for Experimental LogP Determination (Shake-Flask Method)
The OECD Guideline 107 (Shake-Flask Method) is the classical and most reliable method for LogP determination for compounds within the LogP range of -2 to 4.[10][11]
Causality: This method directly measures the partitioning of the analyte between water and n-octanol after they have been mutually saturated and allowed to reach equilibrium. Pre-saturation of the solvents is critical because the mutual solubility of n-octanol and water (water dissolves in octanol to 2.3 M) can otherwise alter the phase volumes and properties, leading to inaccurate results. Analysis of both phases provides a mass balance check, ensuring the integrity of the experiment.
Methodology:
-
Solvent Preparation:
-
Prepare water-saturated n-octanol by shaking n-octanol with deionized water (1:1 v/v) for 24 hours, then allowing the layers to separate.
-
Prepare n-octanol-saturated water by the same method.
-
-
Sample Preparation:
-
Prepare a stock solution of 1-methyl-1H-indazol-5-amine in water-saturated n-octanol at a concentration not exceeding 0.01 M.
-
-
Partitioning:
-
In a glass vial with a PTFE-lined cap, combine the n-octanol stock solution and n-octanol-saturated water at a defined volume ratio (e.g., 1:1, 1:2, or 2:1). The choice of ratio depends on the expected LogP to ensure quantifiable concentrations in both phases.
-
Gently agitate the vials on a shaker at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that could lead to emulsion formation.
-
-
Phase Separation: Centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the analyte in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for each phase.
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water.
-
The final LogP is the base-10 logarithm of P.
-
-
Validation: The experiment should be performed in triplicate. The calculated LogP values should be consistent, and the total amount of analyte recovered from both phases should be within 90-110% of the amount initially added.
Caption: Workflow for LogP determination via the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that limits drug absorption and bioavailability. Poor solubility is a major hurdle in drug development. While no specific quantitative data for 1-methyl-1H-indazol-5-amine is publicly available, its structure suggests it will exhibit pH-dependent solubility due to the basic amino group.
Protocol for Thermodynamic Solubility Determination
This protocol determines the equilibrium or thermodynamic solubility, which is the true saturation point of the compound and is essential for pre-formulation and biopharmaceutical classification.[2][12]
Causality: The shake-flask method allows a saturated solution to be formed where the dissolved compound is in equilibrium with its solid state, providing the most accurate and relevant solubility value.[13] Incubation for 24 hours is typically sufficient to ensure this equilibrium is reached.[2] Analyzing the pH of the final suspension is critical, as the compound itself can alter the buffer pH, affecting its own solubility.
Methodology:
-
Buffer Preparation: Prepare a relevant aqueous buffer, typically a phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.
-
Sample Preparation:
-
Add an excess of solid, crystalline 1-methyl-1H-indazol-5-amine to a glass vial (e.g., 1-2 mg of solid to 1 mL of buffer). A visible amount of undissolved solid must remain.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., Thermomixer) set to 25 °C or 37 °C.
-
Agitate the suspension for 24 hours to allow it to reach equilibrium.[2]
-
-
Sample Processing:
-
After incubation, allow the vials to stand briefly for large particles to settle.
-
Filter the suspension through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solid. Alternatively, centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
-
pH Measurement: Measure the pH of the final saturated solution to confirm it has not significantly deviated from the initial buffer pH.
-
Quantification:
-
Dilute the clear filtrate/supernatant with a suitable mobile phase.
-
Determine the concentration of the dissolved analyte using a validated HPLC-UV or LC-MS method against a standard calibration curve.
-
-
Reporting: The solubility is reported in units such as µg/mL or µM. The experiment should be performed in triplicate.
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not widely published, its structural features allow for a reliable prediction of its key spectral characteristics.
¹H NMR Spectroscopy
-
Aromatic Protons (3H): The three protons on the bicyclic indazole ring are expected to appear in the aromatic region, typically between δ 7.0-8.0 ppm. Their specific shifts and coupling patterns (doublets, triplets, or doublets of doublets) will be diagnostic of their positions relative to the amino and fused pyrazole rings.
-
Amino Protons (-NH₂, 2H): A broad singlet is expected, likely in the range of δ 3.5-5.0 ppm. The chemical shift of N-H protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
N-Methyl Protons (-CH₃, 3H): A sharp singlet is expected for the methyl group attached to the indazole nitrogen. Its chemical shift would likely be in the δ 3.7-4.1 ppm range.
¹³C NMR Spectroscopy
-
Aromatic Carbons (6C): Resonances for the carbons of the indazole ring are expected in the typical aromatic range of δ 110-150 ppm. The carbon bearing the amino group (C5) will be shifted upfield due to the electron-donating effect of the nitrogen.
-
N-Methyl Carbon (1C): The methyl carbon signal is expected to appear significantly upfield, likely in the δ 30-40 ppm range.
Infrared (IR) Spectroscopy
-
N-H Stretching: As a primary aromatic amine, two characteristic sharp bands of medium intensity are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[14]
-
Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically ~3030-3100 cm⁻¹).[15]
-
N-H Bending (Scissoring): A medium to strong absorption is expected around 1580-1650 cm⁻¹.[14]
-
Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.[15]
-
C-N Stretching: A strong band corresponding to the aromatic C-N stretch is expected in the 1250-1335 cm⁻¹ region.[14]
UV-Vis Spectroscopy
Aromatic systems like indazole are strong chromophores. Based on data for similar indazole derivatives, 1-methyl-1H-indazol-5-amine is expected to show strong absorbance in the UV region, with characteristic absorption maxima (λmax) likely between 250-320 nm in a solvent like acetonitrile or methanol.[16]
Synthesis, Stability, and Storage
Synthetic Route
A common and efficient synthesis of 1-methyl-1H-indazol-5-amine involves the chemical reduction of its nitro precursor, 1-methyl-5-nitro-1H-indazole.[2] The Bechamp reduction, using iron powder in the presence of an acid or an electrolyte like ammonium chloride, is a classic, cost-effective, and scalable method for this transformation.[3][17]
Caption: Synthesis of 1-methyl-1H-indazol-5-amine via nitro group reduction.
Chemical Stability and Storage
The presence of an aromatic amino group suggests potential susceptibility to oxidative degradation, which can lead to coloration of the material. The compound's stability is enhanced by proper storage.
-
Recommended Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[2] Recommended temperatures range from 0-8 °C.[1]
-
Rationale: Protection from light, oxygen, and heat is crucial to prevent slow oxidation and degradation of the amine functionality, ensuring the material's purity and integrity over time.
Conclusion
1-methyl-1H-indazol-5-amine is a compound of high value to the drug discovery community. Its physicochemical profile, characterized by moderate lipophilicity, weak basicity, and defined structural features, makes it an attractive synthetic intermediate. The experimental protocols detailed in this guide provide a robust framework for researchers to verify and expand upon the known data, ensuring the generation of high-quality, reliable information critical for advancing drug development programs. A thorough and early characterization of these fundamental properties is a cornerstone of efficient and successful medicinal chemistry.
References
- Liu, Y. et al.
- Maji, B. et al. (2011). Efficient and highly selective iron-catalyzed reduction of nitroarenes to anilines. The Royal Society of Chemistry. [Link]
- PubChem. 1-methyl-1H-indazol-5-amine | C8H9N3 | CID 2768032. [Link]
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- ResearchGate. UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... [Link]
- Berg, D. J., & Peeters, K. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 102(11), 3975-3991. [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Evotec. Thermodynamic Solubility Assay. [Link]
- Creative Bioarray.
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
- Wikipedia. Lipinski's rule of five. [Link]
- Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
- European Commission. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline. [Link]
- Moodle@Units. Lipinski's rule of five. [Link]
- University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]
- OECD iLibrary. Test No.
- ACS Publications.
- OECD. Test No.
- ResearchGate.
- PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- OpenStax. 15.
Sources
- 1. scispace.com [scispace.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. evotec.com [evotec.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 16. researchgate.net [researchgate.net]
- 17. sciencemadness.org [sciencemadness.org]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Date: January 7, 2026
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of indazole derivatives. We delve into their significant roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This document is designed to serve as a valuable resource for researchers and drug development professionals, offering not only a review of the field but also detailed, field-proven experimental protocols and an in-depth analysis of the structure-activity relationships that govern the therapeutic potential of this remarkable class of compounds.
The Indazole Moiety: A Foundation for Diverse Biological Activity
Indazole, or benzopyrazole, is a heterocyclic organic compound consisting of a benzene ring fused to a pyrazole ring.[3] This arrangement results in a stable, 10-π electron aromatic system.[3] While naturally occurring indazoles are rare, the synthetic derivatives have garnered immense interest in medicinal chemistry.[1][3] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the fine-tuning of its physicochemical properties and biological targets. This has led to the development of several FDA-approved drugs, including the anticancer agents pazopanib and niraparib, highlighting the clinical significance of this scaffold.[1]
The indazole nucleus can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole. The substitution pattern on the nitrogen atoms and the benzene ring profoundly influences the molecule's interaction with biological targets, making the regioselective synthesis of indazole derivatives a critical aspect of drug design.[1]
Synthetic Strategies for Bioactive Indazole Derivatives
The construction of the indazole core and its subsequent functionalization are pivotal in the exploration of its therapeutic potential. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings.
General Synthetic Routes
Several robust methods for the synthesis of the indazole scaffold have been established. These include:
-
The Davis-Beirut Reaction: A metal-free approach that utilizes inexpensive starting materials, offering a versatile route to various 2H-indazoles and indazolones.
-
[3+2] Dipolar Cycloaddition: This method, often employing sydnones and arynes, provides high yields and excellent regioselectivity for 2H-indazoles under mild reaction conditions.
-
Transition-Metal-Catalyzed C-H Activation/Annulation: This strategy allows for the direct functionalization of C-H bonds, offering an efficient and atom-economical pathway to functionalized indazoles.
Detailed Experimental Protocol: Synthesis of a 1H-Indazole Derivative via Palladium-Catalyzed Intramolecular C-N Bond Formation
This protocol describes a representative synthesis of a 1H-indazole derivative, a common scaffold in many bioactive molecules.
Reaction Scheme:
A representative palladium-catalyzed intramolecular C-N bond formation.
Materials:
-
o-alkyne azoarene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Tri(tert-butyl)phosphine tetrafluoroborate (P(tBu)₃·HBF₄, 0.1 mmol, 10 mol%)
-
Anhydrous toluene (20 mL)
-
Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add the o-alkyne azoarene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(tBu)₃·HBF₄ (0.1 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1H-indazole derivative.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be calculated based on the purified product.
Anticancer Activity of Indazole Derivatives
The indazole scaffold is a cornerstone in the development of modern anticancer therapeutics, particularly as kinase inhibitors.[4]
Mechanism of Action: Kinase Inhibition
Many indazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] The indazole core can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and blocking their catalytic activity. This leads to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[5]
Mechanism of kinase inhibition by indazole derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative indazole derivatives against various cancer cell lines.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| Pazopanib | VEGFR-2 | 0.03 | [2] |
| Niraparib | PARP-1 | 0.0035 | [1] |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [5] |
| Compound 6o | K562 (Leukemia) | 5.15 | [6] |
| Compound 11a | NCI-H322M (Lung Cancer) | GI₅₀ = 60% | [4] |
| Compound 12b | KM12 (Colorectal Cancer) | GI₅₀ = 74% | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Indazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity of Indazole Derivatives
Indazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways.[7]
Mechanism of Action: Inhibition of Inflammatory Pathways
A key mechanism underlying the anti-inflammatory effects of indazoles is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[10] Some indazole derivatives can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus.[9]
Inhibition of the NF-κB signaling pathway by indazole derivatives.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Target/Assay | IC₅₀ (µM) | Reference |
| Indazole | COX-2 | 23.42 | [7] |
| 5-Aminoindazole | COX-2 | 12.32 | [7] |
| 6-Nitroindazole | COX-2 | 19.22 | [7] |
| Indazole | TNF-α | 220.11 | [7] |
| 5-Aminoindazole | TNF-α | 230.19 | [7] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Indazole derivative
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the indazole derivative at various concentrations. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a 10-minute incubation at 37°C, stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the indazole derivative and determine the IC₅₀ value.
Antimicrobial and Neuroprotective Activities
Beyond their roles in cancer and inflammation, indazole derivatives have shown promise as antimicrobial and neuroprotective agents.
Antimicrobial Activity
Indazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. The mechanism of action can vary, with some compounds targeting essential microbial enzymes or disrupting cell membrane integrity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Indazole derivative
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the indazole derivative in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Neuroprotective Activity
Emerging evidence suggests that indazole derivatives may offer therapeutic benefits for neurodegenerative diseases by protecting neurons from damage and apoptosis.[11]
Mechanism of Action: Anti-apoptotic Effects
Some indazole derivatives exert neuroprotective effects by modulating apoptotic pathways. For instance, they can inhibit the activation of caspases, key enzymes in the apoptotic cascade, and regulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[12]
Modulation of the intrinsic apoptotic pathway by indazole derivatives.
Future Perspectives and Conclusion
The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities and the amenability to chemical modification ensure its continued prominence in medicinal chemistry. Future research will likely focus on:
-
Target-Specific Design: The development of highly selective indazole derivatives for specific biological targets to minimize off-target effects.
-
Novel Drug Delivery Systems: The formulation of indazole-based drugs in advanced delivery systems to enhance their bioavailability and therapeutic efficacy.
-
Combination Therapies: The exploration of indazole derivatives in combination with other therapeutic agents to overcome drug resistance and improve treatment outcomes.
References
- Zhang, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]
- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1235-1254. [Link]
- Meti, M. D., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(11), HC01–HC05. [Link]
- Li, J., et al. (2023).
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15857-15867. [Link]
- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1235-1254. [Link]
- Müller, S., et al. (1987). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Pharmazie, 42(5), 324-326. [Link]
- Shen, Y., et al. (2025). Development of new azole-based indole/indoline derivatives for the treatment of inflammatory bowel disease by targeting MAPK/NF-κB signaling pathways.
- Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.
- Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid.
- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1235-1254. [Link]
- Kumar, J., et al. IC 50 values for Indazole derivatives (1be16b).
- Al-Ostath, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17881–17895. [Link]
- Sankaran, M., et al. (2018). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Biomedicine & Pharmacotherapy, 108, 134-141. [Link]
- Kim, H., et al. (2009). Neuroprotective Effects of Furopyrazole Derivative of Benzylindazole Analogs on C2 Ceramide-Induced Apoptosis in Cultured Cortical Neurons. Archives of Pharmacal Research, 32(6), 883-889. [Link]
- Singh, S., et al. (2024). Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review. Molecular and Cellular Biochemistry. [Link]
- El-Gamal, M. I., et al. (2020). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Archiv der Pharmazie, 353(9), e2000173. [Link]
- Puar, Y. R., et al. (2018). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Journal of Pharmacogenomics & Pharmacoproteomics, 9(2). [Link]
- Du, H.-H., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on -Amyloid-Induced PC12 Cells. Molecules, 25(22), 5462. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Neuroprotective effects of furopyrazole derivative of benzylindazole analogs on C2 ceramide-induced apoptosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted Biological Activity and Experimental Validation of (1H-Indazol-5-yl)-methyl-amine
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] This guide focuses on a specific, under-characterized derivative, (1H-Indazol-5-yl)-methyl-amine. While direct experimental data for this molecule is sparse, its structural features permit a robust, evidence-based prediction of its biological activities. Drawing upon extensive literature on the structure-activity relationships (SAR) of analogous indazole compounds, we predict its primary utility as a modulator of protein kinases, a class of enzymes frequently implicated in oncology.[3][4] This document provides a comprehensive analysis of its predicted mechanism of action and outlines a detailed, tiered experimental workflow for the validation of these predictions. The protocols described are designed for professionals in drug discovery and chemical biology, emphasizing scientific rigor, causality in experimental design, and actionable data generation.
The Indazole Nucleus: A Cornerstone of Modern Drug Discovery
Indazole-containing molecules are a prominent class of nitrogen-containing heterocycles that exhibit a vast range of pharmacological effects.[1][3] Their unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, provides a rigid and versatile framework for interacting with diverse biological targets. This has led to their successful development as anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV agents.[1][3]
Notably, several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core.[4] This scaffold often serves as an effective "hinge-binder," adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases, thereby inhibiting their catalytic function. The specific biological activity is heavily dictated by the substitution patterns on the indazole ring system, making SAR studies crucial for drug design.[5][6]
Structural Analysis and Target Prediction for this compound
The subject of this guide, this compound, possesses two key structural features:
-
The 1H-Indazole Core: The unsubstituted N1 position and the aromatic system provide the foundational pharmacophore.
-
A C5-Methylaminomethyl Group: The amine functionality at the 5-position is significant. Its basicity and potential to act as a hydrogen bond donor or acceptor can drive interactions with specific amino acid residues in a target protein.
Based on a comprehensive review of structurally related compounds, we can predict several high-probability biological targets. The position and nature of the substituent are critical determinants of activity.[5][6] A close structural analog, (1-methyl-1H-indazol-5-yl)methanamine, is noted as a key intermediate in the synthesis of kinase inhibitors for cancer therapy, reinforcing this predictive avenue.[7]
Table 1: Predicted Biological Activities and Rationale
| Predicted Target Class | Predicted Activity | Rationale and Supporting Evidence |
| Protein Kinases | Inhibitor | Primary Hypothesis: The indazole scaffold is a proven kinase hinge-binder. Numerous C5-substituted indazoles show potent inhibition of kinases like FGFR, EGFR, and ERK1/2.[3][8] The amine group can provide an additional anchoring point within the active site. |
| Immune Checkpoints | IDO1 Inhibitor | Secondary Hypothesis: Certain 1H-indazole derivatives show inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target. The 1H-indazole motif can interact with the heme cofactor in the enzyme's active site.[3] |
| Ion Channels | CRAC/TRP Modulator | Tertiary Hypothesis: Indazole-3-carboxamides are known blockers of Calcium-Release Activated Calcium (CRAC) channels, modulating immune cell function.[9] Separately, intermediates like 1-Methyl-1H-indazol-5-amine are used to synthesize TRPM5 agonists.[10] The C5-amine may interact with channel-lining residues. |
Given the overwhelming precedent, this guide will focus on the primary hypothesis: This compound functions as a protein kinase inhibitor.
Predicted Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
Many cancers, particularly those with BRAF mutations like certain melanomas and colon cancers, exhibit constitutive activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[8] Indazole amides have been successfully designed as potent inhibitors of ERK1/2, a critical downstream node in this cascade.[3][8] We predict that this compound could similarly interfere with this pathway by targeting an upstream or central kinase.
The proposed mechanism involves the compound entering the cell and binding to the ATP pocket of a target kinase (e.g., RAF, MEK, or ERK). This competitive inhibition would prevent the phosphorylation and activation of downstream signaling molecules, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.
Caption: Predicted inhibition of the MAPK/ERK signaling cascade.
Proposed Experimental Validation Workflow
To systematically validate the predicted bioactivity, a multi-tiered approach is recommended. This workflow is designed to first identify the primary molecular target and then elucidate the compound's cellular mechanism of action.
Caption: A tiered workflow for validating predicted bioactivity.
Protocol 1: Broad-Spectrum Kinase Panel Screen
-
Objective: To identify which protein kinase(s) are inhibited by this compound from a large, representative panel.
-
Causality: A broad panel screen is the most efficient, unbiased first step to identify high-affinity targets. Rather than guessing a single target, this approach surveys the "kinome" to reveal both expected and unexpected interactions, which is crucial for determining selectivity and potential off-target effects.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). A typical primary screen is run at a single high concentration (e.g., 10 µM) against a panel of >400 kinases.
-
Data Analysis: The primary output is "% Inhibition" at the tested concentration. Hits are typically defined as those causing >50% or >75% inhibition.
-
Follow-up: For primary hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).
-
-
Self-Validation: The assay includes positive controls (known inhibitors for specific kinases, e.g., Staurosporine) and negative controls (DMSO vehicle) to ensure the assay is performing within specifications.
Protocol 2: Cancer Cell Line Proliferation Assay
-
Objective: To determine if the compound exhibits anti-proliferative activity against cancer cells, providing a phenotypic correlate to kinase inhibition.
-
Causality: An effect on cell viability is a necessary prerequisite for a potential anti-cancer agent. The choice of cell lines should be hypothesis-driven. For instance, if kinase screen results point towards BRAF or MEK inhibition, cell lines with known BRAF mutations (e.g., HT-29, A375) are logical choices.[4][8]
-
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., 4T1 breast cancer or HT-29 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
Self-Validation: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel as a positive control. Wells without cells serve as a background blank.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the compound directly binds to its predicted kinase target within a live, intact cellular environment.
-
Causality: While in vitro assays confirm enzyme inhibition, CETSA provides evidence of target engagement in a more physiologically relevant context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Methodology:
-
Treatment: Treat intact cells with the test compound or vehicle (DMSO).
-
Heating: Heat aliquots of the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Centrifugation: Lyse the remaining intact cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target kinase remaining in the soluble fraction using Western Blot or ELISA.
-
Analysis: In the presence of the binding compound, the target protein will be more stable and thus remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms engagement.
-
Protocol 4: Western Blot Analysis of Downstream Signaling
-
Objective: To verify that target engagement leads to the predicted modulation of the downstream signaling pathway.
-
Causality: This experiment connects target binding to the observed cellular phenotype. If the compound inhibits MEK, for example, we expect to see a dose-dependent decrease in the phosphorylation of its direct substrate, ERK (p-ERK), without affecting total ERK levels.
-
Methodology:
-
Treatment: Treat cells with varying concentrations of the compound for a defined period (e.g., 2-4 hours).
-
Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream protein (e.g., anti-p-ERK) and the total protein (e.g., anti-ERK). An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.
-
Analysis: Quantify band intensity to determine the ratio of phosphorylated to total protein.
-
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To determine if the observed anti-proliferative effect is due to the induction of programmed cell death (apoptosis).
-
Causality: Many kinase inhibitors exert their anti-cancer effects by triggering apoptosis. This assay differentiates between a cytostatic (growth arrest) and a cytotoxic (cell-killing) effect. The upregulation of cleaved caspase-3 and Bax, alongside the downregulation of Bcl-2, is a common mechanism for indazole derivatives.[4][11]
-
Methodology:
-
Treatment: Treat cells with the compound at concentrations around its GI₅₀ value for 24-48 hours.
-
Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells) A dose-dependent increase in the Annexin V+ populations indicates the induction of apoptosis.[4]
-
-
Conclusion
While this compound is not extensively characterized, its chemical structure provides a strong basis for predicting its biological activity. The indazole core is a highly validated pharmacophore, particularly for kinase inhibition. The proposed workflow provides a logical, robust, and efficient pathway for any research organization to follow, moving from broad, unbiased screening to detailed mechanistic validation. The successful execution of these experiments would not only define the biological activity of this specific molecule but also provide a valuable starting point for a new structure-activity relationship campaign to develop novel therapeutics.
References
- C. Zheng, J. Yu, Y. Wang, and F. Meng, "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," Molecules, vol. 28, no. 1, p. 338, 2023. [Online]. Available: [Link]
- P. Kumar, A. K. Verma, and S. Kumar, "Indazole – an emerging privileged scaffold: synthesis and its biological significance," RSC Medicinal Chemistry, vol. 14, no. 1, pp. 27-51, 2023. [Online]. Available: [Link]
- W. Wei et al., "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents," RSC Advances, vol. 11, no. 26, pp. 15848-15859, 2021. [Online]. Available: [Link]
- W. Wei et al., "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents," RSC Advances, vol. 11, no. 26, pp. 15848–15859, Apr. 2021. [Online]. Available: [Link]
- J. F. O. Martins, J. D. G. Correia, and J. I. N. C. de Melo, "The pursuit of accurate predictive models of the bioactivity of small molecules," RSC Chemical Biology, vol. 5, no. 1, pp. 17-31, 2024. [Online]. Available: [Link]
- Y. Cao et al., "Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2)," Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 15, pp. 3356-3360, 2017. [Online]. Available: [Link]
- BioSci Publisher, "New Methods for Predicting Drug Molecule Activity Using Deep Learning," BioSci Publisher, 2024. [Online]. Available: [Link]
- I. T. Matthews et al., "Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists," Journal of Medicinal Chemistry, vol. 57, no. 9, pp. 3740-3754, 2014. [Online]. Available: [Link]
- MDPI, "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," MDPI, 2023. [Online]. Available: [Link]
- S. K. Chittimalla et al., "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers," Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 4, pp. 881-886, 2017. [Online]. Available: [Link]
- B. D. Tang, "A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure," CS230, Stanford University, 2021. [Online]. Available: [Link]
- I. T. Matthews et al., "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists," Journal of Medicinal Chemistry, vol. 57, no. 9, pp. 3740–3754, Apr. 2014. [Online]. Available: [Link]
- R. Rodríguez-Villar et al., "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents," Molecules, vol. 22, no. 11, p. 1883, 2017. [Online]. Available: [Link]
- J. F. O. Martins, J. D. G. Correia, and J. I. N. C. de Melo, "The pursuit of accurate predictive models of the bioactivity of small molecules," RSC Chemical Biology, Jan. 2024. [Online]. Available: [Link]
- MySkinRecipes, "(1-methyl-1H-indazol-5-yl)methanamine," MySkinRecipes. [Online]. Available: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (1-methyl-1H-indazol-5-yl)methanamine [myskinrecipes.com]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
(1H-Indazol-5-yl)-methyl-amine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of (1H-Indazol-5-yl)-methyl-amine
Abstract
This compound, and its methylated form 1-Methyl-1H-indazol-5-ylamine, are versatile heterocyclic amines built upon the indazole scaffold. This privileged structure is a cornerstone in modern medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] While direct, extensive research on the specific mechanism of this compound is emerging, its primary role as a key intermediate in the synthesis of potent biological modulators provides a clear path to understanding its function. This guide synthesizes the current understanding of its core mechanism, explores other potential biological activities based on the extensive pharmacology of the indazole class, and provides detailed experimental protocols for researchers to validate these mechanisms.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a bicyclic heteroaromatic structure that is thermodynamically stable and serves as a crucial pharmacophore in drug discovery.[1] Its ability to form key hydrogen bonds and engage in various non-covalent interactions allows it to bind with high affinity to a diverse range of biological targets. This has led to the development of indazole-containing drugs with applications as anti-cancer agents, anti-emetics, anti-inflammatory drugs, and kinase inhibitors.[2][3][4]
This compound, specifically the N-methylated derivative 1-Methyl-1H-indazol-5-amine, has been identified as a critical building block in pharmaceutical development.[5][6] Its primary and most clearly defined role is as a synthetic precursor for agonists of the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[7][8]
Core Mechanism of Action: Modulation of the TRPM5 Channel
The most direct mechanistic insight into the utility of 1-Methyl-1H-indazol-5-amine comes from its documented use as a drug intermediate for the synthesis of potent and selective TRPM5 agonists.[7][8]
The TRPM5 Channel: A Key Player in Sensory and Metabolic Signaling
TRPM5 is a calcium-activated, monovalent-selective cation channel predominantly expressed in taste receptor cells, the gastrointestinal tract, and other tissues. It functions as a critical downstream effector in G-protein coupled receptor (GPCR) signaling pathways.
Activation of sweet, umami, and bitter taste receptors triggers a signaling cascade that elevates intracellular calcium ([Ca²⁺]ᵢ). This calcium influx directly gates the TRPM5 channel, leading to membrane depolarization, action potential firing, and ultimately neurotransmitter release, which signals taste perception to the brain.
This compound as a Precursor to TRPM5 Agonists
Research has led to the discovery of benzo[d]isothiazoles, synthesized from intermediates like 1-Methyl-1H-indazol-5-amine, as potent TRPM5 agonists.[7] These synthesized molecules act by directly binding to and activating the TRPM5 channel, mimicking the effect of intracellular calcium. This targeted action has therapeutic potential, particularly for gastrointestinal disorders where it can promote motility.[7]
The logical workflow for this discovery process is outlined below.
Caption: Drug discovery workflow leading from 1-Methyl-1H-indazol-5-amine to a functional TRPM5 agonist.
Potential Mechanisms of Action Based on the Indazole Scaffold
The indazole nucleus is a well-established "hinge-binding" fragment, particularly effective in targeting the ATP-binding pocket of kinases.[3] This suggests that this compound and its derivatives could exhibit activity against a range of other important cellular targets.
Kinase Inhibition
Numerous indazole derivatives have been developed as potent kinase inhibitors for cancer therapy.
-
Rho Kinase (ROCK): N-substituted prolinamido indazoles have been identified as potent ROCK inhibitors, which are targets for hypertension treatment.[9]
-
Bcr-Abl: 1H-indazol-3-amine derivatives have shown potent inhibitory activity against the Bcr-Abl fusion protein, including the drug-resistant T315I mutant, which is implicated in chronic myeloid leukemia.[1]
-
Receptor Tyrosine Kinases (FGFR, EGFR): The indazole scaffold is present in inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs), both of which are critical drivers in various cancers.[4]
Anticancer Activity via Apoptosis Induction
Beyond kinase inhibition, indazole derivatives have demonstrated the ability to induce cancer cell death through programmed cell death, or apoptosis.
One study on 1H-indazole-3-amine derivatives found that a lead compound induced apoptosis in leukemia cells.[10] The proposed mechanism involves the inhibition of anti-apoptotic Bcl-2 family proteins and modulation of the p53/MDM2 pathway, leading to cell cycle arrest and apoptosis.[3][10]
The potential signaling pathway is visualized below.
Caption: Potential pro-apoptotic signaling pathway for indazole derivatives.
Other Potential Targets
The structural versatility of the indazole core has led to its inclusion in compounds targeting other receptor systems.
-
TRPV1 Antagonists: 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas have been developed as highly potent antagonists of the TRPV1 receptor, a key target for novel analgesics.[11]
-
5-HT₃ Receptor Antagonists: Granisetron, an antiemetic drug, features an indazole nucleus and functions as a selective 5-HT₃ receptor antagonist.[2]
Experimental Protocols for Mechanism of Action Elucidation
To validate the potential mechanisms of action for this compound or its novel derivatives, the following experimental protocols provide a robust framework.
Protocol 1: In Vitro TRPM5 Agonist Activity Assay
This protocol uses a cell-based fluorescent calcium indicator assay to measure the activation of the TRPM5 channel.
Objective: To determine if the test compound is an agonist of the human TRPM5 channel.
Methodology:
-
Cell Culture: Culture HEK-293 cells stably expressing the human TRPM5 channel in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 1 hour at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in HBSS to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR Tetra®) to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for 3-5 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the peak ΔF against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 2: General Kinase Inhibition Assay
This protocol outlines a common method to screen for kinase inhibitory activity.
Objective: To assess the inhibitory potential of the test compound against a specific kinase (e.g., ROCK1, Abl).
Methodology:
-
Reagents: Obtain recombinant human kinase, a suitable substrate peptide, and ATP. Use a kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures ADP production as an indicator of kinase activity.
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.
-
Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for the time recommended by the kit (typically 60 minutes).
-
Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition relative to a DMSO control. Plot percent inhibition against compound concentration and determine the IC₅₀ value.
Protocol 3: Cell Viability and Apoptosis Assay
This protocol determines the compound's effect on cancer cell proliferation and its ability to induce apoptosis.
Objective: To measure the cytotoxicity of the test compound and determine if cell death occurs via apoptosis.
Methodology:
-
Cell Culture and Treatment: Seed a cancer cell line (e.g., K562 for Bcr-Abl or HCT116 for general anticancer screening) in 96-well plates.[10][12] After 24 hours, treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Cell Viability (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀.
-
-
Apoptosis Detection (Annexin V/PI Staining):
-
Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
-
Summary and Future Directions
This compound is a compound of significant interest due to its foundational role in building molecules with precise biological activities. Its established connection to the synthesis of TRPM5 agonists provides the most concrete evidence of its mechanistic utility.[7][8] However, the rich pharmacology of the indazole scaffold strongly suggests a broader potential for this molecule and its derivatives to act as inhibitors of various protein kinases and as inducers of apoptosis in cancer cells.[1][9][10]
Future research should focus on synthesizing novel derivatives of this compound and screening them against diverse panels of kinases and cancer cell lines. Elucidating the specific structure-activity relationships will be crucial for optimizing potency and selectivity, potentially leading to the development of new therapeutic agents for a range of diseases.
References
- Zhang, Y., et al. (2016). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. Molecules, 21(11), 1543.
- ResearchGate. Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole.
- Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7297.
- Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724.
- Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1873.
- Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724.
- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7297.
- Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
- ResearchGate. Synthesis of 1H-indazole-derived biologically active compounds.
- Yoo, W., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(7), 4234-4241.
- MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
- Bach, D. H., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 939-948.
- Kang, J. M., et al. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5798-5809.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
Potential pharmacological targets of (1H-Indazol-5-yl)-methyl-amine
An In-Depth Technical Guide to the Potential Pharmacological Targets of (1H-Indazol-5-yl)-methyl-amine
Executive Summary
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology and supportive care.[1][2] Its unique bicyclic structure, which features a benzene ring fused to a pyrazole ring, serves as an effective pharmacophore for a diverse range of biological targets.[3][4] This guide focuses on the specific derivative, this compound, a molecule that, while not extensively characterized in public literature, possesses structural features suggesting a high probability of interaction with several key classes of pharmacological targets. By analyzing the well-established bioactivity of the indazole core and the functional implications of the 5-aminomethyl sidechain, we can delineate a clear path for target identification and validation. This document serves as a technical resource for researchers and drug development professionals, providing a predictive analysis of potential targets, a rationale for experimental design, and detailed protocols for target validation.
The Indazole Scaffold: A Cornerstone of Modern Drug Discovery
The indazole moiety is a versatile heterocyclic system that has garnered significant attention from medicinal chemists for its wide array of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and potent neurological effects.[3][5][6] Its success can be attributed to its ability to mimic the purine base of ATP, allowing it to act as a competitive inhibitor in the active sites of enzymes like protein kinases.[4] This has led to the development of several blockbuster kinase inhibitors, such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (ALK/ROS1 inhibitor).[1][3][7]
The indazole system exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[3] This structural feature, combined with its aromatic nature and hydrogen bonding capabilities, makes it an ideal anchor for binding to protein targets.
Structural Rationale for Target Prediction
The pharmacological potential of this compound can be dissected by examining its two key structural components:
-
The 1H-Indazole Core: This bicyclic system provides a rigid, aromatic scaffold. Its nitrogen atoms are crucial for forming hydrogen bonds, particularly with the "hinge" region of protein kinases, a common binding motif for ATP-competitive inhibitors.[8]
-
The 5-Aminomethyl Sidechain: The -CH2-NH-CH3 group at the 5-position is of critical importance. The basic secondary amine can be protonated under physiological conditions, enabling it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding pocket. This sidechain bears a structural resemblance to the sidechains of biogenic amine neurotransmitters like serotonin and histamine, suggesting a high likelihood of interaction with their respective receptors.
Primary Predicted Target Classes
Based on this structural analysis and extensive literature on related compounds, we can prioritize three major classes of proteins as high-probability targets for this compound.
Protein Kinases: The Preeminent Target Family
The most empirically supported targets for indazole-containing molecules are the protein kinases.[7][9] The indazole scaffold is a well-established "hinge-binder," crucial for anchoring inhibitors in the ATP-binding pocket of numerous kinases involved in cell signaling and proliferation.[8]
-
Rationale: Dozens of indazole derivatives have been developed as potent inhibitors of both tyrosine kinases and serine/threonine kinases.[7] Marketed drugs like Axitinib and Pazopanib validate this approach.[4]
-
Potential Kinase Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, a critical process in tumor growth. Indazole derivatives have been designed with nanomolar potency against VEGFR-2.[10]
-
FGFRs (Fibroblast Growth Factor Receptors): Deregulation of FGFR signaling is implicated in various cancers. Indazole-based compounds have been identified as potent FGFR1-3 inhibitors.[3]
-
Pim Kinases: A family of serine/threonine kinases involved in cell survival and proliferation. Novel 1H-indazole derivatives show potent, sub-nanomolar inhibition of Pim-1 and Pim-3.[3]
-
EGFR, ALK, MAPK1: Other kinases implicated in cancer and inflammatory diseases are also highly plausible targets.[3][6]
-
-
Therapeutic Implications: The primary application would be in oncology for the treatment of solid tumors (e.g., renal cell carcinoma, non-small cell lung cancer) by inhibiting tumor angiogenesis and cell proliferation.[7][10]
G-Protein Coupled Receptors (GPCRs): Neuromodulation
The aminomethyl sidechain strongly suggests activity at GPCRs that bind endogenous amine ligands. This opens therapeutic avenues beyond oncology, particularly in the central nervous system (CNS).
-
Rationale: The structure mimics key features of neurotransmitters. Recent studies have focused on developing indazole derivatives as multi-target ligands for dopamine and serotonin receptors for the treatment of schizophrenia.[11][12]
-
Potential GPCR Targets:
-
Serotonin (5-HT) Receptors: Specifically, the 5-HT1A and 5-HT2A receptor subtypes are validated targets for indazole-based compounds.[11][13] These receptors are crucial for modulating mood, cognition, and perception. Agonism at 5-HT1A is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT2A is a hallmark of atypical antipsychotics.[13]
-
Dopamine D2 Receptors: Antagonism at D2 receptors is the primary mechanism of action for most antipsychotic drugs. Indazole-piperazine hybrids have been optimized for D2 receptor affinity.[11]
-
Histamine Receptors (Hypothesized): By analogy to the structurally similar 1-(1H-imidazol-5-yl)-N-methylmethanamine, which is predicted to target histamine receptors, this compound may also interact with these GPCRs.[14][15] The H3 receptor, a presynaptic autoreceptor in the CNS, is a particularly attractive target for cognitive and sleep disorders.[15]
-
-
Therapeutic Implications: Potential for treating psychiatric and neurological disorders such as schizophrenia, depression, anxiety, and psychosis.[11][13]
Ion Channels: An Emerging Opportunity
While less common than kinases or GPCRs, ion channels represent a third potential target class.
-
Rationale: A structurally related compound, 1-Methyl-1H-indazol-5-amine, is documented as a chemical intermediate used to synthesize agonists of the TRPM5 channel.[16]
-
Potential Ion Channel Target:
-
TRPM5 (Transient Receptor Potential Cation Channel Subfamily M Member 5): A calcium-activated, monovalent-selective cation channel involved in taste signaling and smooth muscle contraction.
-
-
Therapeutic Implications: Agonists of TRPM5 have shown potential as prokinetic agents for gastrointestinal disorders.[16]
Experimental Workflows for Target Identification and Validation
A systematic, multi-tiered approach is required to empirically identify and validate the pharmacological targets of this compound. The following workflows provide a logical progression from broad screening to specific validation.
Tier 1: Broad-Based Target Screening
The initial step is to perform unbiased screening against large panels of kinases and GPCRs to identify primary interaction partners.
Caption: Tier 1 Workflow for broad target identification.
Protocol 1: Large-Scale Kinase Panel Screening (Competitive Binding Assay)
-
Objective: To identify which kinases from a large panel bind to the test compound.
-
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR.
-
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a multi-well plate, combine the test compound (at a final concentration of 1-10 µM) with human kinases from a comprehensive panel (e.g., 468 kinases).
-
Add the immobilized ligand beads to the wells.
-
Incubate the mixture to allow for binding competition to reach equilibrium.
-
Wash the beads to remove unbound kinase.
-
Elute the bound kinase and quantify the associated DNA tag using qPCR.
-
Calculate the percent of control (%Ctrl) for each kinase, where a lower %Ctrl indicates stronger binding. A common hit threshold is %Ctrl < 10.
-
-
Causality: This initial screen is chosen due to the high prevalence of indazoles as kinase inhibitors. It provides a broad, unbiased view of the compound's selectivity across the human kinome, guiding subsequent validation efforts.
Tier 2: Hit Confirmation and Functional Validation
Once initial hits are identified, the next step is to confirm direct target engagement in a cellular environment and measure the functional consequences of this interaction.
Caption: Tier 2 Workflow for hit validation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the compound to the putative target protein within intact cells.
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be measured.
-
Methodology:
-
Culture cells known to express the target protein (e.g., HUVECs for VEGFR-2).
-
Treat one set of cells with the test compound (at various concentrations) and another with vehicle (DMSO). Incubate to allow cell penetration.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble target protein remaining at each temperature using Western Blotting.
-
Plot the fraction of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated group indicates target stabilization and thus, direct engagement.
-
-
Trustworthiness: CETSA is a gold-standard method for confirming target engagement in a physiological context, bridging the gap between in vitro binding and cellular activity. A positive result provides strong evidence that the compound reaches and binds its intended target inside the cell.
Protocol 3: Downstream Signaling Pathway Analysis (Western Blot)
-
Objective: To determine if compound binding to the target results in a functional modulation of its signaling pathway.
-
Principle: If the compound is a kinase inhibitor, it should decrease the phosphorylation of the kinase's downstream substrate.
-
Methodology (Example for a VEGFR-2 inhibitor):
-
Culture HUVEC cells and serum-starve them overnight to reduce basal signaling.
-
Pre-treat the cells with increasing concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (the ligand for VEGFR-2) for 10-15 minutes to activate the pathway.
-
Immediately lyse the cells and collect the protein lysate.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-VEGFR-2 (to confirm target inhibition) and a downstream substrate like phospho-ERK. Also probe for total VEGFR-2 and total ERK as loading controls.
-
Apply a secondary HRP-conjugated antibody and detect the signal using chemiluminescence.
-
A dose-dependent decrease in the phospho-protein signal in the compound-treated lanes indicates functional inhibitory activity.
-
-
Causality: This experiment directly links target engagement to a functional cellular outcome. It demonstrates that the compound is not merely binding but is actively modulating the biological function of its target, which is the ultimate goal of a pharmacological agent.
Representative Data for Indazole Scaffolds
To provide context for expected results, the following tables summarize published activity data for various indazole derivatives against kinases and GPCRs.
Table 1: Representative Kinase Inhibitory Activity of Indazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 1H-Indazole Derivative | VEGFR-2 | 1.24 | [10] |
| 3-(Pyrazin-2-yl)-1H-indazole | Pim-1 | 0.4 | [3] |
| 3-(Pyrazin-2-yl)-1H-indazole | Pim-3 | 0.4 | [3] |
| 1H-Indazole Derivative | EGFR T790M | 5.3 | [3] |
| 3-Aminoindazole (Entrectinib) | ALK | 12 | [3] |
| 6-(Aryl)-1H-indazol-3-amine | FGFR1 | 2.9 |[3] |
Table 2: Representative GPCR Binding Affinities of Indazole Derivatives
| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|---|
| Indazole-Piperazine Hybrid | Dopamine D2 | 20.3 | Antagonist | [11] |
| Indazole-Piperazine Hybrid | Serotonin 5-HT1A | 1.8 | Partial Agonist | [11] |
| Indazole-Piperazine Hybrid | Serotonin 5-HT2A | 0.8 | Antagonist |[11] |
Conclusion and Future Directions
The structural features of this compound make it a highly promising scaffold for drug discovery. The evidence strongly suggests that its primary pharmacological targets are likely to be protein kinases (such as VEGFR, FGFR, and Pim) and GPCRs (particularly serotonin and dopamine receptors). The experimental workflows outlined in this guide provide a robust framework for systematically identifying and validating these targets.
Successful validation of a primary target would trigger the next phase of a drug discovery program, including structure-activity relationship (SAR) studies to optimize potency and selectivity, assessment of ADME (absorption, distribution, metabolism, and excretion) properties, and eventual evaluation of efficacy in in vivo disease models. The versatility of the indazole scaffold suggests that this compound could serve as a valuable starting point for developing novel therapeutics in oncology or neuroscience.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PubMed Central.
- Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Publications.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. ResearchGate.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
- Indazole derivatives as inhibitors of FGFR1. ResearchGate.
- Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. MDPI.
- Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
- Binding affinities of the selected compounds towards serotonin receptors. ResearchGate.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.
- Synthesis of 1H‐indazole derivatives. ResearchGate.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine (VUF-8430)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 1-(1H-imidazol-5-yl)-N-methylmethanamine, a synthetic imidazole derivative of significant interest in pharmacology. Also known by its research code VUF-8430, this compound is a potent agonist for the histamine H3 and H4 receptors. This document will delve into its chemical and physical properties, plausible synthetic routes with detailed protocols, its mechanism of action on a molecular level, and established experimental methodologies for its study. The guide is intended to be a valuable resource for researchers investigating the histaminergic system and developing novel therapeutics targeting histamine receptors.
Introduction and Pharmacological Profile
1-(1H-imidazol-5-yl)-N-methylmethanamine, a structural analog of histamine, has emerged as a critical pharmacological tool for elucidating the roles of the histamine H3 and H4 receptors in various physiological and pathophysiological processes.[1][2] The imidazole moiety is a cornerstone in many biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine itself.[1] The addition of a methyl group to the aminomethyl side chain modifies its interaction with biological targets, conferring a distinct pharmacological profile.[1]
This compound is particularly noteworthy for its dual agonism at the histamine H3 and H4 receptors, which are both G protein-coupled receptors (GPCRs) involved in modulating a wide array of cellular responses.[3][4] The H3 receptor primarily functions as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters.[5][6] The H4 receptor is predominantly expressed on cells of hematopoietic origin and plays a crucial role in inflammatory and immune responses.[7][8] The ability of 1-(1H-imidazol-5-yl)-N-methylmethanamine to activate both these receptors makes it a valuable probe for studying the intricate cross-talk within the histaminergic system.
While extensive experimental data for this specific molecule is not always publicly available, its properties can be predicted and understood based on its parent compound, 1-(1H-imidazol-5-yl)methanamine, and other structurally related histamine receptor ligands.[1]
Table 1: Physicochemical Properties of 1-(1H-imidazol-5-yl)methanamine and Predicted Properties for its N-methylated Derivative.
| Property | 1-(1H-imidazol-5-yl)methanamine | 1-(1H-imidazol-5-yl)-N-methylmethanamine (Predicted) | Data Source |
|---|---|---|---|
| Molecular Formula | C₄H₇N₃ | C₅H₉N₃ | PubChem[9] |
| Molecular Weight | 97.12 g/mol | 111.15 g/mol | PubChem[9] |
| CAS Number | 13400-46-9 | Not available | PubChem[9] |
| IUPAC Name | (1H-imidazol-5-yl)methanamine | 1-(1H-imidazol-5-yl)-N-methylmethanamine | - |
| Topological Polar Surface Area | 54.7 Ų | 54.7 Ų (Predicted) | PubChem[9] |
Synthesis and Experimental Protocols
Proposed Synthesis: Reductive Amination
The most probable method for the synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine involves the reductive amination of 1H-imidazole-5-carboxaldehyde with methylamine.[1][10] This reaction proceeds in two main steps: the formation of an imine intermediate, followed by its reduction to the corresponding amine.
Caption: Proposed synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
1H-imidazole-5-carboxaldehyde
-
Methylamine (as a solution in a suitable solvent like THF, or as its hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent
-
Anhydrous solvent (e.g., dichloromethane or methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane for extraction
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., a gradient of dichloromethane and methanol, potentially with a small amount of triethylamine)[10]
Procedure:
-
Reaction Setup: To a solution of 1H-imidazole-5-carboxaldehyde (1.0 equivalent) in the chosen anhydrous solvent, add methylamine (1.1-1.5 equivalents). If using the hydrochloride salt of methylamine, add a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) to liberate the free amine.[10]
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1][10]
-
Reduction: To the stirring solution containing the imine, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equivalents) portion-wise to control any potential exotherm.[10]
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up and Extraction: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel. The basic nature of the amine product may cause streaking on the silica gel; adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can mitigate this issue.[10]
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Mechanism of Action and Signaling Pathways
1-(1H-imidazol-5-yl)-N-methylmethanamine exerts its biological effects by acting as an agonist at the histamine H3 and H4 receptors.[3][4] Both of these receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5]
Histamine H3 Receptor Signaling
The H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of various neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine.[5][6][11] Agonism at the H3 receptor, as would be induced by 1-(1H-imidazol-5-yl)-N-methylmethanamine, leads to the following signaling cascade:
-
Binding of the agonist to the H3 receptor induces a conformational change, leading to the activation of the associated Gi/o protein.
-
The activated Gαi/o subunit dissociates from the Gβγ dimer.
-
The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP from ATP.
-
The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA).
-
The Gβγ dimer can also modulate other downstream effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.[6]
Caption: Signaling pathway of the histamine H3 receptor activated by an agonist.
Histamine H4 Receptor Signaling
The H4 receptor is primarily involved in immunomodulation and inflammation.[7][8] Its activation by agonists like 1-(1H-imidazol-5-yl)-N-methylmethanamine on immune cells such as mast cells, eosinophils, and T cells triggers a similar Gi/o-mediated pathway, leading to various cellular responses, including chemotaxis and cytokine release.[7][8]
-
Agonist binding to the H4 receptor activates the Gi/o protein.
-
The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels.
-
The Gβγ subunit can activate other signaling molecules, such as phospholipase C (PLC), which in turn can lead to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in cellular responses like chemotaxis.[7]
Caption: Signaling pathway of the histamine H4 receptor activated by an agonist.
Key Experimental Protocols for Studying 1-(1H-imidazol-5-yl)-N-methylmethanamine
To characterize the pharmacological profile of 1-(1H-imidazol-5-yl)-N-methylmethanamine, a series of in vitro and in vivo assays are typically employed.
In Vitro Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor.
Objective: To determine the binding affinity (Ki) of 1-(1H-imidazol-5-yl)-N-methylmethanamine for the human H3 and H4 receptors.
Materials:
-
Cell membranes expressing the recombinant human H3 or H4 receptor.
-
A suitable radioligand with known high affinity for the target receptor (e.g., [³H]Nα-methylhistamine for H3R).
-
1-(1H-imidazol-5-yl)-N-methylmethanamine at various concentrations.
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays are necessary to determine whether a ligand is an agonist, antagonist, or inverse agonist, and to quantify its potency (EC₅₀) and efficacy.
Objective: To determine the functional activity of 1-(1H-imidazol-5-yl)-N-methylmethanamine at the human H3 and H4 receptors.
Materials:
-
A cell line stably expressing the human H3 or H4 receptor.
-
A method to measure the downstream signaling of the receptor (e.g., a cAMP assay kit).
-
1-(1H-imidazol-5-yl)-N-methylmethanamine at various concentrations.
-
Forskolin (to stimulate adenylyl cyclase and establish a baseline for inhibition).
Procedure:
-
Culture the cells expressing the receptor of interest.
-
Pre-incubate the cells with varying concentrations of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based or fluorescence-based).
-
Plot the cAMP concentration against the concentration of the test compound to generate a dose-response curve.
-
From the dose-response curve, determine the EC₅₀ value and the maximal effect (Emax) to assess potency and efficacy, respectively.
In Vivo Studies
In vivo studies are essential to evaluate the physiological effects of the compound in a whole organism.
Objective: To assess the in vivo effects of 1-(1H-imidazol-5-yl)-N-methylmethanamine on physiological processes regulated by the H3 and H4 receptors.
Considerations for Experimental Design:
-
Animal Model: Select an appropriate animal model that is relevant to the disease or physiological process being studied.
-
Route of Administration: Choose a suitable route of administration (e.g., oral, intravenous, intraperitoneal) based on the physicochemical properties of the compound and the experimental goals.
-
Dose-Response Studies: Conduct dose-response studies to determine the effective dose range.
-
Pharmacokinetic Analysis: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Behavioral or Physiological Readouts: Measure relevant behavioral or physiological parameters (e.g., cognitive function for H3R, inflammatory markers for H4R).
Conclusion
1-(1H-imidazol-5-yl)-N-methylmethanamine is a valuable pharmacological tool for investigating the complex roles of the histamine H3 and H4 receptors. Its dual agonistic activity provides a unique opportunity to explore the integrated functions of these two important GPCRs. This guide has provided a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key experimental protocols. Further research into this and structurally related compounds will undoubtedly continue to advance our understanding of the histaminergic system and may lead to the development of novel therapeutics for a range of disorders, including neurological and inflammatory conditions.
References
- Lim, H. D. et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 44-53. [Link]
- Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2009). The histamine H4 receptor: a new drug target in allergy and inflammation. Trends in Pharmacological Sciences, 30(1), 1-4.
- BenchChem. (2025). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- BenchChem. (2025). An In-depth Technical Guide on 1-(1H-imidazol-5-yl)-N-methylmethanamine and its Congeners.
- BenchChem. (2025). In-Depth Technical Guide: The Biological Activity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine.
- Wikipedia. (2023). Histamine H3 receptor.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- BenchChem. (2025). An In-Depth Technical Guide to the Pharmacological Profile of 1-(1H-imidazol-5-yl)-N-methylmethanamine (VUF-5681).
- Patsnap Synapse. (2024). What are H3 receptor agonists and how do they work?
- Wikipedia. (2023). Histamine H4 receptor.
- BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- Stark, H. (2010). Histamine H(4) receptor agonists. Current Topics in Medicinal Chemistry, 10(16), 1635-1647.
- Yoshimatsu, H., et al. (2007). Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus. Proceedings of the National Academy of Sciences, 104(52), 21055-21060.
- Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651.
- J. Immunol. (2012). Histamine H4 receptor agonists have more activities than H4 agonism in antigen-specific human T-cell responses. Journal of Immunology, 188(1 Supplement), 127.30.
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181.
- PubChem. (n.d.). 1-(1H-Imidazol-5-yl)methanamine.
- Smits, R. A., et al. (2008). Histamine H4 receptor ligands and their potential therapeutic applications. Mini Reviews in Medicinal Chemistry, 8(14), 1447-1456.
- BenchChem. (2025). Application Notes and Protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol.
- Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7).
- Thurmond, R. L., et al. (2008). The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & Therapeutics, 117(3), 351-357.
- PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 7. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 8. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(1H-Imidazol-5-yl)methanamine | C4H7N3 | CID 12408174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
The Strategic Intermediate: A Technical Guide to (1H-Indazol-5-yl)-methyl-amine in Modern Drug Discovery
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical overview of a key derivative, (1H-Indazol-5-yl)-methyl-amine, a versatile intermediate in the synthesis of complex pharmaceutical agents. We will explore its synthesis, purification, and characterization, underpinned by field-proven insights into the causality of experimental choices. Furthermore, this document will dissect its strategic application in the development of targeted therapeutics, particularly kinase inhibitors, while clarifying its role as a foundational building block that often requires further derivatization for incorporation into final drug molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal intermediate.
Introduction: The Indazole Moiety in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental to the discovery of novel pharmaceuticals.[2] Among these, the indazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, has garnered significant attention for its wide spectrum of pharmacological activities.[1][2] Indazole derivatives have been successfully developed as anti-inflammatory, anti-cancer, anti-HIV, and antimicrobial agents.[2]
The versatility of the indazole scaffold lies in its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems like indole. The two nitrogen atoms of the pyrazole ring can participate in hydrogen bonding, a critical interaction for binding to biological targets such as enzymes and receptors. The benzene portion of the molecule provides a platform for substitution, allowing for the fine-tuning of physicochemical properties and target specificity.
This compound, with its reactive primary amine, serves as a crucial handle for introducing the indazole core into more complex molecular architectures. Its synthesis and purification are therefore critical first steps in the development of numerous potential drug candidates.
Synthesis and Purification of this compound
The most direct and industrially scalable synthesis of this compound is achieved through a two-step process starting from 5-cyano-1H-indazole, which involves the reduction of the nitrile to the primary amine, followed by N-methylation. An alternative and highly efficient laboratory-scale method is the reductive amination of 5-formyl-1H-indazole with methylamine.
Synthesis via Reductive Amination: A Step-by-Step Protocol
This method combines the formation of an imine from an aldehyde and a primary amine with an in-situ reduction to the corresponding secondary amine.
Experimental Protocol:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-formyl-1H-indazole (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
To this solution, add methylamine (1.1 to 1.5 equivalents), either as a solution in a solvent (e.g., THF) or as its hydrochloride salt. If the hydrochloride salt is used, add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), in portions to control any exothermic reaction. Sodium triacetoxyborohydride is often preferred for its selectivity and milder reaction conditions.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction to completion using TLC or LC-MS.
-
Once complete, carefully quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
If the reaction was performed in a water-miscible solvent like methanol, remove the solvent under reduced pressure.
-
Adjust the pH of the aqueous residue to >10 with a 1 M solution of sodium hydroxide to ensure the amine is in its free base form.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel, using a gradient of dichloromethane and methanol, often with a small percentage of ammonium hydroxide in the mobile phase to prevent protonation of the amine on the silica.
-
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often the preferred reducing agent for reductive aminations as it is less basic and more selective for imines over carbonyls, reducing the likelihood of side reactions.
-
pH Adjustment: Basifying the solution during work-up is crucial to deprotonate the amine, making it soluble in the organic extraction solvent.
-
Purification: The use of a basic modifier (ammonium hydroxide) in the chromatography eluent is a common practice to improve the peak shape and recovery of basic compounds like amines.
Caption: Conceptual relationship of this compound to the synthesis of Pazopanib.
The VEGFR Signaling Pathway: The Target of Pazopanib
Pazopanib exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of VEGFRs, which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: Simplified VEGFR signaling pathway inhibited by Pazopanib.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important intermediate in the synthesis of complex, biologically active molecules. Its straightforward synthesis via reductive amination provides a reliable route to this versatile building block. While it may not be directly incorporated into final drug structures like Pazopanib, its indazole core is a fundamental component that, with further derivatization, enables the development of potent and selective therapeutics. A thorough understanding of the synthesis, characterization, and strategic application of this intermediate is invaluable for researchers and professionals in the field of drug discovery and development.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates.
- Nguyen, V. H., Bach, T. T. C., Nguyen, V. G., & Le, D. N. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molbank, 2022(3), M1434.
- Patsnap Eureka. (n.d.). A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib.
- Google Patents. (n.d.). CN112538073A - Preparation method of pazopanib intermediate.
- Google Patents. (n.d.). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.).
- Singer, R. A., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 18(2), 266–274.
- Google Patents. (n.d.). CN103570696A - Method for preparing intermediate of axitinib and application of....
- Google Patents. (n.d.). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
- Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles.
- European Patent Office. (n.d.). EP 3448849 B1 - Synthesis of indazoles.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Sun, J.-H., Teleha, C. A., Yan, J.-S., Rodgers, J. D., & Nugiel, D. A. (1997). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry, 62(16), 5627–5629.
- Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Google Patents. (n.d.). EP 0277384 - 1H-imidazole-5-carboxylic acid derivatives.
- PubChem. (n.d.). 1H-Indazol-5-amine.
- PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole.
- European Patent Office. (n.d.). EP 3448846 B1 - Synthesis of indazoles.
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. (n.d.).
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- PubChemLite. (n.d.). 5-(aminomethyl)-1h-indazole (C8H9N3).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.).
- Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
Sources
The Strategic Utility of 1-Methyl-1H-indazol-5-ylamine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indazol-5-ylamine has emerged as a pivotal molecular scaffold in contemporary medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the synthesis of a new generation of therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, chemical characteristics, and, most importantly, the diverse research applications of 1-methyl-1H-indazol-5-ylamine. We will delve into its crucial role in the development of targeted cancer therapies, particularly as a key intermediate in the synthesis of the PARP inhibitor Niraparib, and explore its utility in the creation of kinase inhibitors and TRPM5 receptor modulators. This guide aims to equip researchers with the necessary knowledge to effectively leverage this high-value compound in their drug discovery and development endeavors.
Physicochemical Properties and Synthesis
1-Methyl-1H-indazol-5-ylamine (CAS No: 50593-24-3) is a red-brown solid with a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol .[1] The indazole core, a bicyclic aromatic heterocycle, imparts favorable characteristics for drug design, including the ability to participate in various non-covalent interactions with biological targets.[1] Its stability and ease of handling make it suitable for large-scale synthetic applications.[1]
Synthetic Strategy
A robust and scalable synthesis of 1-methyl-1H-indazol-5-ylamine is critical for its widespread application. A common and effective synthetic route involves a two-step process starting from the commercially available 2-amino-5-nitrotoluene.
Step 1: Synthesis of 5-Nitro-1H-indazole
The initial step involves the diazotization of 2-amino-5-nitrotoluene followed by an intramolecular cyclization to form 5-nitro-1H-indazole. This procedure is well-established and provides the nitro-substituted indazole precursor in high yield.[2]
Step 2: Methylation and Reduction
The subsequent steps involve the methylation of the indazole nitrogen and the reduction of the nitro group to the desired amine. The order of these steps can be varied. One common approach is the methylation of 5-nitro-1H-indazole to form 1-methyl-5-nitro-1H-indazole, followed by the reduction of the nitro group to yield the final product. Alternatively, the nitro group of 5-nitro-1H-indazole can first be reduced to 5-amino-1H-indazole, which is then methylated.
Experimental Protocol: Synthesis of 1-Methyl-1H-indazol-5-ylamine from 5-Nitro-1H-indazole
-
Part A: Methylation of 5-Nitro-1H-indazole
-
In a round-bottom flask, dissolve 5-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution and stir for 15-20 minutes at room temperature.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
The solid precipitate of 1-methyl-5-nitro-1H-indazole is collected by filtration, washed with water, and dried.
-
-
Part B: Reduction of 1-Methyl-5-nitro-1H-indazole
-
Suspend the synthesized 1-methyl-5-nitro-1H-indazole (1.0 eq) in a solvent such as methanol or ethanol.
-
Add a reducing agent, such as hydrazine hydrate (NH₂NH₂) in the presence of a catalyst like Raney Nickel or Palladium on carbon (Pd/C).
-
Reflux the reaction mixture and monitor its completion by TLC.
-
After the reaction is complete, filter the catalyst and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield 1-methyl-1H-indazol-5-ylamine.
-
Caption: Synthetic pathway for 1-methyl-1H-indazol-5-ylamine.
Applications in Drug Discovery and Development
The utility of 1-methyl-1H-indazol-5-ylamine as a building block in medicinal chemistry is vast, with its presence in several clinically significant molecules and numerous research compounds.
Key Intermediate in the Synthesis of Niraparib
Niraparib (Zejula®) is a potent and selective orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[3] 1-Methyl-1H-indazol-5-ylamine is a crucial intermediate in several patented synthetic routes to Niraparib.[3][4][5] The synthesis generally involves the coupling of the 1-methyl-1H-indazol-5-ylamine core with a suitably functionalized piperidine derivative. The indazole moiety in Niraparib plays a critical role in binding to the PARP enzyme. Specifically, a derivative of 1-methyl-1H-indazol-5-ylamine is used to construct the core indazole-carboxamide portion of Niraparib.
Caption: Role of 1-methyl-1H-indazol-5-ylamine in Niraparib synthesis.
Scaffold for Kinase Inhibitors
The indazole ring system is a well-recognized "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[6] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of 1-methyl-1H-indazol-5-ylamine have been explored as inhibitors of various kinases.
Structure-activity relationship (SAR) studies on different series of indazole-based compounds have demonstrated that modifications at the 5-amino position can significantly influence potency and selectivity against different kinase targets. For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent PLK4 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[6] While this example is for the 6-amino isomer, it highlights the potential of amino-indazoles in kinase inhibitor design. The 1-methyl group can also play a role in optimizing binding interactions within the ATP-binding pocket of kinases.
Table 1: Examples of Kinase Inhibitory Activity of Indazole Derivatives
| Kinase Target | Derivative Type | Reported IC50 | Reference |
| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 nM (for compound K22) | [6] |
| PDK1 | 1H-benzo[d]imidazol-2-yl)-1H-indazol | 80 nM (for compound 32) | [7] |
| Bcr-Abl | N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine | Activity similar to Imatinib | [8] |
Precursor for TRPM5 Modulators
Transient Receptor Potential Melastatin 5 (TRPM5) is a calcium-activated, monovalent-selective cation channel that is involved in taste signaling and gastrointestinal motility. 1-Methyl-1H-indazol-5-ylamine has been identified as a drug intermediate for the synthesis of TRPM5 agonists.[9] The development of potent and selective TRPM5 modulators is an active area of research for potential therapeutic applications in gustatory disorders and gastrointestinal dysmotility. The 1-methyl-1H-indazol-5-ylamine scaffold provides a starting point for the synthesis of libraries of compounds to explore the structure-activity relationships of TRPM5 modulation.
Conclusion
1-Methyl-1H-indazol-5-ylamine is a valuable and versatile building block in modern drug discovery. Its strategic importance is underscored by its role as a key intermediate in the synthesis of the approved anticancer drug Niraparib. Furthermore, its utility as a scaffold for the development of a wide range of kinase inhibitors and other therapeutic agents highlights its significant potential. The synthetic accessibility and favorable chemical properties of 1-methyl-1H-indazol-5-ylamine make it an attractive starting material for medicinal chemists. As our understanding of the molecular basis of diseases continues to grow, it is anticipated that this important heterocyclic amine will continue to feature prominently in the design and synthesis of novel, targeted therapies.
References
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
- Synthesis of some Amide derivatives and their Biological activity.[Link]
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
- EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google P
- Synthesis of some amide derivatives and their biological activity - ResearchG
- Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed.[Link]
- 5-nitroindazole - Organic Syntheses Procedure.[Link]
- Synthesis of 1H-Indazoles via Silver(I)
- NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACET
- Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging - PubMed.[Link]
- (PDF)
- Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Comput
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central.[Link]
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH.[Link]
- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed.[Link]
- Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS - PubMed.[Link]
- Preparation of New Organic Compounds Derived from Some Drugs and Study their Biological Activity Enaam Fadhil Mousa - ResearchG
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 5. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Indazole Scaffold: A Privileged Core for Modern Anticancer Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The indazole ring system, a bicyclic heterocycle composed of benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Its unique structural and electronic properties allow it to form key interactions with a multitude of biological targets, leading to the development of highly potent and selective therapeutics. Several indazole-based drugs, including Axitinib, Pazopanib, and Entrectinib, have achieved regulatory approval and are now integral components of treatment regimens for various malignancies.[3][4][5][6] This technical guide provides a comprehensive overview of the anticancer potential of indazole derivatives, detailing their mechanisms of action, key structure-activity relationships (SAR), and the experimental workflows essential for their preclinical evaluation. It is intended to serve as a resource for researchers and scientists engaged in the discovery and development of next-generation cancer therapies.
The Indazole Core: A Foundation for Targeted Therapy
Indazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antihypertensive effects.[1][2][7] In oncology, the indazole motif is particularly valued for its ability to serve as an effective bioisostere for other hinge-binding motifs, enabling it to interact with the ATP-binding pocket of numerous protein kinases.[8] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][9] The success of indazole-based kinase inhibitors has validated this scaffold as a cornerstone for the rational design of targeted anticancer drugs.[3]
Principal Mechanisms of Antitumor Activity
The anticancer efficacy of indazole derivatives is predominantly attributed to their ability to inhibit protein kinases involved in oncogenic signaling. However, their activity extends to other cancer-relevant targets as well.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many of the most successful indazole-based drugs are multi-kinase inhibitors that target RTKs responsible for driving tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).
-
VEGFR (Vascular Endothelial Growth Factor Receptors): Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[10][11] By blocking VEGFR signaling, Axitinib inhibits angiogenesis, effectively starving tumors of the nutrients and oxygen required for their growth.[11]
-
ALK, ROS1, and TRK Fusion Proteins: Entrectinib is a powerful inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and the neurotrophic tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[12][13][14] In certain cancers, chromosomal rearrangements lead to the creation of fusion genes (e.g., NTRK fusions) that produce constitutively active kinases, driving oncogenesis.[15] Entrectinib functions as an ATP competitor, blocking these aberrant kinases and the downstream proliferation pathways they activate.[13][16] Its ability to cross the blood-brain barrier makes it particularly valuable for treating brain metastases.[16]
-
Other RTKs: Indazole derivatives have also been developed to target other RTKs implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[3][7][17]
Inhibition of Other Oncogenic Targets
Beyond RTKs, the versatility of the indazole scaffold allows it to be tailored to inhibit other key cancer targets:
-
Aurora Kinases: These are serine/threonine kinases crucial for mitotic progression. Their inhibition by indazole derivatives can lead to mitotic arrest and apoptosis.[2][7]
-
Pim Kinases: These are constitutively active serine/threonine kinases that promote cell survival and proliferation. Indazole-based inhibitors have shown promise in targeting this pathway.[2][7]
-
Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that helps tumors evade the immune system. The 1H-indazole motif has been identified as a key pharmacophore for inhibiting IDO1, suggesting a role for these derivatives in immunotherapy.[2][7][18]
-
Bcr-Abl: This fusion protein is characteristic of chronic myeloid leukemia. Axitinib has been shown to effectively inhibit the drug-resistant T315I mutant of Bcr-Abl.[17]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective indazole inhibitors relies on a deep understanding of SAR—how chemical modifications at different positions of the scaffold affect its biological activity.
-
Hinge-Binding: The 1H-indazole-3-amine structure is a particularly effective fragment for binding to the hinge region of many kinases, which is a critical interaction for potent inhibition.[8]
-
Substitutions at C3, C5, and C6: The potency and selectivity of indazole derivatives can be finely tuned by introducing various substituents. For example, in a series of GSK-3 inhibitors, a methyl group on the indazole phenyl ring markedly increased activity.[9] Similarly, SAR studies on IDO1 inhibitors showed that substituent groups at the C4 and C6 positions play a crucial role in inhibitory activity.[18]
-
Solubility and Pharmacokinetics: Modifications are also made to improve physicochemical properties. For instance, hydrophilic groups are often introduced to enhance solubility and improve the pharmacokinetic profile of the drug candidate.[4]
Caption: Key modification points on the indazole scaffold that influence its anticancer activity.
Case Studies: Approved Indazole-Based Anticancer Drugs
The clinical success of several indazole derivatives underscores the therapeutic potential of this scaffold.
| Drug Name | Primary Targets | Approved Indications (Selected) |
| Axitinib (Inlyta®) | VEGFR-1, -2, -3, PDGFR, c-KIT | Advanced Renal Cell Carcinoma[10][17] |
| Entrectinib (Rozlytrek®) | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC[12][13][14][15] |
| Pazopanib (Votrient®) | VEGFRs, PDGFRs, c-KIT | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[3][5][18] |
Mechanism Spotlight: Axitinib
Axitinib is a potent inhibitor of VEGFRs, which are crucial for angiogenesis.[10] By blocking the ATP-binding site of these receptors, Axitinib prevents their phosphorylation and activation, thereby inhibiting downstream signaling pathways like the PI3K-Akt and MAPK/ERK pathways. This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors need to grow.[10]
Caption: Axitinib's mechanism of action via inhibition of the VEGFR signaling pathway.
A Workflow for Preclinical Evaluation
The journey of a novel indazole derivative from chemical synthesis to a potential clinical candidate involves a rigorous, multi-stage evaluation process. This workflow is designed to be a self-validating system, with clear go/no-go decision points based on empirical data.
Caption: A standardized workflow for the preclinical evaluation of novel indazole derivatives.
Protocol 1: Cell Viability/Antiproliferative Assay (CCK-8/WST-8 Method)
Causality: This initial screen assesses the broad antiproliferative effect of the synthesized compounds.[19] The CCK-8 assay is chosen for its high sensitivity and simple, single-reagent-addition protocol, which is amenable to high-throughput screening.[20] It measures the metabolic activity of viable cells, which correlates with cell number.[20]
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of each indazole derivative in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until the vehicle control wells turn a distinct orange color.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to plot % Viability against log[compound concentration] and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[21]
-
Protocol 2: Biochemical Kinase Inhibition Assay (Fluorometric)
Causality: After identifying compounds with cellular activity, this assay confirms direct inhibition of the intended kinase target and quantifies potency (IC₅₀).[22] A fluorometric assay provides a sensitive, continuous, or endpoint readout of ADP production, which is a direct product of kinase activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate solution (a specific peptide or protein for the kinase of interest), and ATP solution. All dilutions should be performed in the kinase assay buffer.
-
Compound Plating: In a 384-well black plate, add serial dilutions of the indazole derivative (test compound), a known inhibitor (positive control, e.g., Staurosporine), and DMSO (negative control).
-
Enzyme Addition: Add the kinase enzyme solution to all wells. Allow a pre-incubation period of 10-30 minutes at room temperature to permit compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
Detection: Stop the reaction and measure kinase activity by adding the detection reagent. This reagent typically contains components that couple ADP production to a fluorescent signal. Incubate as per the kit manufacturer's instructions (e.g., 10-30 minutes).
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., λEx = 530 nm / λEm = 590 nm).
-
Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive control/no enzyme (100% inhibition) wells.
-
Plot percent inhibition against log[compound concentration] and use non-linear regression to calculate the IC₅₀ value.
-
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
Causality: This is the critical step to evaluate if a compound's in vitro activity translates to antitumor efficacy in a living organism.[23] The subcutaneous xenograft model, using immunodeficient mice, is a standard and robust method for initial preclinical efficacy testing.[24][25] Monitoring both tumor volume and animal body weight is essential to assess efficacy versus toxicity.[24]
Methodology:
-
Cell Preparation: Culture a human cancer cell line (e.g., one that was sensitive in the in vitro assays) to ~80% confluency. Harvest, wash, and resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.[24]
-
Implantation: Subcutaneously inject 5-10 million cells (in a volume of 100-200 µL) into the flank of immunodeficient mice (e.g., Athymic Nude or SCID mice).[23][24]
-
Tumor Growth and Randomization: Allow tumors to grow. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[24]
-
Compound Formulation and Dosing: Formulate the indazole derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The dose level is typically determined from prior Maximum Tolerated Dose (MTD) studies.
-
Treatment: Administer the compound to the treatment group according to a defined schedule (e.g., once daily for 21 days). The control group receives the vehicle only.
-
Monitoring: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² * Length) / 2. Monitor the body weight of each animal at the same frequency as a measure of general toxicity.[24]
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after the completion of the treatment cycle. Euthanize the animals and excise the tumors for weighing and potential further analysis (e.g., pharmacodynamics).
-
Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
-
Compare the final tumor weights between groups.
-
Analyze the body weight data to assess treatment-related toxicity.
-
Future Perspectives and Challenges
The field of indazole-based anticancer agents continues to evolve. Key challenges and future directions include:
-
Overcoming Resistance: Tumors can develop resistance to kinase inhibitors. Future work will focus on designing next-generation indazoles that can overcome known resistance mutations.
-
Improving Selectivity: While many indazole drugs are potent, off-target effects can lead to toxicity.[3] Enhancing selectivity through rational design and SAR studies remains a primary goal.
-
Novel Targets: The versatility of the indazole scaffold makes it an attractive starting point for developing inhibitors against novel and challenging cancer targets beyond kinases.
-
Combination Therapies: Exploring the synergistic effects of indazole derivatives with other treatment modalities, such as immunotherapy or chemotherapy, is a promising avenue for improving patient outcomes.
References
- Cancer Care Ontario. (n.d.). entrectinib.
- Wikipedia. (2024). Axitinib.
- National Center for Biotechnology Information. (n.d.). Entrectinib. PubChem.
- PubMed. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents.
- National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
- RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- National Institutes of Health. (n.d.). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. PMC.
- Patsnap Synapse. (2024). What is the mechanism of Entrectinib?.
- Patsnap Synapse. (2024). What is Entrectinib used for?.
- Cancer Research UK. (n.d.). Axitinib (Inlyta).
- Action Kidney Cancer. (n.d.). Axitinib.
- YouTube. (2025). Pharmacology of Axitinib (Axpero, Inlyta); Pharmacokinetics, Mechanism of Action, Uses, Effects.
- ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review.
- ResearchGate. (2025). (PDF) Indazole Derivatives: Promising Anti-tumor Agents.
- National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Journal of Molecular Structure. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Models: Testing Lobaplatin Antitumor Effects.
- MDPI. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Wikipedia. (2024). Entrectinib.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Semantic Scholar. (n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
- MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- National Institutes of Health. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
- ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- ResearchGate. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Semantic Scholar. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
- SMC Laboratories Inc. (n.d.). Xenograft tumor model.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (n.d.). Structure‐activity relationship of indazole‐matrine derivative.
- National Institutes of Health. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PMC.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
- Bentham Science. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 10. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actionkidneycancer.org [actionkidneycancer.org]
- 12. cancercareontario.ca [cancercareontario.ca]
- 13. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is Entrectinib used for? [synapse.patsnap.com]
- 15. Entrectinib - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 17. Axitinib - Wikipedia [en.wikipedia.org]
- 18. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. noblelifesci.com [noblelifesci.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
The Resurgence of the Indazole Scaffold: A Technical Guide to its Antimicrobial Potential
Foreword
In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can be developed into effective therapeutics. The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2][3][4][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the antimicrobial activities of substituted indazoles. We will delve into the synthetic methodologies, explore the critical structure-activity relationships that govern their efficacy, and elucidate their mechanisms of action, offering a roadmap for the rational design of next-generation antimicrobial agents.
The Indazole Core: A Foundation for Diverse Bioactivity
Indazole, or isoindazole, is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring. This arrangement results in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more stable.[3][5] The unique electronic properties and the ability to substitute at various positions on both the benzene and pyrazole rings make indazoles a versatile template for drug design.[1][6][7] Beyond their antimicrobial properties, indazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, anti-HIV, and antihypertensive activities.[1][3][5][8] This inherent biological promiscuity underscores the potential of the indazole scaffold to interact with a multitude of biological targets.
Crafting the Antimicrobial Arsenal: Synthesis of Substituted Indazoles
The biological activity of indazole derivatives is intrinsically linked to the nature and position of their substituents. Consequently, a robust synthetic strategy is paramount for generating diverse libraries of compounds for antimicrobial screening. A variety of synthetic routes to the indazole core have been developed, each offering distinct advantages in terms of substrate scope and regioselectivity.
One common approach involves the cyclization of ortho-substituted phenylhydrazines. For instance, the reaction of o-toluidine can be used to form the indazole ring through diazotization.[1] Another powerful method is the transition-metal-catalyzed intramolecular C-N bond formation.[9] More recent advancements include metal-free syntheses, which are environmentally benign alternatives. For example, 1H-indazoles can be synthesized from the reaction of N-tosylhydrazones with nitroaromatic compounds.[1]
A general synthetic pathway for creating a library of substituted indazoles for antimicrobial testing is outlined below. This multi-step synthesis allows for diversification at key positions, which is crucial for structure-activity relationship studies.
Illustrative Synthetic Scheme: N-methyl-3-aryl indazoles
A representative synthesis of N-methyl-3-aryl indazoles, a class of compounds that have shown promising antimicrobial activity, is depicted below.[2][8]
Caption: A generalized synthetic route to N-methyl-3-aryl indazoles.
Structure-Activity Relationship (SAR): Decoding the Determinants of Antimicrobial Potency
The antimicrobial efficacy of substituted indazoles is highly dependent on the electronic and steric properties of their substituents. Extensive SAR studies have provided valuable insights into the key structural features required for potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Key SAR Insights:
-
Substitution at the N-1 and N-2 positions: Alkylation or arylation at the nitrogen atoms of the pyrazole ring significantly influences activity. For example, N-methylation has been shown to be beneficial in some series of 3-aryl indazoles.[2][8]
-
Substitution at the C-3 position: The introduction of aryl groups at this position is a common strategy. The nature and substitution pattern of this aryl ring are critical. Electron-withdrawing groups, such as halogens or nitro groups, on the C-3 aryl substituent can enhance activity.
-
Substitution on the Benzene Ring: Modifications on the fused benzene ring also play a role in modulating the antimicrobial profile. For instance, the introduction of sulfonamide groups has been explored to improve activity.[1]
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of a series of N-methyl-3-aryl indazoles against various microbial strains. The data is presented as the diameter of the zone of inhibition in millimeters.
| Compound | Substituent (Aryl Group) | Xanthomonas campestris | Bacillus megaterium | Escherichia coli | Candida albicans |
| 5a | 4-Chlorophenyl | 2.1 | 1.5 | - | - |
| 5b | 4-Fluorophenyl | - | - | 1.1 | 1.0 |
| 5f | 4-Nitrophenyl | 2.2 | - | - | - |
| 5h | 3-Nitrophenyl | - | 1.2 | - | - |
| 5i | 2,4-Dichlorophenyl | 2.3 | - | 1.3 | 1.2 |
| 5j | 2-Nitrophenyl | - | 1.6 | - | - |
| Streptomycin | (Standard) | 2.8 | 3.7 | - | - |
| Data adapted from reference[8]. A '-' indicates no significant zone of inhibition. |
From this data, it is evident that compounds with electron-withdrawing substituents on the C-3 aryl ring, such as chloro and nitro groups, exhibit enhanced antibacterial activity.[8]
Unraveling the Mechanism of Action: How Indazoles Combat Microbes
The antimicrobial effects of substituted indazoles are mediated through various mechanisms, often involving the inhibition of essential microbial enzymes. Understanding these mechanisms is crucial for the development of targeted therapies and for overcoming resistance.
Inhibition of DNA Gyrase
One of the well-established targets for indazole-based antimicrobials is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[10][11] Specifically, these compounds often target the GyrB subunit, which is responsible for the ATPase activity of the enzyme. By binding to the ATP-binding pocket of GyrB, indazole derivatives prevent the supercoiling of bacterial DNA, ultimately leading to cell death.[11] This mechanism is particularly attractive as it is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to fluoroquinolone resistance.[11]
Caption: Mechanism of action of indazole derivatives as DNA gyrase inhibitors.
Inhibition of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) Nucleosidase
Another validated target for indazole-based antimicrobials is SAH/MTA nucleosidase.[12] This enzyme is involved in metabolic pathways that are crucial for bacterial survival. Structure-based drug design has led to the development of potent indazole-containing inhibitors of this enzyme with broad-spectrum antimicrobial activity.[12] The 5-aminoindazole scaffold has been particularly effective in this regard, allowing for the design of low nanomolar inhibitors.[12]
Experimental Protocols: A Practical Guide to Antimicrobial Evaluation
The following section provides a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of substituted indazoles, a fundamental assay in antimicrobial drug discovery.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of a substituted indazole derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Substituted indazole compounds
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized indazole compounds in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the indazole stock solutions in the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
Substituted indazoles represent a highly promising class of antimicrobial agents with the potential to address the growing threat of drug-resistant infections. Their synthetic tractability, diverse biological activities, and amenability to rational drug design make them an attractive scaffold for further development. Future research should focus on:
-
Optimizing the therapeutic index: While many potent indazole derivatives have been identified, their selectivity for microbial targets over host cells needs to be carefully evaluated to minimize toxicity.
-
Exploring novel mechanisms of action: While DNA gyrase and SAH/MTA nucleosidase are known targets, it is likely that other indazole derivatives exert their effects through different mechanisms. Uncovering these will broaden their therapeutic potential.
-
Combating resistance: As with any new class of antimicrobials, the potential for resistance development must be proactively addressed. Combination therapies and the development of compounds that are less susceptible to resistance mechanisms will be crucial.
The continued exploration of the chemical space around the indazole nucleus, guided by a deep understanding of its SAR and mechanisms of action, will undoubtedly pave the way for the discovery of novel and effective antimicrobial drugs.
References
- Eur J Med Chem. 1999 Nov 1;34(11):1009-1018. 2-Substituted indazoles. Synthesis and antimicrobial activity.
- Oriental Journal of Chemistry. 2021;37(2):834-840. Novel Substituted Indazoles towards Potential Antimicrobial Agents. [Link]
- PubMed. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity.
- Der Pharma Chemica. 2012;4(2):563-568.
- RSC Advances. 2023;13(1):1-26. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. (2013). SYNTHESIS AND ANTI-MICROBIAL STUDY OF OXADIAZOLYL INDAZOLES.
- ACS Med Chem Lett. 2015;6(7):771-776. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. [Link]
- Pharmazie. 1999 Dec;54(12):879-84. Antimicrobial activity of substituted azoles and their nucleosides.
- J Med Chem. 2003 Dec 18;46(26):5663-73. Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors. [Link]
- Government Degree College, Palakonda. A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles.
- Molecules. 2023;28(1):1-20. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Molecules. 2023;28(1):1-20. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]
- Nanotechnology Perceptions. 2024;20(S12):622-630. Introduction To Imidazole And Its Antimicrobial Activity: A Review.
- ResearchGate.
- ACS Infect Dis. 2020;6(2):133-141. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. [Link]
- Molecules. 2023;28(6):2554. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]
- Molecules. 2024;29(11):2554. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. [Link]
- ResearchGate.
- MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
- International Journal of Research in Engineering, Science and Management. 2019;2(1):232-235. A Review on Substituted Thiadiazole and its Antimicrobial Activity.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gdcplkd.ac.in [gdcplkd.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | Semantic Scholar [semanticscholar.org]
- 8. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (1H-Indazol-5-yl)-methyl-amine: An Application Note and Detailed Protocol
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its unique structural and electronic properties have made it a cornerstone in the development of therapeutics targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[1] (1H-Indazol-5-yl)-methyl-amine, in particular, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, offering a versatile handle for further chemical elaboration. This application note provides a comprehensive guide for the synthesis of this compound, detailing two robust synthetic strategies for its precursor and a highly efficient N-methylation protocol. The causality behind experimental choices, potential challenges, and detailed analytical characterization are discussed to ensure a reproducible and self-validating process for researchers in drug discovery and medicinal chemistry.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached in a two-stage process. The initial stage focuses on the construction of the key intermediate, (1H-indazol-5-yl)methanamine. Two viable and commonly employed synthetic routes to this intermediate are presented. The second stage involves the selective N-methylation of the primary amine to yield the target secondary amine.
Part 1: Synthesis of the Precursor: (1H-Indazol-5-yl)methanamine
The synthesis of the primary amine precursor can be achieved through two principal pathways, each starting from a different commercially available indazole derivative. The choice of route may depend on the availability of starting materials and the specific capabilities of the laboratory.
Route A: Reduction of 1H-Indazole-5-carbonitrile
This route is a classic and reliable method for the preparation of benzylic amines. The nitrile group is a versatile functional group that can be readily reduced to a primary amine using various reducing agents.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing nitriles to primary amines. Alternatively, catalytic hydrogenation offers a milder and often safer approach, though it may require specialized equipment.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for reactions involving LiAlH₄ to prevent its violent reaction with protic solvents. For catalytic hydrogenation, alcoholic solvents like methanol or ethanol are typically used.
-
Work-up: A careful aqueous work-up is crucial after LiAlH₄ reduction to quench the excess reagent and hydrolyze the aluminum salts to facilitate product isolation.
Experimental Protocol (Route A):
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-indazole-5-carbonitrile (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield crude (1H-indazol-5-yl)methanamine.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) to afford the pure primary amine.
Route B: Reductive Amination of 1H-Indazole-5-carboxaldehyde
Reductive amination is a powerful one-pot method for the synthesis of amines. This route involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction.[2][3][4]
Causality of Experimental Choices:
-
Ammonia Source: Aqueous ammonia or ammonium acetate can be used as the source of the amine.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of the imine intermediate in the presence of the aldehyde. Sodium triacetoxyborohydride is another excellent choice, often providing cleaner reactions.[2]
-
Solvent: Methanol is a common solvent for reductive amination as it effectively dissolves the reactants and is compatible with sodium borohydride.
Experimental Protocol (Route B):
-
Imine Formation: Dissolve 1H-indazole-5-carboxaldehyde (1.0 eq.) in methanol. Add a solution of ammonia in methanol (7N, 5-10 eq.) and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Isolation: Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude (1H-indazol-5-yl)methanamine.
-
Purification: Purify the crude product by column chromatography as described in Route A.
Part 2: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines, utilizing formic acid and formaldehyde.[5][6][7][8] A key advantage of this reaction is that it typically does not lead to the formation of quaternary ammonium salts.[5][6] The acidic conditions of the reaction also serve to protect the indazole ring from N-methylation, as the more basic exocyclic amine will be preferentially protonated.
Causality of Experimental Choices:
-
Reagents: Formic acid acts as both the solvent and the reducing agent (hydride source), while formaldehyde provides the methyl group. An excess of both reagents is used to drive the reaction to completion.
-
Temperature: Heating the reaction mixture is necessary to facilitate the decarboxylation of an intermediate, which is the irreversible step of the reaction.[5]
-
Work-up: The work-up involves basification to deprotonate the product amine, allowing for its extraction into an organic solvent.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing (1H-indazol-5-yl)methanamine (1.0 eq.), add formic acid (≥ 3 eq.) and a 37% aqueous solution of formaldehyde (≥ 2.2 eq.).
-
Reaction: Heat the mixture to 80-90 °C and maintain it at this temperature for 12-18 hours. The evolution of carbon dioxide will be observed. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully add it to a beaker of ice. Basify the mixture to a pH > 10 by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.
-
Isolation: Extract the basic aqueous solution with dichloromethane or ethyl acetate (3 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (containing 1% triethylamine) to afford pure this compound.
Physicochemical and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1H-Indazole-5-carbonitrile | C₈H₅N₃ | 143.15 | Off-white to yellow solid |
| 1H-Indazole-5-carboxaldehyde | C₈H₆N₂O | 146.15 | Yellow to brown solid |
| (1H-Indazol-5-yl)methanamine | C₈H₉N₃ | 147.18 | Off-white solid or oil |
| This compound | C₉H₁₁N₃ | 161.21 | Expected to be an oil or low-melting solid |
Expected Analytical Characterization of this compound:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.10 (s, 1H, indazole H-3), ~7.95 (s, 1H, indazole H-4), ~7.50 (d, 1H, indazole H-7), ~7.40 (d, 1H, indazole H-6), ~3.90 (s, 2H, CH₂), ~2.50 (s, 3H, N-CH₃). (Note: The NH proton of the indazole and the amine may be broad and their chemical shifts can vary).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~140.0 (C), ~134.5 (CH), ~128.0 (C), ~125.0 (C), ~122.0 (CH), ~121.0 (CH), ~110.0 (CH), ~55.0 (CH₂), ~36.0 (CH₃).
-
Mass Spectrometry (ESI+): m/z = 162.1026 [M+H]⁺ (Calculated for C₉H₁₂N₃⁺).
Visualizing the Synthetic Workflow
Caption: Synthetic pathways to this compound.
Mechanism of the Eschweiler-Clarke Reaction
Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.
Conclusion
This application note outlines robust and reliable protocols for the synthesis of this compound, a valuable building block in medicinal chemistry. By providing a choice of synthetic routes for the precursor and a detailed procedure for the selective N-methylation, this guide equips researchers with the necessary information to confidently prepare this important intermediate. The emphasis on the rationale behind experimental choices and the inclusion of expected analytical data aims to facilitate a smooth and successful synthesis, ultimately accelerating the drug discovery and development process.
References
- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. In Molbank.
- Wikipedia. (2023, October 27). Eschweiler–Clarke reaction. In Wikipedia.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- Wu, L., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(5), 2879–2887. [Link]
- Gelin, M., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 5(104), 85685-85692. [Link]
- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(1), 21-27. [Link]
- ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....
- Das, P., et al. (2014). Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. Organic & Biomolecular Chemistry, 12(34), 6598-6602. [Link]
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897–5908. [Link]
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Lai, R.-Y., et al. (2008). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron, 64(6), 1213-1217. [Link]
- Gelin, M., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 5(104), 85685-85692. [Link]
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
- Wang, C., et al. (2023).
- ResearchGate. (2016). 13C NMR of indazoles.
- Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 670. [Link]
- Li, G., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]
- ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ineosopen.org [ineosopen.org]
- 3. researchgate.net [researchgate.net]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
One-Pot Synthesis of Bis(1H-indazol-1-yl)methane: A Detailed Protocol and Application Guide
This document provides a comprehensive guide for the efficient, high-yield, one-pot synthesis of bis(1H-indazol-1-yl)methane. This protocol is specifically designed for researchers and professionals in chemical synthesis and drug development who require a reliable and scalable method to produce this valuable chelating ligand. By leveraging a 3d-metal salt catalyst and dimethylsulfoxide (DMSO) as a methylene bridge source, this procedure circumvents the limitations of classical multi-step methods, which are often plagued by low yields and the formation of difficult-to-separate regioisomers.[1][2][3]
Introduction: The Significance of Bis(1H-indazol-1-yl)methane
Indazole moieties are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents due to their diverse biological activities.[3][4] Bis(1H-indazol-1-yl)methane, a bidentate chelating ligand, extends the utility of the indazole core by creating a platform for complexing with metal centers.[1][5] These metal complexes have potential applications in catalysis and as novel therapeutic agents. The structural similarity of bis(indazolyl)methanes to the well-studied poly(pyrazolyl)methane ligands suggests a rich coordination chemistry waiting to be explored.[3][4][6]
However, synthetic access to pure bis(1H-indazol-1-yl)methane has historically been a significant bottleneck.[2][3] Traditional methods often result in mixtures of N1,N1'-, N1,N2'-, and N2,N2'-linked isomers, which are challenging to separate chromatographically.[3][7] The protocol detailed herein presents a robust one-pot synthesis that exclusively yields the desired N1,N1' isomer, bis(1H-indazol-1-yl)methane, in high purity and yield.[1][2][6]
Reaction Principle and Causality
The synthesis proceeds via a 3d-metal salt-catalyzed reaction where 1H-indazole is dimerized with a methylene bridge derived directly from the solvent, dimethylsulfoxide (DMSO).[2][3][6] This approach is elegant in its simplicity and efficiency.
Key Mechanistic Considerations:
-
Regioselectivity (N1 vs. N2 Alkylation): The direct alkylation of indazole is notoriously complex, as the molecule possesses two nucleophilic nitrogen atoms (N1 and N2).[8][9] The reaction outcome is highly dependent on conditions such as the base, solvent, and electrophile used.[10][11][12] Classical syntheses under phase-transfer conditions often yield a mixture of isomers.[3][7] The presented metal-catalyzed protocol demonstrates high regioselectivity for the thermodynamically more stable N1 position.[7][9]
-
Role of the Metal Catalyst: While the precise mechanism is still under investigation, the 3d-metal salt (e.g., salts of Fe, Co, Ni, Cu, Zn) is crucial for facilitating the reaction. It is hypothesized to coordinate with the indazole and/or DMSO, activating the latter to serve as a formaldehyde equivalent for the methylene bridge formation.
-
DMSO as a Methylene Source: Utilizing DMSO as both the solvent and the carbon source for the bridging methylene group is a key innovation.[2][3][6] This eliminates the need for handling hazardous reagents like formaldehyde or dihalomethane. The reaction is typically performed at elevated temperatures in a high-pressure reaction tube to facilitate this transformation.[1]
Logical Workflow of the One-Pot Synthesis
The following diagram illustrates the streamlined workflow of the described protocol.
Caption: High-level workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is based on the high-yielding synthesis reported by Lind et al.[2][3][6]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| 1H-Indazole | C₇H₆N₂ | 118.14 | 146-149 | 270 | Starting material. |
| Metal Chloride Salt (e.g., CoCl₂) | CoCl₂ | 129.84 | 735 | 1049 | Catalyst. Other 3d-metal salts can be used. |
| Dimethylsulfoxide (DMSO) | C₂H₆OS | 78.13 | 19 | 189 | Anhydrous grade recommended. Serves as solvent and methylene source. |
| Deionized Water | H₂O | 18.02 | 0 | 100 | Used for precipitation and washing. |
Step-by-Step Procedure
-
Preparation: To a high-pressure reaction tube equipped with a magnetic stir bar, add 1H-indazole (e.g., 1.0 g, 8.46 mmol) and the 3d-metal chloride salt catalyst (e.g., CoCl₂, 0.05 eq, 55 mg, 0.42 mmol).
-
Solvent Addition: Add anhydrous dimethylsulfoxide (DMSO) to the tube (e.g., 5 mL).
-
Reaction Setup: Securely seal the high-pressure tube. Place the tube into a pre-heated aluminum heating block on a magnetic stir plate.
-
Reaction: Heat the reaction mixture to 150-180 °C and stir for 24 hours. The reaction should be monitored for completion if analytical capabilities (e.g., TLC, GC-MS) are available.
-
Cooling and Precipitation: After 24 hours, remove the reaction tube from the heating block and allow it to cool to room temperature. Carefully unseal the tube. Pour the dark reaction mixture into a beaker containing deionized water (e.g., 50 mL). A precipitate should form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with several portions of deionized water to remove residual DMSO and the metal catalyst.
-
Drying: Dry the purified white solid product under vacuum to obtain bis(1H-indazol-1-yl)methane.
Characterization Data
The identity and purity of the synthesized bis(1H-indazol-1-yl)methane should be confirmed by standard analytical techniques. The data presented below is consistent with reported values for the successfully synthesized compound.[2][3][6]
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.08 (d, 2H), 7.75 (d, 2H), 7.42 (t, 2H), 7.20 (t, 2H), 7.14 (s, 2H), 6.47 (s, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.0, 134.2, 127.0, 124.6, 121.2, 120.9, 109.8, 60.5. |
| High-Res Mass Spec (HRMS-ESI) | m/z: [M+H]⁺ Calculated for C₁₅H₁₃N₄⁺: 249.1135; Found: 249.1134. |
| Melting Point | 148-150 °C |
| Appearance | White crystalline solid |
Self-Validation and Trustworthiness
-
Exclusivity of Product: A key advantage and validation point of this protocol is the exclusive formation of the N1,N1' isomer.[2] The absence of other isomers can be readily confirmed by ¹H NMR spectroscopy, where a single, clean set of peaks corresponding to the symmetrical product should be observed.
-
High Yield: This one-pot method consistently provides high yields (often >80-90%), which is a significant improvement over previous multi-step syntheses that reported low overall yields.[1][2]
-
Simplicity and Scalability: The procedure is operationally simple, avoiding complex purification steps like column chromatography that were necessary in older methods.[3] This simplicity lends itself to scalability for producing larger quantities of the material.
Conclusion and Future Applications
This application note details a streamlined, efficient, and highly regioselective one-pot synthesis of bis(1H-indazol-1-yl)methane. By utilizing a 3d-metal salt catalyst and DMSO as a methylene source, this method provides reliable access to a valuable chelating ligand.[3][6] The availability of this simple protocol is expected to accelerate research into the coordination chemistry of bis(indazolyl)methanes and the exploration of their potential applications in pharmaceuticals and materials science.[1][2] The resulting complexes with metals like copper have already shown promise in the development of luminescent materials.[5]
References
- Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane - American Chemical Society.
- Lind, N. M., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 3(1), 59-69. [Link]
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega.
- High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts.
- High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)methane Catalyzed by 3 d-Metal Salts. PubMed. [Link]
- High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Semantic Scholar.
- Air- and Water-Stable Heteroleptic Copper (I) Complexes Bearing Bis(indazol-1-yl)
- Recent Advancement in the Green Synthesis of Bis(indolyl)
- Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investig
- Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investig
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Regioselective N-alkyl
Sources
- 1. Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane - American Chemical Society [acs.digitellinc.com]
- 2. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts | MDPI [mdpi.com]
- 3. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Air- and Water-Stable Heteroleptic Copper (I) Complexes Bearing Bis(indazol-1-yl)methane Ligands: Synthesis, Characterisation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)methane Catalyzed by 3 d-Metal Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes & Protocols: A Guide to the Reductive Amination Synthesis of N-Methylamines
Introduction: The Central Role of N-Methylamines in Modern Chemistry
The N-methylamine motif is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds.[1][2] Its presence can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. While classical N-alkylation using methyl halides seems straightforward, it is notoriously difficult to control, often leading to over-alkylation and the formation of undesired tertiary amines and quaternary ammonium salts.[3]
Reductive amination has emerged as a superior and highly controlled strategy for the synthesis of N-methylamines from primary or secondary amine precursors.[3][4] This method involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced in situ to the target alkylated amine.[4] For N-methylation, formaldehyde is the most common and economical one-carbon (C1) source. This guide provides an in-depth overview of the core mechanisms, compares key methodologies, and presents detailed protocols for the synthesis of N-methylamines, tailored for researchers in synthetic and medicinal chemistry.
Theoretical Framework: The Mechanism of Reductive Amination
The power of reductive amination lies in a two-step sequence that can often be performed in a single pot.[4][5] The process begins with the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde, forming a transient hemiaminal intermediate. This is followed by the elimination of water to generate a reactive electrophilic species—an imine (from a primary amine) or an iminium ion (from a secondary amine).[4] A reducing agent present in the reaction mixture then selectively reduces this C=N double bond to furnish the methylated amine.[6]
The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to efficiently reduce the iminium ion intermediate.[5] This selectivity prevents the wasteful formation of methanol and ensures high yields of the desired product.
Caption: Mechanism of the Eschweiler-Clarke reaction.
B. Borohydride-Based Reductions
Modern reductive aminations frequently employ boron-based hydrides, which offer milder reaction conditions and broader functional group compatibility compared to the Eschweiler-Clarke reaction. [3] Reagent Comparison: The choice of borohydride is crucial and depends on its reducing power and pH stability.
| Reagent | Formula | Relative Strength | Key Characteristics & Applications |
| Sodium Borohydride | NaBH₄ | Strong | Can reduce both the iminium ion and the starting aldehyde. [3]Best used in a two-step procedure where the imine is pre-formed before adding the reductant. [7][8] |
| Sodium Cyanoborohydride | NaBH₃CN | Mild | Selectively reduces iminium ions at neutral or slightly acidic pH (6-8) but is less reactive towards aldehydes and ketones. [3][9]Its high toxicity (risk of HCN gas generation under acidic conditions) is a significant drawback. [9][10] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild & Selective | A general, mild, and highly selective reagent. [8]It is the reagent of choice for one-pot direct reductive aminations because it does not readily reduce aldehydes or ketones but efficiently reduces iminium ions. [5][9]It is less toxic than NaBH₃CN and is compatible with aprotic solvents like DCE and THF. [8] |
Detailed Experimental Protocols
Protocol 1: N,N-Dimethylation of Benzylamine via the Eschweiler-Clarke Reaction
Principle: This protocol describes the exhaustive methylation of a primary amine to the corresponding tertiary amine using formaldehyde as the methyl source and formic acid as the reductant. The reaction is driven to completion by heating, which facilitates both iminium ion formation and the irreversible reduction step. [11][12] Materials and Reagents:
-
Benzylamine (1.0 eq)
-
Formic Acid (90%, ~5.0 eq)
-
Formaldehyde (37% aqueous solution, ~4.0 eq)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (5.0 g, 46.7 mmol).
-
Carefully add formic acid (9.6 mL, ~233.5 mmol) to the flask. The mixture will warm up and may form a solid salt.
-
Add the aqueous formaldehyde solution (14.0 mL, ~186.8 mmol) portion-wise to the stirred mixture.
-
Attach a reflux condenser and heat the reaction mixture to 90-100 °C using a heating mantle. Vigorous evolution of carbon dioxide should be observed. [11]5. Maintain heating for 16-20 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material and intermediates.
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Carefully basify the cooled reaction mixture to pH > 11 by the slow addition of 10 M NaOH solution in an ice bath. Caution: This is a highly exothermic process.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude N,N-dimethylbenzylamine.
-
The product can be further purified by vacuum distillation if necessary.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Formic acid is corrosive. Formaldehyde is a suspected carcinogen and sensitizer. Wear appropriate PPE (gloves, safety glasses, lab coat).
-
The initial neutralization with NaOH is highly exothermic and requires careful temperature control.
Protocol 2: Mono-N-Methylation of a Secondary Amine using Sodium Triacetoxyborohydride (STAB)
Principle: This protocol details a mild, one-pot synthesis of an N-methylated tertiary amine from a secondary amine precursor. Sodium triacetoxyborohydride (STAB) is used as a selective reducing agent that reduces the in situ-formed iminium ion without affecting the excess formaldehyde. [5][8] Materials and Reagents:
-
Secondary Amine (e.g., Dibenzylamine, 1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (e.g., dibenzylamine, 2.0 g, 10.1 mmol) in 1,2-dichloroethane (40 mL).
-
Add the aqueous formaldehyde solution (0.9 mL, 12.1 mmol) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (3.2 g, 15.2 mmol) to the reaction mixture. Note: Some effervescence may be observed.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). Stir until gas evolution ceases.
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to afford the pure N-methyldibenzylamine.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
STAB is moisture-sensitive and can release hydrogen gas upon contact with strong acids.
-
1,2-Dichloroethane is a suspected carcinogen. Handle with care and use appropriate PPE.
Conclusion
Reductive amination is a versatile, efficient, and highly reliable method for the synthesis of N-methylamines, offering significant advantages over traditional alkylation techniques. The classical Eschweiler-Clarke reaction provides a cost-effective route for exhaustive methylation, while modern methods employing mild borohydride reagents like STAB allow for greater control and functional group tolerance in one-pot procedures. The protocols detailed herein provide robust starting points for researchers, enabling the controlled incorporation of the critical N-methyl motif in drug discovery and chemical synthesis programs.
References
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Wikipedia. (2023). Reductive amination.
- Liu, J., et al. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar.
- Kim, T. L., et al. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- Wikipedia. (2023). Eschweiler–Clarke reaction.
- IOC. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube.
- Zhang, X., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction.
- ACS Omega. (2023, September 20). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- ACS Green Chemistry Institute. (n.d.). Reductive Amination.
- PubMed. (1984, May 25). Alternative reducing agents for reductive methylation of amino groups in proteins.
- National Institutes of Health. (2023, September 20). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
- National Institutes of Health. (2024, April 27). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds.
- ACS Omega. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
- Royal Society of Chemistry. (2021). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.
- Wiley Online Library. (n.d.). Synthesis of N-methylamines through direct reductive N-methylation of nitro compounds.
- ResearchGate. (2019, October). Reductive Amination in the Synthesis of Pharmaceuticals.
- ResearchGate. (2021). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
- ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
- Who we serve. (2025, May 20). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂.
- Chemistry Steps. (n.d.). Reductive Amination.
- CHIMIA. (n.d.). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source.
- Hampton Research. (n.d.). Reductive Alkylation Kit.
- Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- National Institutes of Health. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- ACS Publications. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- OUCI. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. youtube.com [youtube.com]
- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 12. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Application Note: A Multi-Step Strategy for the Purification of (1H-Indazol-5-yl)-methyl-amine from Crude Synthetic Mixtures
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of indazole derivatives, such as (1H-Indazol-5-yl)-methyl-amine, often results in crude mixtures containing unreacted starting materials, side-products, and other process impurities. The inherent basicity and polarity of the amine functional group present unique challenges for purification, frequently leading to issues like peak tailing in normal-phase chromatography. This application note presents a robust, multi-step purification strategy designed for researchers and drug development professionals. The workflow integrates a primary acid-base liquid-liquid extraction with subsequent high-resolution reverse-phase flash chromatography and a final crystallization or salt formation step. This guide explains the scientific rationale behind each procedural choice, providing detailed, field-proven protocols to reliably achieve high purity of the target compound.
Compound Profile and Safety Overview
Before commencing any purification protocol, a thorough understanding of the target compound's properties and associated safety precautions is essential.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value / Information | Data Source / Justification |
| Chemical Structure | ![]() | - |
| IUPAC Name | (1H-Indazol-5-yl)-N-methylmethanamine | - |
| Molecular Formula | C₉H₁₁N₃ | - |
| Molecular Weight | 161.21 g/mol | - |
| Physical Form | Predicted to be a solid at room temperature. | Based on analogous structures like 1-Methyl-1H-indazol-5-amine (mp 142-144°C). |
| Hazard Summary | Harmful if swallowed. Causes skin and serious eye irritation. | Inferred from safety data for analogous amino-indazoles.[2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[2][3] | Standard laboratory practice for handling aromatic amines. |
The Strategic Purification Workflow
A single purification technique is often insufficient for achieving the high purity (>99%) required for pharmaceutical development. Our recommended strategy employs three distinct, orthogonal methods to systematically remove different classes of impurities.
Caption: High-level overview of the multi-step purification strategy.
Protocol I: Initial Purification via Acid-Base Extraction
Scientific Principle
This technique leverages the basicity of the secondary amine in this compound. By treating the crude organic mixture with an aqueous acid (e.g., HCl), the amine is protonated to form a water-soluble ammonium salt.[4][5] This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequently, the aqueous layer is isolated, basified (e.g., with NaOH) to deprotonate the ammonium salt back to the free amine, which is then re-extracted into a fresh organic solvent.[6] This is a highly effective method for bulk removal of neutral and acidic impurities.
Caption: Mechanism of amine purification via acid-base extraction.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The protonated amine is now in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like EtOAc).
-
Isolate Aqueous Layer: Carefully drain and collect the aqueous layer. For rigorous purification, re-extract the organic layer with a fresh portion of 1M HCl and combine the aqueous extracts. Discard the organic layer containing neutral impurities.
-
Basification: Place the combined aqueous extracts in a clean flask and cool in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the pH is strongly basic (pH > 11, check with pH paper).
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the free amine with three portions of fresh organic solvent (EtOAc or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the partially purified amine.
Protocol II: Chromatographic Purification
Rationale for Method Selection
While normal-phase chromatography on silica gel is common, basic compounds like amines often exhibit poor peak shape (tailing) due to strong interactions with acidic silanol groups on the silica surface. This can be mitigated by adding a basic modifier like triethylamine to the mobile phase.[7] However, a more robust and often higher-resolution method is Reverse-Phase (RP) chromatography.[8] In RP chromatography, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase. The separation is based on hydrophobic interactions, which is ideal for separating molecules with different hydrophobic characteristics.[9]
Protocol 2A (Recommended): Reverse-Phase Flash Chromatography
-
Sample Preparation: Dissolve the amine from Protocol I in a minimal amount of a strong solvent like methanol or DMSO.
-
Column and Solvents:
-
Stationary Phase: C18-functionalized silica gel column.
-
Mobile Phase A: Water (HPLC-grade).
-
Mobile Phase B: Acetonitrile (ACN, HPLC-grade).
-
-
Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).
-
Loading: Load the prepared sample onto the column. If the sample is not fully soluble in the mobile phase, consider a solid-loading technique by adsorbing it onto a small amount of C18 silica.
-
Elution: Elute the compound using a linear gradient. A typical gradient might be from 5% B to 95% B over 10-20 column volumes. The optimal gradient should be determined beforehand using analytical HPLC or TLC on C18 plates.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions. A large portion of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or the product can be extracted back into an organic solvent.
Protocol III: Final Purification and Isolation
The final step is designed to remove any remaining trace impurities and to isolate the product in a stable, crystalline, and easily handleable form.
Protocol 3A: Recrystallization of the Free Base
-
Solvent Selection: Dissolve the purified amine from chromatography in a minimal amount of a suitable hot solvent. Good starting points for indazole derivatives include toluene, ethyl acetate, or isopropanol.[10][11]
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (0 to -20 °C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3B (Alternative): Purification via Hydrochloride Salt Formation
Formation of a hydrochloride salt is an excellent method for purifying amines, as the resulting salt is often highly crystalline and less prone to degradation than the free base.[7]
-
Dissolution: Dissolve the purified free base in a suitable anhydrous solvent, such as ethyl acetate or diethyl ether.
-
Precipitation: While stirring, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise. The hydrochloride salt should precipitate out of the solution.
-
Stirring: Allow the resulting slurry to stir for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with fresh, cold solvent (e.g., diethyl ether) to remove any excess acid.
-
Drying: Dry the salt thoroughly under high vacuum to remove all residual solvents.
Purity Verification
The purity of the final product should be rigorously assessed.
-
Thin-Layer Chromatography (TLC): To confirm the absence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine purity with high precision (e.g., >99%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
References
- University of California, Davis. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Reddit r/Chempros. (2024). Amine workup. Reddit. [Link]
- Al-Rawi, J. M. A., et al. (2020). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. [Link]
- Wikipedia. Acid–base extraction. [Link]
- Google Patents. (CN103232443A).
- University of Waterloo. Acid and Base Extraction. Engineering Ideas Clinic. [Link]
- Google Patents. (WO2018097273A1).
- Teledyne ISCO. (2012).
- Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
- Amersham Pharmacia Biotech. Reversed Phase Chromatography: Principles and Methods. [Link]
- Wikipedia.
- PubMed.
- Wang, L., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)
- Liu, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
- Semantic Scholar. (2023).
- Google Patents. (US20040248960A1). Process for preparing 1-methylindazole-3-carboxylic acid.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. ualberta.ca [ualberta.ca]
- 10. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Recrystallization of Indazole Compounds
Introduction: The Critical Role of Purity in Indazole Chemistry
Indazole and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The biological activity and physicochemical properties of these compounds are intrinsically linked to their purity.[1][2] Therefore, the isolation of indazole derivatives in a highly pure, crystalline form is a critical step in their synthesis and development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when expertly applied, it can yield materials of exceptional purity.[3][4]
This comprehensive guide provides a detailed exploration of recrystallization techniques tailored for indazole compounds. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols to master this essential purification method.
The Science of Recrystallization: A Primer for Indazole Compounds
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[4][5] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[3][4] This temperature-dependent solubility is the key to separating the desired compound from soluble impurities.
The process of recrystallization can be broken down into seven key stages:
-
Solvent Selection: Choosing an appropriate solvent is the most critical step in a successful recrystallization.
-
Dissolution: The impure indazole compound is dissolved in a minimum amount of hot solvent to create a saturated or near-saturated solution.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, a hot gravity filtration is performed to remove them.[3][6]
-
Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly, reducing the solubility of the indazole compound and causing it to crystallize out of the solution.[3][7]
-
Crystal Collection: The purified crystals are separated from the cold solvent (mother liquor) by vacuum filtration.[3][6]
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.[3][8]
-
Drying: The pure crystals are dried to remove any residual solvent.[8]
The molecular structure of indazole, with its fused benzene and pyrazole rings, presents a unique combination of aromatic and heterocyclic character.[9][10] This duality influences its solubility, with the aromatic core contributing to solubility in nonpolar solvents and the nitrogen-containing pyrazole ring allowing for interactions with polar solvents.[9] Understanding this structure is paramount for selecting an appropriate recrystallization solvent.
Strategic Solvent Selection for Indazole Derivatives
The ideal solvent for recrystallizing a specific indazole derivative should exhibit the following characteristics:
-
High solubility for the indazole compound at elevated temperatures.
-
Low solubility for the indazole compound at low temperatures.
-
High or low solubility for the impurities. Ideally, impurities are either highly soluble in the cold solvent (and remain in the mother liquor) or are insoluble in the hot solvent (and can be removed by hot filtration).
-
Chemically inert: The solvent should not react with the indazole compound.[11]
-
A suitable boiling point: A boiling point that is not too high to allow for easy removal during drying, but high enough to create a significant solubility difference over a practical temperature range.[11]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[11]
Single vs. Mixed Solvent Systems
For many indazole compounds, a single solvent may suffice. However, in cases where a single solvent does not meet all the criteria, a mixed solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed.[3][12]
The following table provides a starting point for solvent selection for various indazole derivatives. Note: This is a general guide, and experimental verification is always necessary.
| Indazole Derivative Type | Potential Single Solvents | Potential Mixed Solvent Systems | Rationale & Considerations |
| Unsubstituted Indazole | Water (hot), Ethanol, Toluene | Ethanol/Water, Toluene/Hexane | Unsubstituted indazole has moderate polarity. Water is a viable option due to the N-H group's hydrogen bonding capability.[9][13] |
| Polar Substituted Indazoles (e.g., nitro-, amino-, carboxyl-) | Ethanol, Methanol, Acetone, Acetonitrile, Water | Acetone/Water, Ethanol/Water | Polar functional groups increase affinity for polar protic and aprotic solvents.[9] Mixed systems with water are often effective. |
| Nonpolar Substituted Indazoles (e.g., alkyl-, aryl-) | Toluene, Ethyl Acetate, Dichloromethane | Toluene/Hexane, Ethyl Acetate/Heptane | The increased nonpolar character favors less polar solvents. A nonpolar "poor" solvent is used to induce crystallization. |
| Indazole Isomers | Acetone/Water, Tetrahydrofuran/Water | Varies depending on specific isomers | Recrystallization with mixed solvents can be a powerful technique for separating 1-position and 2-position substituted indazole isomers.[14] |
Visualizing the Solvent Selection Process
Caption: Decision workflow for selecting a suitable recrystallization solvent system for indazole compounds.
Detailed Protocols for Recrystallization of Indazole Compounds
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[15] Consult the Safety Data Sheet (SDS) for the specific indazole compound and all solvents used.[15][16]
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first if a suitable single solvent is identified.
Materials:
-
Crude indazole compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Watch glass
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Scintillation vial or other suitable container for pure product
Procedure:
-
Dissolution:
-
Place the crude indazole compound in an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add a small portion of the hot solvent to the flask containing the indazole compound and begin stirring and heating.[6]
-
Continue adding the hot solvent in small portions until the indazole compound is completely dissolved.[6] Use the minimum amount of hot solvent necessary to achieve complete dissolution.[3][17] An excess of solvent will reduce the yield.[17][18]
-
-
Hot Gravity Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.
-
Preheat a stemless funnel and a clean Erlenmeyer flask on the hot plate.[6]
-
Place a fluted filter paper in the stemless funnel.[6]
-
Quickly pour the hot solution through the filter paper into the preheated flask.[6] This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Remove the flask containing the hot, clear solution from the heat and cover it with a watch glass.[4]
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6][7]
-
Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.[4]
-
-
Crystal Collection:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the crystallized mixture into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
Drying:
-
Continue to draw air through the crystals on the Büchner funnel for several minutes to help them dry.
-
Transfer the crystals to a watch glass or a pre-weighed vial and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Protocol 2: Mixed-Solvent Recrystallization
This method is used when no single solvent is ideal.
Materials:
-
Same as Protocol 1, plus a second, "poor" solvent.
Procedure:
-
Dissolution:
-
Dissolve the crude indazole compound in the minimum amount of the hot "good" solvent (the solvent in which it is highly soluble).[3]
-
-
Addition of "Poor" Solvent:
-
Clarification:
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[3]
-
-
Cooling and Crystallization:
-
Proceed with steps 3-6 from Protocol 1.
-
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of indazole compounds.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.[18] - The solution is supersaturated.[17][18] | - Boil off some of the solvent to concentrate the solution and try cooling again.[18] - Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[5][18] - Add a "seed crystal" of the pure compound.[5][18] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is significantly impure.[18] - The solution cooled too quickly. | - Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool more slowly.[18] - Consider a different solvent or solvent system with a lower boiling point. |
| Poor Recovery/Low Yield | - Too much solvent was used.[17][19] - Premature crystallization during hot filtration. - The crystals were washed with too much cold solvent or the solvent was not cold enough.[17] | - Concentrate the mother liquor and cool it again to recover a second crop of crystals. - Ensure the filtration apparatus is sufficiently preheated. - Use a minimal amount of ice-cold solvent for washing.[17] |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Characterization of Recrystallized Indazole Compounds
After recrystallization, it is essential to verify the purity and identity of the product. Standard characterization techniques include:
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.[5]
-
Spectroscopy (NMR, IR): To confirm the chemical structure and absence of impurities.[1][20]
-
Chromatography (TLC, HPLC): To assess the purity of the compound.
-
X-ray Diffraction (XRD): To determine the crystal structure and identify any potential polymorphism.[21][22] It is important to note that while the parent 1H-indazole does not show significant polymorphism, its derivatives can exist in multiple crystalline forms, which can impact properties like solubility and bioavailability.[21]
Conclusion
Recrystallization is a powerful and versatile technique for the purification of indazole compounds. A thorough understanding of the principles of solubility, strategic solvent selection, and meticulous execution of the experimental protocol are key to achieving high purity. By following the guidelines and protocols outlined in this application note, researchers can confidently and effectively purify their indazole derivatives, ensuring the integrity and reliability of their subsequent research and development efforts.
References
- A Technical Guide to the Solubility of 6-Nitro-1H-indazole-3-carbaldehyde in Common Laboratory Solvents - Benchchem.
- An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole - Benchchem.
- recrystallization, filtration and melting point.
- Recrystallization and hot filtration - Safrole.
- Guide for crystallization.
- Single-solvent recrystallisation - Chemistry Teaching Labs - University of York.
- Recrystallization - Wired Chemist.
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
- SAFETY DATA SHEET - Fisher Scientific.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Recrystallization. --->.
- Precautions for Handling Organic Solvent.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Indazole | 271-44-3 - ChemicalBook.
- (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchGate.
- Guidance for Industry - Regulations.gov.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Recrystallization - YouTube.
- Indazole - Wikipedia.
- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.
- chlorinated solvents - product stewardship manual - Olin Chlor Alkali.
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. safrole.com [safrole.com]
- 5. youtube.com [youtube.com]
- 6. Recrystallization [wiredchemist.com]
- 7. unifr.ch [unifr.ch]
- 8. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Indazole - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Indazole | 271-44-3 [chemicalbook.com]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Comprehensive Spectroscopic Characterization of (1H-Indazol-5-yl)-methyl-amine
Abstract
This technical guide provides a detailed framework for the structural characterization of (1H-Indazol-5-yl)-methyl-amine (IUPAC Name: N-Methyl-1-(1H-indazol-5-yl)methanamine), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a derivative of the indazole scaffold, which is present in numerous FDA-approved drugs, precise and unambiguous structural verification is paramount.[2] This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), tailored for researchers, medicinal chemists, and quality control scientists. We delve into the rationale behind experimental choices, from solvent selection to ionization techniques, and provide a predictive analysis of the expected spectral data to serve as a benchmark for empirical results.
Introduction: The Significance of the Indazole Moiety
Indazoles are ten-π electron aromatic heterocyclic systems that are central to the development of novel therapeutics, exhibiting a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[3] this compound serves as a key building block or intermediate in the synthesis of more complex pharmaceutical agents.[1][4] Its structural integrity—the precise connectivity of the methylaminomethyl side chain at the C5 position and the tautomeric state of the indazole ring (1H vs. 2H)—directly influences its chemical reactivity and biological interactions.[5][6] Therefore, rigorous characterization using orthogonal analytical techniques like NMR and MS is not merely a procedural step but a foundational requirement for any subsequent research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[7] For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the side chain.
The Causality of Experimental Design
Solvent Selection: The choice of NMR solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this compound. Its high polarity ensures excellent solubility, and, crucially, it forms hydrogen bonds with the N-H protons of the indazole ring and the secondary amine. This slows down proton exchange, allowing for the clear observation of these signals, which might otherwise be broadened or unobservable in solvents like CDCl₃ or D₂O.[8][9]
Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for both ¹H and ¹³C NMR, providing a universal reference point for chemical shifts.[7]
Predicted NMR Spectral Data
The following predictions are based on established principles of NMR spectroscopy and published data for structurally related indazole derivatives.[2][3][10] The analysis assumes the thermodynamically favored 1H-indazole tautomer is dominant in solution.[5]
¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
Indazole N1-H: A very broad singlet expected far downfield (~13.0 ppm) due to its acidic nature and involvement in the aromatic system.
-
Indazole H3: A singlet (~8.0 ppm). Its isolation (no adjacent protons) makes it a key diagnostic signal for the indazole ring system.
-
Indazole Aromatic Protons (H4, H6, H7): These protons form an AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring.
-
H4: A doublet (~7.7 ppm) coupled to H6 (small meta-coupling might be visible).
-
H7: A doublet (~7.5 ppm) coupled to H6.
-
H6: A doublet of doublets (~7.3 ppm) coupled to both H4 and H7.
-
-
Methylene (-CH₂-): A singlet or doublet (~3.9 ppm). It will appear as a singlet if there is no significant coupling to the adjacent N-H proton. In DMSO-d₆, coupling is often observed, which would result in a doublet.
-
Amine N-H: A broad signal, its position is concentration-dependent but expected around ~2.5-3.5 ppm.
-
Methyl (-CH₃): A singlet or doublet (~2.3 ppm). It will appear as a singlet if N-H coupling is absent, or a doublet if coupled to the N-H proton.
¹³C NMR Spectrum (100 MHz, DMSO-d₆): The molecule has 9 unique carbon atoms, and thus 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Indazole Carbons:
-
C7a & C3a (Quaternary): ~140 ppm and ~122 ppm.
-
C3: ~134 ppm.
-
C5 (Substituted): ~130 ppm.
-
C4, C6, C7: Three distinct signals in the aromatic region, ~110-128 ppm.[11]
-
-
Side-Chain Carbons:
-
-CH₂-: ~45-50 ppm.
-
-CH₃: ~35 ppm.
-
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample for optimal resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a standard 30-degree pulse angle.
-
Set the acquisition time to at least 3 seconds.
-
Employ a relaxation delay of 2-5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction on the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.
Workflow for NMR Data Acquisition and Analysis
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. azooptics.com [azooptics.com]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. researchgate.net [researchgate.net]
Evaluating the Bioactivity of Substituted Indazoles: A Guide for Researchers
The indazole scaffold is a privileged structure in medicinal chemistry, with substituted indazoles demonstrating a wide array of biological activities.[1][2][3] This has led to their investigation for therapeutic applications in oncology, inflammation, and neurodegenerative diseases.[2][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the bioactivity of novel substituted indazole compounds. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols for key assays, and offer insights into data interpretation.
Section 1: Foundational Concepts in Bioactivity Screening
The initial assessment of a compound's biological effect is typically performed using in vitro cell-based assays. These assays are crucial for determining a compound's efficacy and potential toxicity at an early stage.[6] The choice of assay is dictated by the predicted or desired biological activity of the substituted indazole. For instance, if the compound is designed as a potential anti-cancer agent, initial screening would focus on its effects on cancer cell viability and proliferation.
The Importance of Cell Viability and Cytotoxicity Assays
Cell viability and cytotoxicity assays are fundamental in drug discovery.[6][7][8] Viability assays measure the overall health of a cell population, often by assessing metabolic activity, while cytotoxicity assays specifically measure cellular toxicity leading to cell death.[8] It is crucial to distinguish between cytostatic effects (inhibiting proliferation) and cytotoxic effects (inducing cell death), as this distinction can guide further development.[6]
A typical workflow for the initial screening of substituted indazoles for anticancer activity is outlined below.
Caption: Simplified signaling pathway of apoptosis induction in cancer cells.
Detailed Protocol (Western Blotting for Cleaved Caspase-3):
-
Cell Treatment and Lysis: Treat cancer cells with the substituted indazole at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [9]2. Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size. [9]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [9]5. Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding. [9]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. [9]7. Washing: Wash the membrane three times with TBST for 10 minutes each. [9]8. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [9]9. Detection: Wash the membrane again as in step 7. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. [9]10. Analysis: The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis induction. Normalize the band intensity to a loading control (e.g., β-actin or GAPDH). An increase in the cleaved form suggests active apoptosis.
Section 3: Protocols for Evaluating Anti-Inflammatory Activity
Substituted indazoles have also been investigated for their anti-inflammatory properties. [2][10][11][12][13][14]The evaluation of anti-inflammatory activity often involves measuring the inhibition of key inflammatory mediators and enzymes.
In Vitro Enzyme Inhibition Assays
Scientific Rationale: Many anti-inflammatory drugs exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). [10][11][14]In vitro enzyme inhibition assays are essential for determining the direct inhibitory effect of a compound on a specific enzyme and for understanding its mechanism of action. [15][16][17][18][19] Detailed Protocol (Generic Enzyme Inhibition Assay):
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, the enzyme solution, the substrate solution, and various concentrations of the substituted indazole inhibitor.
-
Reaction Mixture: In a 96-well plate, add the buffer, the inhibitor (or vehicle control), and the enzyme solution. Pre-incubate for a specific time to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a set period.
-
Stop Reaction: Stop the reaction by adding a stop solution or by heating.
-
Detection: Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
| Enzyme Target | Role in Inflammation | Common Assay Principle |
| COX-1/COX-2 | Prostaglandin synthesis | Measurement of prostaglandin E2 (PGE2) production |
| 5-LOX | Leukotriene synthesis | Measurement of leukotriene B4 (LTB4) production |
| iNOS | Nitric oxide production | Measurement of nitrite concentration (Griess assay) |
Section 4: Kinase Inhibition Assays
The indazole core is a well-known scaffold for potent kinase inhibitors. [4][20][21][22]Many substituted indazole derivatives have been developed as inhibitors of various protein kinases implicated in cancer and other diseases. [23][20] Scientific Rationale: Kinase inhibition assays are crucial for characterizing the interaction of substituted indazoles with their target kinases. These assays can determine the potency (IC50) and selectivity of the compounds.
Common Kinase Inhibition Assay Formats:
-
Radiometric Assays: Utilize a radiolabeled phosphate donor (ATP) and measure the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction.
A detailed protocol for a specific kinase assay is highly dependent on the kinase and the chosen assay format. It is recommended to follow the manufacturer's instructions for commercially available kinase assay kits.
Conclusion
The evaluation of the bioactivity of substituted indazoles requires a systematic and multi-faceted approach. This guide provides a foundational framework and detailed protocols for assessing the anticancer and anti-inflammatory potential of these promising compounds. By understanding the rationale behind each experimental choice and meticulously executing these protocols, researchers can effectively characterize the biological effects of novel substituted indazoles and accelerate their journey from the laboratory to potential clinical applications.
References
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- K-H.T. Chow & K.T. Cheng. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302.
- ResearchGate. (n.d.). Selected examples of biologically active substituted indazoles.
- Chow, K. H., & Cheng, K. T. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in molecular biology (Clifton, N.J.), 2644, 287–302.
- Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
- S. Manfredini et al. (2014). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Archiv der Pharmazie, 347(10), 735-746.
- Y. Li et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127885.
- X. Zhang et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652.
- Request PDF. (n.d.). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives.
- Y. Wang et al. (2023).
- G. G. Muccioli et al. (1998). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Archiv der Pharmazie, 331(1), 13-21.
- H. Li & Y. Yuan. (2017). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1657, 1-9.
- ResearchGate. (n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13(Special Issue 9), 7669-7679.
- W. Lu et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 623-637.
- ResearchGate. (n.d.). Selected examples of biological active 2‐substituted indazolones.
- Bio-protocol. (n.d.). Apoptosis detection and western blot.
- Oriental Journal of Chemistry. (2020). Novel Substituted Indazoles towards Potential Antimicrobial Agents. 36(2), 336-343.
- A. Kumar et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1279-1301.
- ResearchGate. (n.d.). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- J. A. Asmit et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3589-3593.
- A. S. K. Kumar et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(11), HC01-HC04.
- M. D. P. Salas-Ambrosio et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 27(18), 5946.
- I. Nikolaou et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 33(1), 1-17.
- Biobide. (n.d.). What is an Inhibition Assay?
- ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.
- K. F. Tipton & J. M. C. G. Dixon. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 664.
- ResearchGate. (n.d.). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.biobide.com [blog.biobide.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 23. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indazole Derivatives in the Development of Kinase Inhibitors: A Technical Guide for Researchers
Introduction: The Rise of the Indazole Scaffold in Kinase-Targeted Drug Discovery
Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the expansive chemical space of kinase inhibitors, the indazole core has distinguished itself as a "privileged scaffold."[1][2][3] This bicyclic heterocyclic system provides a rigid and versatile framework for the design of potent and selective inhibitors, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2] A number of commercially successful anticancer drugs, including Pazopanib, Axitinib, and Niraparib, feature an indazole core, underscoring the clinical significance of this chemical motif.[1]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of indazole derivatives in the development of kinase inhibitors. We will delve into the mechanistic intricacies of how these compounds function, provide detailed protocols for their synthesis and biological evaluation, and present a framework for understanding their structure-activity relationships (SAR).
The Indazole Core: A Versatile Anchor for Kinase Inhibition
The indazole ring system, a bicyclic aromatic heterocycle, offers several advantages in the design of kinase inhibitors. Its ability to act as both a hydrogen bond donor and acceptor facilitates strong interactions with the kinase hinge region, a critical determinant of binding affinity. Furthermore, the indazole scaffold presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Diagram: The Indazole Scaffold and its Interaction with the Kinase Hinge Region
Caption: A simplified representation of an indazole derivative binding to the ATP pocket of a kinase.
Mechanism of Action: Targeting Key Signaling Pathways
Indazole derivatives have been successfully developed to inhibit a wide range of kinases involved in cancer progression. These include receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and AXL, as well as intracellular serine/threonine kinases like Aurora kinases and Polo-like kinases.
Targeting Angiogenesis: The VEGFR and PDGFR Axis
A primary mechanism through which indazole-based inhibitors exert their anticancer effects is by targeting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5] Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of this process.
Pazopanib , a multi-targeted tyrosine kinase inhibitor, exemplifies this approach.[4][6][7][8] It potently inhibits VEGFR-1, -2, and -3, as well as PDGFR-α and -β, thereby disrupting the signaling cascades that lead to endothelial cell proliferation, migration, and survival.[6][7][8][9]
Diagram: Simplified Angiogenesis Signaling and Inhibition by Indazole Derivatives
Caption: Inhibition of the VEGFR signaling pathway by an indazole derivative.
Overcoming Drug Resistance: The AXL Kinase Target
The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) subfamily and its overexpression is associated with poor prognosis and acquired drug resistance in various cancers.[10][11][12] Indazole-based compounds have been developed as potent AXL inhibitors, offering a promising strategy to overcome resistance to standard-of-care therapies.[10][13][14]
Structure-Activity Relationship (SAR) of Indazole-Based Kinase Inhibitors
The development of potent and selective indazole-based kinase inhibitors relies heavily on understanding their structure-activity relationships.[15][16][17][18] SAR studies explore how modifications to the indazole core and its substituents influence biological activity.
Key SAR Insights for Indazole Derivatives:
-
Substitution at the N1 and N2 positions: The position of substitution on the indazole ring can significantly impact kinase selectivity and potency.[1]
-
Modifications at the C3 and C5 positions: These positions are often used to introduce moieties that interact with the hydrophobic pocket or the solvent-exposed region of the ATP-binding site, influencing both potency and pharmacokinetic properties.[19]
-
The nature of the substituent: The type of chemical group introduced (e.g., amides, ureas, sulfonamides) can fine-tune the inhibitor's interactions with the target kinase and impact its overall profile.[20][21]
Table: Comparative Activity of Indazole Derivatives Against Key Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pazopanib | VEGFR-2 | 10 | [8] |
| Axitinib | VEGFR-2 | 0.2 | [22] |
| Compound 30 | VEGFR-2 | 1.24 | [23] |
| Compound 54 | Aurora Kinase A | 5.3 | [1] |
| Compound C05 | PLK4 | < 0.1 | [24][25] |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the synthesis and biological evaluation of novel indazole-based kinase inhibitors.
Protocol 1: General Synthesis of an N-Aryl Indazole Derivative
This protocol describes a common method for the synthesis of N-aryl indazole derivatives, a key step in the creation of many kinase inhibitors.
Diagram: Synthetic Workflow for N-Aryl Indazole Derivatives
Caption: A general workflow for the synthesis of N-aryl indazole derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the indazole (1.0 eq), aryl halide (1.1 eq), palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), and a suitable ligand (e.g., Xantphos, 0.1 eq).
-
Solvent and Base Addition: Add a dry, degassed solvent (e.g., dioxane or toluene) and a base (e.g., Cs2CO3, 2.0 eq).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of a compound against a specific kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the indazole derivative in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Assay Plate Preparation: In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer.
-
Compound Addition: Add the serially diluted indazole derivative to the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of an indazole derivative on the proliferation of cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HUVEC for anti-angiogenesis studies) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the indazole derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Perspectives
The indazole scaffold has proven to be a remarkably successful platform for the development of kinase inhibitors, leading to several life-saving cancer therapies.[1] The versatility of its chemistry allows for the creation of a diverse range of derivatives with tailored potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of next-generation indazole-based inhibitors that can overcome emerging resistance mechanisms and target novel kinase dependencies in cancer. The continued exploration of structure-based drug design, fragment-based screening, and innovative synthetic methodologies will undoubtedly fuel the discovery of new and improved indazole derivatives for the treatment of cancer and other diseases.[10][15][19]
References
- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.).
- Belinostat. (n.d.). PubChem.
- Pazopanib. (n.d.). Wikipedia.
- Entinostat: a promising treatment option for patients with advanced breast cancer. (2014). Future Oncology.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances.
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry.
- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. (2012). Expert Opinion on Pharmacotherapy.
- What is the mechanism of Belinostat? (2024). Patsnap Synapse.
- What is the mechanism of Entinostat? (2024). Patsnap Synapse.
- What is the mechanism of Pazopanib Hydrochloride? (2024). Patsnap Synapse.
- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? (2025). Dr.Oracle.
- Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (2021). ResearchGate.
- Belinostat (Beleodaq). (n.d.). Aetna.
- What is Entinostat used for? (2024). Patsnap Synapse.
- Belinostat Monograph for Professionals. (n.d.). Drugs.com.
- Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. (2013). British Journal of Haematology.
- Definition of entinostat. (n.d.). NCI Drug Dictionary.
- Definition of belinostat. (n.d.). NCI Drug Dictionary.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry.
- Discovery of indazoles as inhibitors of Tpl2 kinase. (2011). Bioorganic & Medicinal Chemistry Letters.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry.
- Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. (2025). Journal of Medicinal Chemistry.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2023). Molecules.
- Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.
- Paxalisib. PI3K/mTOR inhibitor, Treatment of gliomas. (2020). Drugs of the Future.
- Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (2010). Journal of Biological Chemistry.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2017). RSC Advances.
- Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. (2014). European Journal of Medicinal Chemistry.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
- VEGFR-2 inhibitor. (n.d.). Wikipedia.
- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2021). Journal of Medicinal Chemistry.
- Synthesis of pyrazole–indazole derivatives as AXL inhibitors. (2023). ResearchGate.
- Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development. (2017). Molecular Cancer.
- Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma. (2017). Clinical Cancer Research.
- Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. (2025). ResearchGate.
- The dual PI3K/mTOR-pathway inhibitor GDC-0084 achieves antitumor activity in PIK3CA-mutant breast cancer brain metastases. (2019). Clinical Cancer Research.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry.
- A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023). Journal of Molecular Structure.
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2025). ResearchGate.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 4. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 7. Pazopanib - Wikipedia [en.wikipedia.org]
- 8. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of (1H-Indazol-5-yl)-methyl-amine Based TRPM5 Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and evaluation of novel Transient Receptor Potential Melastatin 5 (TRPM5) channel agonists derived from a (1H-Indazol-5-yl)-methyl-amine scaffold. TRPM5 is a crucial calcium-activated cation channel involved in taste signaling, insulin secretion, and immune responses, making it a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3][4][5] These application notes detail a plausible synthetic route, characterization methods, and a robust protocol for assessing the biological activity of these compounds using in vitro cellular assays.
Introduction: TRPM5 as a Therapeutic Target
The Transient Receptor Potential Melastatin 5 (TRPM5) channel is a non-selective cation channel predominantly expressed in taste receptor cells, pancreatic β-cells, and tuft cells of the gastrointestinal and respiratory tracts.[6][7] Its activation is intrinsically linked to intracellular calcium ([Ca2+]i) elevation, leading to membrane depolarization and subsequent cellular responses.[6][8]
-
In Taste Transduction: TRPM5 is a key component in the signaling cascade for sweet, bitter, and umami tastes.[8][9] Upon taste receptor activation, a G-protein coupled cascade leads to the release of intracellular calcium, which in turn gates TRPM5, leading to cell depolarization and neurotransmitter release.[9]
-
In Metabolic Regulation: In pancreatic β-cells, TRPM5-mediated depolarization contributes to glucose-stimulated insulin secretion.[5][7] Potentiation of TRPM5 activity could therefore represent a therapeutic strategy for type 2 diabetes by enhancing insulin release.[2][3]
-
In Immunity: TRPM5 is also involved in chemosensory signaling in tuft cells, where it plays a role in detecting pathogens and initiating immune responses.[4]
The multifaceted roles of TRPM5 underscore its potential as a drug target.[2] The development of potent and selective TRPM5 agonists could lead to novel therapies for metabolic disorders and provide tools to modulate taste perception.[3][4]
The this compound Scaffold: A Rationale
Indazole derivatives are a well-established class of compounds in medicinal chemistry, known to interact with a variety of biological targets, including ion channels and kinases.[10][11][12][13][14] The structural rigidity and hydrogen bonding capabilities of the indazole ring system make it an attractive scaffold for designing selective modulators. This guide proposes the use of this compound as a starting material for the synthesis of novel TRPM5 agonists, leveraging the synthetic versatility of the indazole core to explore structure-activity relationships (SAR).
Synthesis of a Hypothetical TRPM5 Agonist: IND-TRPM5-A1
This section outlines a detailed, multi-step protocol for the synthesis of a novel indazole-based compound, designated IND-TRPM5-A1 , designed as a potential TRPM5 agonist. The synthetic strategy involves an amide coupling reaction between a protected indazole intermediate and a suitable carboxylic acid.
Synthetic Workflow Diagram
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Hidden molecular switch controls taste, metabolism and gut function: For Journalists - Northwestern University [news.northwestern.edu]
- 4. vai.org [vai.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. TRPM5 - Wikipedia [en.wikipedia.org]
- 8. The Transduction Channel TRPM5 Is Gated by Intracellular Calcium in Taste Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of TRPM5 channel elucidate mechanisms of activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of potent and orally active 5-HT4 receptor antagonists: indazole and benzimidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure activity relationships of indazole and indole derivatives as potent glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Indazolopyridinone Derivatives from β-Ketoesters
Introduction
Indazolopyridinone scaffolds are privileged heterocyclic structures of significant interest in medicinal chemistry and drug development. Their derivatives have demonstrated a wide range of biological activities, making them attractive targets for synthetic chemists. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of indazolopyridinone derivatives, with a specific focus on methodologies starting from readily available β-ketoesters. We will delve into the mechanistic underpinnings of the synthetic strategies, provide field-proven protocols, and offer insights into reaction optimization and product characterization.
The core synthetic strategy discussed herein involves the condensation of a substituted aminopyrazole with a β-ketoester. This approach offers a convergent and flexible route to a variety of indazolopyridinone analogues. The causality behind experimental choices, from catalyst selection to reaction conditions, will be explained to empower researchers to adapt and troubleshoot these methods effectively.
Mechanistic Insights: The Foundation of Rational Synthesis
The formation of the indazolopyridinone core from a 5-aminopyrazole and a β-ketoester typically proceeds through a series of well-understood reaction steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
A common pathway involves the reaction of 5-aminopyrazoles with β-ketoesters to yield pyrazolo[1,5-a]pyrimidines.[1] The reaction is often catalyzed by acid and proceeds via an initial Michael addition of the exocyclic amino group of the pyrazole to the β-carbon of the ketoester, followed by cyclization and dehydration. The regioselectivity of the cyclization is a key consideration, as the aminopyrazole has two nucleophilic nitrogen atoms. Typically, the reaction favors the formation of the pyrazolo[1,5-a]pyrimidine scaffold.[2]
To achieve the desired indazolopyridinone (pyrazolo[3,4-b]pyridin-6-one) structure, alternative strategies or specific substitution patterns on the starting materials are often necessary. One-pot multicomponent reactions have emerged as powerful tools for constructing complex heterocyclic systems with high efficiency.[3][4]
Visualizing the Reaction Pathway
The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds closely related to indazolopyridinones and often accessible through similar precursors.
Caption: Generalized workflow for indazolopyridinone synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of indazolopyridinone derivatives. These protocols are designed to be self-validating, with clear instructions for purification and characterization to confirm the identity and purity of the final product.
Protocol 1: One-Pot Synthesis of Pyrazolo[3,4-b]pyridin-6-ones
This protocol is adapted from a one-pot strategy for the synthesis of related pyrazolo[3,4-b]pyridines and can be modified for indazolopyridinone synthesis.[5] It leverages a solvent-free initial condensation followed by a base-mediated cyclization.
Materials:
-
5-Aminopyrazole (1.0 mmol)
-
Substituted β-ketoester (e.g., ethyl benzoylacetate) (1.0 mmol)
-
Potassium tert-butoxide (t-BuOK) (1.5 mmol)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Initial Condensation (Solvent-Free):
-
In a clean, dry round-bottom flask, combine the 5-aminopyrazole (1.0 mmol) and the β-ketoester (1.0 mmol).
-
Heat the mixture at 150 °C for 1-2 hours, monitoring the reaction progress by TLC. The formation of an intermediate is expected.
-
-
Cyclization:
-
Allow the reaction mixture to cool to room temperature.
-
Add DMSO (5-10 mL) to the flask to dissolve the intermediate.
-
Carefully add potassium tert-butoxide (1.5 mmol) to the solution. Caution: t-BuOK is a strong base and is moisture-sensitive. Handle in a dry environment.
-
Heat the reaction mixture at 150 °C for 1.5 hours. Monitor the conversion of the intermediate to the final product by TLC.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
Data Presentation: Optimizing Reaction Conditions
The optimization of reaction conditions is a critical step in developing a robust synthetic protocol. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. The following table provides a template for summarizing optimization data.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Acetic Acid | 110 | 12 | 45 |
| 2 | H₂SO₄ (cat.) | Acetic Acid | 110 | 6 | 78 |
| 3 | Fe₃O₄@SiO₂@PrSO₃H (10) | Solvent-free | 80 | 2 | 92[8] |
| 4 | Lactic Acid | Solvent-free | 100 | 1 | 85[9] |
| 5 | t-BuOK (1.5 eq) | DMSO | 150 | 1.5 | 81[5] |
This table is a representative example; actual results will vary based on specific substrates and conditions.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in a typical experimental procedure for the synthesis and characterization of indazolopyridinone derivatives.
Caption: Step-by-step experimental workflow.
Spectroscopic Characterization: A Guide to Structural Elucidation
Accurate structural characterization is paramount in synthetic chemistry. A combination of spectroscopic techniques is employed to unequivocally determine the structure and purity of the synthesized indazolopyridinone derivatives.[7][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Key signals to look for include the aromatic protons of the indazole and pyridine rings, as well as signals from any substituents.
-
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the carbons of the heterocyclic rings are particularly diagnostic.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[6]
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the pyridinone carbonyl group.
-
-
UV-Vis Spectroscopy:
-
Provides information about the electronic transitions within the molecule, which can be useful for confirming the presence of the conjugated aromatic system.[10]
-
Example Spectroscopic Data
The following table presents typical spectroscopic data for a hypothetical indazolopyridinone derivative.
| Technique | Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 11.5 (s, 1H, NH), 8.2-7.5 (m, 4H, Ar-H), 7.3 (s, 1H, CH), 2.5 (s, 3H, CH₃). |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 165.2 (C=O), 150.1, 145.3, 138.7, 130.2, 128.5, 125.4, 122.1, 118.9, 110.3 (Ar-C and C=C), 21.4 (CH₃). |
| MS (ESI) | m/z calculated for C₁₂H₉N₃O [M+H]⁺: 212.0767; found: 212.0769. |
| IR (KBr) | ν_max 3250 (N-H), 1680 (C=O), 1610, 1580 (C=C, C=N) cm⁻¹. |
Conclusion
The synthesis of indazolopyridinone derivatives from β-ketoesters represents a versatile and efficient strategy for accessing this important class of heterocyclic compounds. By understanding the underlying reaction mechanisms and systematically optimizing reaction conditions, researchers can develop robust and high-yielding synthetic protocols. The detailed experimental procedures and characterization guidelines provided in this document serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: )
- Optimization of reaction conditions for the synthesis of indazolones.
- Optimization of the reaction conditions in the synthesis of indeno[1,2-b]pyridine 5b.
- Optimization of reaction conditions a .
- Optimization of the reaction conditions a | Download Table - ResearchG
- Optimization of reaction conditions a | Download Table - ResearchG
- Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxid
- One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annul
- Efficient one pot synthesis of[3][13][14]triazolo[4,3-α][3][14] benzodiazepines deriv
- Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradi
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor
- Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (URL: [Link])
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - Beilstein Archives. (URL: [Link])
- (PDF)
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- US6642035B2 - Synthesis of B-keto esters - Google P
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - BJOC. (URL: [Link])
- One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid - Organic Chemistry Portal. (URL: [Link])
- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. (URL: [Link])
- Spectroscopic characterization and photoinduced processes of 4-oxoquinoline deriv
- Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles - Organic Chemistry Portal. (URL: [Link])
- Spectroscopy in Characterization of Materials—Developments - MDPI. (URL: [Link])
- The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives - ResearchG
- Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1 - MDPI. (URL: [Link])
Sources
- 1. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate in Heterocyclic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic applications of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate. This versatile β-ketoester serves as a pivotal building block for the construction of complex heterocyclic systems, leveraging the privileged indazole scaffold. The indazole moiety is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4] This document details the principles, mechanisms, and field-proven protocols for synthesizing high-value indazolyl-substituted pyrazoles and pyrimidinones, and explores potential routes to other heterocyclic families.
Introduction: The Strategic Value of a Versatile Precursor
Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a bifunctional synthetic intermediate of significant strategic value. It combines two key reactive features: a 1,3-dicarbonyl system (specifically, a β-ketoester) and a medicinally significant 1H-indazole nucleus. The indazole ring is widely recognized as a "privileged scaffold" in drug discovery, a framework that can bind to multiple biological targets.[1][2][5] The β-ketoester moiety provides a reactive handle for a variety of classical cyclocondensation reactions, enabling the annulation of additional heterocyclic rings.
This guide focuses on the practical application of this precursor in constructing novel molecular architectures. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for library synthesis and lead optimization campaigns. We will delve into the causality behind experimental choices, ensuring that the researcher can not only execute the synthesis but also troubleshoot and adapt the methodologies for their specific targets.
A critical prerequisite for these applications is the regioselective synthesis of the starting material itself, which is addressed first.
Synthesis of the Core Reagent: Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate
The primary challenge in preparing the title compound is controlling the regioselectivity of the N-alkylation of 1H-indazole, which can occur at either the N-1 or N-2 position. The N-1 isomer is often the thermodynamically more stable and desired product for many subsequent transformations.[6] The following protocol is optimized to favor the N-1 regioisomer.[7]
Protocol 2.1: Regioselective N-1 Alkylation of 1H-Indazole
Principle: This procedure utilizes sodium hydride (NaH) in an aprotic polar solvent, tetrahydrofuran (THF). NaH, a strong, non-nucleophilic base, deprotonates the indazole. The resulting sodium salt of indazole, under these conditions, preferentially undergoes alkylation at the N-1 position with an appropriate electrophile like methyl 5-chloro-3-oxopentanoate.[6][7]
Materials:
-
1H-Indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 5-chloro-3-oxopentanoate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc), Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Indazole Anion Formation: Under an inert atmosphere (Nitrogen or Argon), add 1H-indazole (1.0 eq) to a flame-dried round-bottom flask. Dissolve it in anhydrous THF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq, 60% dispersion) portion-wise. Caution: NaH reacts violently with water. Handle in a fume hood under anhydrous conditions.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
N-Alkylation: Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of Methyl 5-chloro-3-oxopentanoate (1.2 eq) in a small volume of anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to isolate the pure N-1 isomer, Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate.[7]
-
Application I: Synthesis of Indazolyl-Pyrazole Derivatives via Knorr Cyclization
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and highly efficient route to pyrazole and pyrazolone scaffolds.[8][9] By reacting Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate with various hydrazine derivatives, a diverse library of novel indazolyl-pyrazoles can be generated, a scaffold of significant interest in medicinal chemistry.[10]
Causality: The reaction's success hinges on the differential reactivity of the two carbonyl groups in the β-ketoester. The ketone is more electrophilic and reacts first with the more nucleophilic end of the hydrazine. The subsequent intramolecular cyclization involves the second nitrogen of the hydrazine attacking the less reactive ester carbonyl, followed by dehydration to yield the stable, often aromatic, pyrazolone ring.[9]
Reaction Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for Knorr Pyrazole Synthesis.
Protocol 3.1: Synthesis of an Indazolyl-Pyrazolone Derivative
Materials:
-
Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate (1.0 eq)
-
Substituted Hydrazine (e.g., phenylhydrazine, hydrazine hydrate) (1.1 eq)
-
Ethanol or Glacial Acetic Acid
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate in a suitable solvent like ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add the selected hydrazine derivative dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 6 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
-
The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and perform a standard aqueous work-up followed by purification via recrystallization or column chromatography.
| Reactant Variation | Typical Conditions | Expected Outcome | Reference |
| Hydrazine Hydrate | Ethanol, Reflux, 1-3h | 5-substituted-3-methyl-pyrazolone | [11][12] |
| Phenylhydrazine | Acetic Acid, 100°C, 1-2h | 1-phenyl-5-substituted-3-methyl-pyrazolone | [9] |
| Thiosemicarbazide | Ethanol, NaOH, Reflux | Pyrazole-1-carbothioamide derivative | [13] |
Application II: Synthesis of Indazolyl-Pyrimidinone Derivatives
The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a broad spectrum of biological activities.[10] Using Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate as the β-dicarbonyl component allows for the direct incorporation of the indazole moiety into the DHPM core.
Causality: The reaction is typically acid-catalyzed. The proposed mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol. The final steps are cyclization via attack of the terminal amine onto the ester carbonyl, followed by dehydration to yield the dihydropyrimidinone product. The choice of catalyst (Brønsted or Lewis acid) can significantly impact reaction times and yields.
Reaction Workflow: Biginelli Reaction
Caption: Workflow for the one-pot Biginelli Reaction.
Protocol 4.1: Synthesis of an Indazolyl-Dihydropyrimidinone
Materials:
-
Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ethanol
-
Concentrated HCl (catalytic amount)
Procedure:
-
Combine Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, the chosen aldehyde, and urea (or thiourea) in a round-bottom flask.
-
Add ethanol as the solvent, followed by a few drops of concentrated HCl as the catalyst.
-
Heat the mixture to reflux with stirring for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone derivative.
| Component | Examples | Purpose/Effect | Reference |
| Aldehyde | Benzaldehyde, 4-Cl-Benzaldehyde | Introduces diversity at the 4-position of the ring | [10] |
| Urea/Thiourea | Urea, Thiourea | Forms the N-C-N backbone; yields oxo- or thio-DHPMs | [14] |
| Catalyst | HCl, BF₃·OEt₂, Yb(OTf)₃ | Brønsted or Lewis acids catalyze the condensation steps | [15] |
Prospective Application: Synthesis of Indazolyl-Pyridines via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine ring, which can then be oxidized to the corresponding aromatic pyridine.[16][17][18] While not explicitly reported for this specific substrate in the reviewed literature, it represents a logical and highly valuable synthetic extension given that the reaction utilizes a β-ketoester as a key component.[19]
Causality: The reaction involves the condensation of an aldehyde, ammonia (or an ammonium salt), and two equivalents of a β-ketoester.[18] For this substrate, a self-condensation of two molecules of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate with an aldehyde and ammonia would yield a symmetrical pyridine bearing two indazolyl-ethyl substituents. Alternatively, a mixed condensation with a different β-ketoester (e.g., ethyl acetoacetate) could produce unsymmetrical pyridines. The final, and crucial, step is an oxidation to achieve the stable aromatic pyridine ring.[17]
Proposed Reaction Scheme: Hantzsch Pyridine Synthesis
Caption: Proposed workflow for Hantzsch Pyridine Synthesis.
Protocol 5.1: Proposed Synthesis of an Indazolyl-Pyridine
Procedure:
-
In a round-bottom flask, combine Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate (2.0 eq), an aldehyde (1.0 eq), and ammonium acetate (1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 6-12 hours until the formation of the dihydropyridine intermediate is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Add an oxidizing agent (e.g., ceric ammonium nitrate (CAN) or a mild solution of nitric acid) and stir at room temperature or with gentle heating until the aromatization is complete.
-
Perform an aqueous work-up by neutralizing the acid and extracting the product with an organic solvent.
-
Purify the crude product via column chromatography to yield the target pyridine derivative.
Conclusion
Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a powerful and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Its dual functionality allows for the straightforward application of classic named reactions—such as the Knorr pyrazole synthesis and the Biginelli reaction—to generate novel molecular frameworks that merge the privileged indazole scaffold with other important heterocycles. The protocols and principles outlined in this guide provide a robust framework for chemists to exploit this reagent's full potential in the pursuit of new therapeutic agents.
References
- Wikipedia. Hantzsch pyridine synthesis. [Link]
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Taylor & Francis Online. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]
- Hantzsch pyridine synthesis. [Link]
- Fiveable. Hantzsch Pyridine Synthesis Definition. [Link]
- J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
- Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
- Name-Reaction.com. Knorr pyrazole synthesis. [Link]
- ResearchGate.
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
- National Institutes of Health (NIH). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]
- National Institutes of Health (NIH). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- PubMed.
- ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]
- Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- MDPI.
- ResearchGate.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- ACS Publications.
- MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
- ResearchGate.
- Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]
- ResearchGate.
- YouTube. Pyridine synthesis Mechanism | Heterocycles Chemistry part 4. [Link]
- ResearchGate.
- Diyala Journal for Pure Science. Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. [Link]
- ResearchGate. Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. [Link]
- ResearchGate.
- Journal of Medicinal and Chemical Sciences.
- Semantic Scholar. Rishiram Prajuli.pmd. [Link]
- Asian Journal of Science and Technology. SYNTHESIS OF PYRAZOLE DERIVATIVES OF 1H -IMIDAZO[4,5-b] PYRIDINES. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jmchemsci.com [jmchemsci.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. journalajst.com [journalajst.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. mdpi.com [mdpi.com]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. grokipedia.com [grokipedia.com]
- 19. fiveable.me [fiveable.me]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (1H-Indazol-5-yl)-methyl-amine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of (1H-Indazol-5-yl)-methyl-amine. This molecule is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including kinase inhibitors.[1][2] The most common and direct synthetic route to this target is the reductive amination of 1H-indazole-5-carbaldehyde with methylamine. While theoretically straightforward, this reaction is often plagued by issues leading to low yields, incomplete conversion, and challenging purifications.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper, mechanistic understanding of the common pitfalls and their solutions. Here, we will diagnose potential problems in a systematic, question-and-answer format, supported by detailed protocols and expert insights to help you optimize your synthesis and achieve higher, more consistent yields.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis is primarily a one-pot, two-stage process involving the reaction of an aldehyde with a primary amine to form the target secondary amine.
Reaction Scheme: 1H-indazole-5-carbaldehyde + Methylamine ⟶ Imine Intermediate ⟶ this compound
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Imine Formation: The first step is the reversible, acid-catalyzed reaction between 1H-indazole-5-carbaldehyde and methylamine to form a Schiff base, or imine. The equilibrium of this reaction is critical for the overall success of the synthesis.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a hydride-based reducing agent. The choice of reducing agent is paramount to avoid the undesired reduction of the starting aldehyde.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and validated solutions.
Category A: Reagent Quality & Reaction Setup
Q1: My reaction is completely stalled or shows minimal conversion by TLC/LC-MS. Could my reagents or setup be the problem?
A: Absolutely. The success of a reductive amination begins with high-quality starting materials and proper setup. Several factors could be at play:
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Purity of 1H-Indazole-5-carbaldehyde: The starting aldehyde can oxidize over time to the corresponding carboxylic acid, which is unreactive under these conditions.[3] Confirm the purity of your aldehyde by ¹H NMR or LC-MS before starting. If significant acid impurity is detected, purification by column chromatography or recrystallization may be necessary.
-
Source and Stoichiometry of Methylamine: Methylamine is a gas and is typically used as a solution (e.g., in THF, water, or methanol) or as its hydrochloride salt.
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If using a solution, ensure it has been stored properly to prevent concentration changes due to evaporation.
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If using methylamine hydrochloride, a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.1-1.5 equivalents) must be added to liberate the free amine in situ.[4] Failure to add this base will prevent the reaction from starting.
-
-
Quality of the Reducing Agent: Hydride reducing agents, particularly sodium borohydride (NaBH₄), can degrade upon exposure to atmospheric moisture. If you suspect your reagent is old or has been improperly stored, test its activity on a simple ketone (like acetone) before committing it to your valuable substrate.[5]
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Solvent Purity: The presence of water can be detrimental, especially during imine formation where it is a byproduct. While some protocols tolerate protic solvents like methanol, using anhydrous solvents is always a best practice, especially for the initial imine formation step.
Category B: Inefficient Imine Formation
Q2: My analysis shows a large amount of unreacted aldehyde and only traces of product. How can I drive the imine formation equilibrium forward?
A: This is a classic equilibrium problem. The formation of the imine from the aldehyde and amine is reversible, and if the equilibrium favors the starting materials, the subsequent reduction step cannot proceed efficiently.
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Catalytic Acid: Imine formation is catalyzed by mild acid. The reaction is often sluggish at neutral pH. Adding a catalytic amount of acetic acid (e.g., 5-10 mol%) can significantly accelerate imine formation.[6] This protonates the aldehyde's carbonyl oxygen, making it more electrophilic and susceptible to attack by the amine.
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Monitoring Imine Formation: Do not add the reducing agent prematurely. Allow the aldehyde and amine to stir at room temperature for 1-2 hours to facilitate imine formation.[7] You can monitor its appearance by ¹H NMR (look for the characteristic imine C-H signal, often downfield from the aldehyde proton) or by LC-MS.
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Water Removal: Since water is a byproduct, its removal can shift the equilibrium towards the imine. While not always practical in a one-pot synthesis, using a dehydrating agent like anhydrous MgSO₄ or molecular sieves during the imine formation stage can be effective, though it may complicate the reaction mixture.
Category C: Failures During the Reduction Step
Q3: I can confirm imine formation, but the final reduction is inefficient, leaving the imine as the major species in the reaction mixture.
A: If the imine is present but not being reduced, the issue lies with the reducing agent or the reaction conditions for the reduction step.
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Choice of Reducing Agent: The reactivity of hydride reagents varies significantly.
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Sodium Borohydride (NaBH₄): A strong reducing agent. It can be effective but requires careful temperature control (addition at 0 °C) to prevent runaway reduction of the starting aldehyde.[7] Its reactivity is also pH-dependent.
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Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is milder and more selective for imines over aldehydes, allowing for a one-pot procedure where all reagents are mixed together.[4][5] It is less sensitive to pH than other borohydrides.
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Sodium Cyanoborohydride (NaBH₃CN): Highly selective for imines, but it is toxic and releases hydrogen cyanide (HCN) gas at a pH below 9-10, requiring careful handling in a well-ventilated fume hood.[5][8]
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Reaction Time and Temperature: Reductions are often run for 12-24 hours at room temperature.[4] If the conversion is slow, gentle heating (e.g., to 40-50 °C) might be necessary, but this also increases the risk of side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal time.
Q4: My primary byproduct is (1H-indazol-5-yl)methanol. How do I prevent the starting aldehyde from being reduced?
A: This is the most common side reaction and directly points to a lack of selectivity in the reduction step.[6][9] The hydride is attacking the aldehyde's carbonyl group instead of the imine's C=N bond.
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Prioritize a Selective Reducing Agent: The best solution is to use a milder, imine-selective reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended to minimize this side reaction.[5][9] Its bulk and attenuated reactivity make it much less likely to reduce aldehydes, especially in the presence of the more electrophilic protonated imine.
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Control the Addition: If you must use a less selective reagent like NaBH₄, ensure you have maximized imine formation before introducing the hydride. Then, add the NaBH₄ portion-wise at a low temperature (0 °C) to maintain control and favor reduction of the imine as it forms.[7]
Category D: Work-up and Purification Challenges
Q5: I'm seeing a good product spot on TLC, but my isolated yield after aqueous work-up is very low. Where is my product going?
A: The basic amine product can be surprisingly water-soluble, especially in its protonated (salt) form. Product loss during extraction is a common issue.
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Strict pH Control: Before extracting with an organic solvent (like dichloromethane or ethyl acetate), you must basify the aqueous layer.[7] Add a strong base like 1M or 2M NaOH solution until the pH is >10. This ensures your amine product is in its neutral, free-base form, which is significantly more soluble in organic solvents. Always check the pH of the aqueous layer with pH paper after basifying and before extracting.
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Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3-4 times) with your organic solvent to ensure complete recovery of the product.[4]
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Brine Wash: After combining the organic layers, wash them with brine (saturated NaCl solution). This helps to remove residual water and can break up emulsions.
Q6: My product streaks severely during silica gel chromatography, making separation from impurities impossible.
A: This is a classic problem for basic compounds on acidic silica gel. The amine interacts strongly with the stationary phase, leading to poor peak shape and streaking.
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Use a Basic Eluent System: To counteract this, add a small amount of a basic modifier to your mobile phase.[4]
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Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., dichloromethane/methanol). The TEA will compete for the acidic sites on the silica, allowing your product to elute cleanly.
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Ammonium Hydroxide (NH₄OH): For very polar amines, a system like dichloromethane/methanol/concentrated NH₄OH (e.g., 90:10:1) can be highly effective.
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Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which reducing agent is best for this reaction? For reliability and safety, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its selectivity for imines over aldehydes minimizes the formation of the alcohol byproduct and allows for a convenient one-pot procedure.[5][9]
FAQ 2: Do I need to add an acid catalyst? Yes, adding a catalytic amount of acetic acid is highly recommended to accelerate the initial imine formation, which is often the rate-limiting step.[6]
FAQ 3: What is the ideal solvent? Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and do not interfere with the reagents. Methanol is also commonly used but can sometimes participate in side reactions.[7]
FAQ 4: How can I confirm imine formation before adding the reducing agent? The most reliable method is to take a small aliquot from the reaction mixture (after the aldehyde and amine have stirred for 1-2 hours), evaporate the solvent, and analyze by ¹H NMR. The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a new imine proton (~8-9 ppm) is a clear indicator. LC-MS can also be used to detect the mass of the imine intermediate.
FAQ 5: My final product seems unstable. How can I store it? The free-base amine can be susceptible to air oxidation over time. For long-term storage and easier handling as a solid, it is best to convert it to its hydrochloride salt.[4] This is achieved by dissolving the purified free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl (e.g., 2M in diethyl ether) dropwise to precipitate the stable salt.
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis using Sodium Triacetoxyborohydride (STAB)
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To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-5-carbaldehyde (1.0 eq).
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Dissolve the aldehyde in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
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Add methylamine (1.2 eq, typically as a 2.0 M solution in THF). If using methylamine HCl, add 1.2 eq of the salt followed by 1.5 eq of triethylamine.
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Add glacial acetic acid (0.1 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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In a single portion, add sodium triacetoxyborohydride (STAB, 1.5 eq). Note: The addition may be mildly exothermic.
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Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
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Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer two more times with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Basic Column Chromatography
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Prepare a mobile phase, typically a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
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To this mobile phase, add 0.5% triethylamine (TEA) by volume.
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Prepare a silica gel column using the initial eluent (e.g., 100% DCM + 0.5% TEA).
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Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.
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Elute the column with the prepared gradient, collecting fractions and analyzing by TLC to isolate the pure this compound.
Section 5: Visual Guides & Data
Diagrams
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Sources
- 1. (1-methyl-1H-indazol-5-yl)methanamine [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation Regioselectivity of 1H-Indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1H-indazole N-alkylation. Regioselective functionalization of the indazole scaffold is a significant challenge in organic synthesis, particularly within the pharmaceutical industry where this motif is a privileged structure.[1][2] The ambidentate nature of the deprotonated indazole anion often leads to mixtures of N1 and N2 alkylated isomers, complicating purification and reducing yields.[1][3]
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate this complex reaction and achieve your desired regiochemical outcome.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the N-alkylation of 1H-indazole in a practical, question-and-answer format.
Question 1: "My reaction yields a mixture of N1 and N2 isomers with low selectivity. How can I favor the N1 product?"
Probable Cause: Achieving high N1 selectivity requires overcoming the kinetic preference for N2 attack in some systems and driving the reaction toward the thermodynamically more stable product. The 1H-indazole tautomer is generally more stable than the 2H-tautomer, making the N1-alkylated product the thermodynamic product in many cases.[4][5] Standard conditions, such as using potassium carbonate in DMF, often result in poor selectivity, yielding isomer mixtures that are difficult to separate.[1][6]
Solution Pathway: To enhance N1 regioselectivity, you must employ conditions that favor thermodynamic control. This involves a careful selection of the base, solvent, and temperature.
Key Strategy: Chelation Control with Sodium Hydride in THF A widely successful and validated method for achieving high N1 selectivity involves using sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF).[4][6][7]
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Mechanism of Action: The high N1 selectivity is attributed to the formation of a sodium indazolide salt. In a low-polarity solvent like THF, the Na⁺ cation is believed to form a tight ion pair, chelating between the N2 nitrogen and a Lewis-basic substituent at the C3 position (e.g., an ester or amide). This chelation effectively blocks the N2 position, directing the incoming alkylating agent to the N1 position.[8][9]
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Substrate Scope: This method is particularly effective for indazoles bearing electron-withdrawing or coordinating groups at the C3 position. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, and 3-acetyl groups have shown >99% N1 regioselectivity under these conditions.[4][6][7]
Experimental Protocol: N1-Selective Alkylation using NaH/THF
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Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv.).
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Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 equiv., 60% dispersion in mineral oil) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.
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Salt Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30-60 minutes until gas evolution ceases.
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Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise at room temperature. The reaction may be heated (e.g., to 50 °C or reflux) to drive it to completion, depending on the reactivity of the electrophile.[8]
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Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Question 2: "I need to synthesize the N2-isomer, but my attempts result in the N1 product or a mixture. How can I achieve N2 selectivity?"
Probable Cause: As the N1 isomer is often the more stable product, conditions that allow for equilibration (higher temperatures, long reaction times) will favor its formation. To obtain the N2 isomer, you must use methods that are either under kinetic control or proceed through a mechanism that intrinsically favors the N2 position.
Solution Pathway: Several reliable strategies exist to direct alkylation to the N2 position.
Strategy A: Mitsunobu Reaction The Mitsunobu reaction is a classic and effective method for achieving N2-alkylation of indazoles, often showing a strong preference for the N2 regioisomer.[4][5]
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Mechanism of Action: The reaction proceeds through a phosphonium salt intermediate. The less sterically hindered and more nucleophilic N2 atom preferentially attacks this intermediate, leading to the kinetically favored product. For a methyl 3-carboxylate indazole, Mitsunobu conditions can yield an N1:N2 ratio of 1:2.5.[5]
Strategy B: Acid-Promoted Alkylation with Trichloroacetimidates A highly selective and general method for N2-alkylation involves reacting the 1H-indazole with an alkyl 2,2,2-trichloroacetimidate promoted by a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate.[10][11]
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Mechanism of Action: The reaction mechanism involves protonation of the trichloroacetimidate by the acid. This activation facilitates a nucleophilic attack from the indazole. Quantum mechanical analyses suggest that while the N1 position is more nucleophilic in the neutral indazole, the transition state energy for attack at the N2 position is lower, leading to the observed high N2 selectivity.[12] This method is robust and avoids the formation of N1-isomers for a wide range of substrates.[10]
Strategy C: Exploiting Steric Hindrance Substituents on the indazole ring can have a profound impact on regioselectivity.
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C7 Substituents: A bulky substituent at the C7 position will sterically hinder the N1 position, making the N2 position more accessible to the incoming electrophile. Electron-withdrawing groups at C7, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity (≥96%).[4][6][7]
Experimental Protocol: N2-Selective Alkylation using TfOH/Trichloroacetimidate
(Adapted from Clemens, J. et al., Synthesis, 2022)[10]
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Preparation: To a solution of the 1H-indazole (1.0 equiv.) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dioxane, add trifluoromethanesulfonic acid (TfOH, 20 mol%).
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash with saturated aqueous NaHCO₃, then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 2-alkyl-2H-indazole.
Question 3: "How can I reliably distinguish between the N1 and N2 isomers and determine the product ratio?"
Probable Cause: N1 and N2-alkylated indazoles are often difficult to distinguish by simple 1H NMR or TLC alone, as they can have very similar polarities and proton chemical shifts. Unambiguous characterization is critical.
Solution Pathway: Advanced NMR techniques are the gold standard for isomer differentiation.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is one of the most definitive methods.[4]
-
For N1-Isomers: Look for a 3-bond correlation (³J) between the protons of the N1-alkyl group (e.g., the -CH₂-) and the C7a carbon of the indazole ring.
-
For N2-Isomers: Look for a 3-bond correlation (³J) between the protons of the N2-alkyl group and the C3 carbon of the indazole ring.
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity.[13][14]
-
For N1-Isomers: A NOESY correlation will be observed between the protons of the N1-alkyl group and the proton at the C7 position (H7).
-
For N2-Isomers: A NOESY correlation will be observed between the protons of the N2-alkyl group and the proton at the C3 position (H3), if present.
-
-
¹³C NMR: The chemical shift of the carbon atoms within the pyrazole ring can also be diagnostic.[13]
-
UV Derivative Spectrophotometry: While less common, this technique has been reported to provide characteristic signals that can unambiguously identify the substitution pattern for certain classes of indazoles, like indazole-3-carboxylic acids.[2][15]
General Workflow for Isomer Analysis
-
Isolate: Separate the isomers using careful flash column chromatography or preparative HPLC.
-
Acquire Data: For each pure isomer, acquire a full suite of NMR data: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY.
-
Analyze HMBC/NOESY: Look for the key correlations described above to make a definitive structural assignment.
-
Quantify Ratio: Determine the isomer ratio from the ¹H NMR spectrum of the crude reaction mixture by integrating well-resolved signals corresponding to each isomer.
Data & Visualization Center
Factors Influencing Regioselectivity
The outcome of an indazole alkylation is a delicate balance between electronic effects, steric hindrance, and the overarching principle of kinetic versus thermodynamic control.
Caption: Competing N1 (thermodynamic) vs. N2 (kinetic) alkylation pathways.
Table 1: Effect of Reaction Conditions on Regioselectivity
(Data compiled from various literature sources for representative substrates)[1][4][16]
| Base | Solvent | Temperature | Typical Outcome | Control Type |
| K₂CO₃ | DMF | High | Mixture of N1 & N2 | Mixed/Poor |
| NaH | THF | RT to 50°C | Highly N1-selective | Thermodynamic |
| Cs₂CO₃ | Dioxane | 90°C | Highly N1-selective | Thermodynamic |
| NaHMDS | DMSO | RT | Favors N1 | Thermodynamic |
| NaHMDS | THF | RT | Mixture (slight N2) | Mixed |
| DEAD/PPh₃ | THF | 0°C to RT | Favors N2 (Mitsunobu) | Kinetic |
| TfOH (cat.) | DCE | RT to 80°C | Highly N2-selective | Kinetic |
Table 2: Influence of Indazole Substituents on Regioselectivity
(Under NaH/THF conditions unless otherwise noted)[4][7][17]
| Substituent Position | Substituent Type | Observed Selectivity | Rationale |
| C3 | -CO₂Me, -COMe, -C(O)NH₂ | >99% N1 | Chelation with Na⁺, blocking N2 |
| C3 | -tBu | >99% N1 | Steric hindrance favoring N1 |
| C7 | -NO₂, -CO₂Me | >96% N2 | Steric hindrance blocking N1 |
| C5 | Electron-withdrawing or -donating | High N1 | Less direct influence; electronics play a role |
| C6 | Electron-withdrawing or -donating | High N1 | Less direct influence |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control? A: Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy.[18][19] This is typically favored at lower temperatures and with shorter reaction times.[18] Thermodynamic control favors the product that is the most stable (lowest in Gibbs free energy), which is achieved when the reaction is reversible, allowing an equilibrium to be established.[20][21] This is favored by higher temperatures and longer reaction times.[18]
Q2: Why is the N1-alkyl indazole generally the more stable isomer? A: The stability difference arises from the aromatic character of the fused ring system. The 1H-indazole tautomer, and by extension the N1-alkylated product, possesses a benzenoid structure which is thermodynamically more stable than the quinonoid structure of the 2H-tautomer and the corresponding N2-alkylated product.[4][5][8]
Q3: Can I use computational chemistry to predict the outcome of my reaction? A: Yes. Density Functional Theory (DFT) calculations have become a powerful tool for predicting and rationalizing the regioselectivity of indazole alkylations.[3] DFT can be used to calculate the energies of the transition states for N1 and N2 attack, allowing a prediction of the kinetic product.[12] It can also determine the relative energies of the final N1 and N2 products to predict the thermodynamic outcome.[3][8]
Q4: Does the nature of the alkylating agent's leaving group matter? A: Yes, it can. While a systematic study across all systems is lacking, the general reactivity trend for alkyl halides (I > Br > Cl) applies. More reactive electrophiles can sometimes lead to lower selectivity if the reaction rate becomes too fast, favoring the kinetic product. The use of tosylates or mesylates is also common.[4] For highly selective N2-alkylation, specialized electrophiles like alkyl 2,2,2-trichloroacetimidates are extremely effective.[10]
References
- Valenti, P., Chelucci, G., Giusti, L., & Ghelardoni, M. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6893-6898.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1024-1035.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc, 2021(5), 1-19.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Semantic Scholar.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.
- Valenti, P., Chelucci, G., Giusti, L., & Ghelardoni, M. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
- (n.d.). Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical investigation of N1 and N2 isomers of Indazole-3-carboxylic acids. Unambiguous structure assignment by Derivative Spectrophotometry. Unical IRIS.
- (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.
- MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control. YouTube.
- Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst.
- (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. research.ucc.ie [research.ucc.ie]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. wuxibiology.com [wuxibiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical investigation of N1 and N2 isomers of Indazole-3-carboxylic acids. Unambiguous structure assignment by Derivative Spectrophotometry [iris.unical.it]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 18. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. fiveable.me [fiveable.me]
- 21. chem.libretexts.org [chem.libretexts.org]
Indazole Synthesis Technical Support Center: A Guide to Preventing Byproduct Formation
Welcome to the Technical Support Center for Indazole Synthesis. As a privileged scaffold in medicinal chemistry, the indazole core is central to numerous drug discovery programs.[1][2] However, its synthesis is often plagued by challenges, most notably the formation of unwanted byproducts such as regioisomers and side-reaction products. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot these common issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your reactions, maximize yields, and ensure the purity of your target compounds.
This document is structured in a question-and-answer format to directly address the practical challenges encountered in the laboratory.
General Workflow of Common Indazole Syntheses
Before diving into specific issues, it's helpful to visualize the major synthetic pathways. The choice of route is often dictated by the desired substitution pattern and the availability of starting materials.[3]
Caption: Overview of key synthetic routes to substituted indazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Regioselectivity in N-Alkylation/N-Arylation
This is arguably the most common challenge. The indazole core possesses two non-equivalent nitrogen atoms (N1 and N2), and direct alkylation or arylation often yields a mixture of isomers that can be difficult to separate.[4]
Q1: I performed an N-alkylation on my 1H-indazole and got a mixture of N1 and N2 isomers. Why did this happen and how can I control the regioselectivity?
A1: This is a classic problem governed by kinetic versus thermodynamic control. The indazole anion, formed upon deprotonation, is an ambident nucleophile.
-
Kinetic Control: The N2 position is often more sterically accessible and its lone pair is considered more nucleophilic, leading to the kinetically favored N2-substituted product. Reactions run at lower temperatures with strong, non-coordinating bases tend to favor the N2 isomer.[5]
-
Thermodynamic Control: The N1-substituted indazole is generally the more thermodynamically stable isomer.[5] Conditions that allow for equilibration, such as higher temperatures, longer reaction times, or the use of specific solvent/base combinations, will favor the formation of the N1 product.[4][6]
Troubleshooting & Optimization Strategies:
-
Base and Solvent Selection are Critical: The choice of base and solvent can dramatically influence the N1/N2 ratio by affecting ion-pairing and steric hindrance.[6]
-
For N1 Selectivity: Using sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) often promotes the formation of tight ion pairs that sterically direct the alkylating agent to the N1 position.[6]
-
For N2 Selectivity (Kinetic Product): Stronger, bulkier bases or conditions that favor a "free" anion (e.g., using potassium carbonate in a polar aprotic solvent like DMF) can lead to a higher proportion of the N2 isomer.[4][7]
-
-
Temperature and Reaction Time: To favor the thermodynamic N1 product, increase the reaction temperature and allow more time for the initially formed kinetic (N2) product to potentially rearrange or for the reaction to equilibrate.[4]
Data Summary: Effect of Conditions on N-Alkylation Regioselectivity
| Indazole Substituent | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Reference |
| Unsubstituted | Benzyl Bromide | NaH | THF | 25 | >95:5 | [6] |
| Unsubstituted | Benzyl Bromide | K₂CO₃ | DMF | 25 | ~60:40 | [8] |
| 3-tert-butyl | Methyl Iodide | NaH | THF | 25 | >99:1 | [6] |
| 4-Nitro | Ribosyl derivative | (Silyl Hilbert-Johnson) | Acetonitrile | RT (5h) | N2 only | [7] |
| 4-Nitro | Ribosyl derivative | (Silyl Hilbert-Johnson) | Acetonitrile | RT (48h) | N1 favored | [7] |
Q2: My N1 and N2 isomers are inseparable by column chromatography. What are my options?
A2: This is a common frustration. If standard silica gel chromatography fails, consider these alternatives:
-
Recrystallization: This is the most industrially viable method. A careful screening of solvent systems (e.g., mixed solvents like hexane/ethyl acetate or ethanol/water) can often lead to the selective crystallization of one isomer, leaving the other in the mother liquor.[9]
-
Salt Formation: If your molecule has a basic or acidic handle, forming a salt with a chiral acid or base can create diastereomers, which often have different physical properties and may be separable by crystallization or chromatography.[10]
-
Preparative HPLC: While more expensive and less scalable, reverse-phase preparative HPLC can often provide baseline separation of closely related isomers.
-
Chemical Conversion: If one isomer is desired, you can sometimes convert the mixture to a derivative where the isomers have drastically different properties, perform the separation, and then reverse the chemical transformation.
Category 2: Byproducts in Reductive Cyclization Reactions (e.g., Cadogan Synthesis)
The Cadogan reaction is a powerful method for synthesizing 2H-indazoles via the reductive cyclization of o-nitroaryl compounds (often imines) using trivalent phosphorus reagents like triethyl phosphite or tri-n-butylphosphine.[11][12] However, the harsh conditions traditionally used can lead to byproducts.
Q3: I'm attempting a Cadogan cyclization to make a 2H-indazole. My yield is low and the crude NMR is a complex mixture. What could be going wrong?
A3: The complexity likely arises from incomplete reaction or side reactions due to the high temperatures often employed.
Common Byproducts and Causes:
-
2H-Indazole N-oxides: This is a key byproduct resulting from incomplete deoxygenation of the nitro group. The reaction may stall at this intermediate stage, especially if the phosphine reagent is not reactive enough or is used in insufficient quantity.[13] Recent studies have isolated these N-oxides as direct evidence of a non-nitrene pathway.[13][14]
-
Simple Reduction Products: The starting o-nitro compound may be reduced to the corresponding amine without cyclizing.
-
Decomposition: Traditional Cadogan reactions can require temperatures >150 °C, which can degrade sensitive starting materials or products.[13]
Troubleshooting Workflow: Optimizing the Cadogan Reaction
Caption: Troubleshooting flowchart for a problematic Cadogan reaction.
Recommended Protocol: Mild, One-Pot Condensation-Cadogan Synthesis of 2H-Indazoles[11][15]
This modern protocol avoids many of the issues of classical Cadogan reactions by using milder conditions.[11]
-
Setup: To a round-bottom flask, add the ortho-nitrobenzaldehyde (1.0 eq), the desired amine (1.1 eq), and isopropanol (i-PrOH) as the solvent.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours or until condensation to the imine is complete (monitor by TLC or LCMS).
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80 °C and maintain for 4-12 hours, monitoring for the consumption of the imine intermediate and formation of the 2H-indazole product.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.
Causality: Using i-PrOH as a solvent and a more reactive phosphine at a lower temperature (80 °C vs. >150 °C) significantly reduces thermal decomposition and improves the safety and practicality of the transformation.[11][16]
Category 3: Byproducts in the Davis-Beirut Reaction
The Davis-Beirut reaction is an efficient synthesis of 2H-indazoles from o-nitrobenzylamines or related precursors, proceeding through a key o-nitrosobenzylidine imine intermediate.[17][18] The reaction can be catalyzed by acid or base.
Q4: I am running a base-catalyzed Davis-Beirut reaction and isolating 3-alkoxy-2H-indazoles instead of my desired 2H-indazole. Why is the solvent adding to my product?
A4: This is a known pathway in the base-catalyzed Davis-Beirut mechanism, especially when using alcoholic solvents.
Mechanistic Explanation:
Under basic conditions, the key o-nitrosobenzylidine imine intermediate is formed.[18] This intermediate is electrophilic. If an alcohol is used as the solvent, the corresponding alkoxide (generated by the base) can act as a nucleophile and attack the imine carbon. Subsequent cyclization and dehydration lead to the formation of a 3-alkoxy-2H-indazole.[19][20]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 12. escholarship.org [escholarship.org]
- 13. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caribjscitech.com [caribjscitech.com]
- 17. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 18. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Davis–Beirut reaction - Wikiwand [wikiwand.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Column Chromatography Purification of (1H-Indazol-5-yl)-methyl-amine
Prepared by: Senior Application Scientist, Chromatography Division
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of (1H-Indazol-5-yl)-methyl-amine and structurally related polar heterocyclic amines. As a polar and basic molecule, this compound presents specific, yet manageable, challenges during silica gel column chromatography. This document provides in-depth, field-proven insights and step-by-step protocols to enhance purity, improve recovery, and troubleshoot common issues.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the fundamental principles governing the chromatographic behavior of polar amines.
Q1: Why is my this compound streaking or "tailing" on the silica gel column?
A1: The primary cause is an acid-base interaction between your basic amine compound and the acidic surface of the silica gel.[1][2][3] The stationary phase, silica gel, is covered with silanol groups (Si-OH), which are weakly acidic.[1][4] Your basic amine can be protonated by these groups, leading to strong ionic binding. This strong, and sometimes irreversible, interaction slows the elution of the molecule in a non-uniform way, causing the characteristic elongated tail or streak instead of a tight, symmetrical band.[1][3] This phenomenon significantly reduces resolution and makes separating your target compound from closely eluting impurities extremely difficult.
Q2: What is the precise role of adding triethylamine (TEA) or ammonia to my mobile phase?
A2: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia is the most common and effective strategy to counteract tailing.[2][5] These modifiers work in two primary ways:
-
Competitive Binding: The modifier, being a small and mobile base, floods the system and preferentially interacts with the acidic silanol groups on the silica surface.[3][6] This effectively "masks" or "neutralizes" the active sites, preventing your target amine from binding strongly.[3]
-
Maintaining Neutrality: By keeping the mobile phase basic, the modifier ensures that your this compound remains in its neutral, free-base form. This reduces the likelihood of it becoming protonated and engaging in strong ionic interactions with the stationary phase.
Q3: I'm losing a significant amount of my compound on the column. Why is this happening and how can I improve recovery?
A3: Significant product loss is typically due to irreversible adsorption onto the silica gel, which is an extreme case of the acid-base interaction described in Q1.[1][3] If the interaction is strong enough, a portion of your compound may not elute from the column at all, even with highly polar solvents. To improve recovery, you must mitigate this interaction by either modifying the mobile phase with a base (see Q2) or by choosing an alternative, less acidic stationary phase like alumina or an amine-functionalized silica gel.[3][7]
Q4: My compound is co-eluting with an impurity. How can I improve the separation?
A4: Co-elution occurs when the solvent system (mobile phase) does not provide enough selectivity to differentiate between your product and an impurity.[8] Assuming you have addressed any tailing issues, improving separation involves modifying the mobile phase composition to alter the relative elution speeds. This can be achieved by:
-
Trying Different Solvents: Changing one of the solvents in your eluent (e.g., switching from ethyl acetate to dichloromethane) can alter the specific interactions and improve separation.[9]
-
Employing a Gradient Elution: Starting with a less polar solvent system and gradually increasing its polarity can help resolve compounds with close Rf values. This technique sharpens peaks and often provides superior separation compared to isocratic (constant solvent composition) elution.[9][10]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides actionable solutions and step-by-step protocols for common problems encountered during the purification of this compound.
Issue 1: Severe Peak Tailing and Low Recovery
This is the most frequent challenge. The following protocol is the first and most critical step to take.
Protocol 1: Standard Purification using a Mobile Phase Modifier
This protocol details the standard method for purifying basic amines on silica gel. The key is the addition of a basic modifier to the eluent.
Step 1: TLC Method Development
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane (DCM) or Methanol).
-
On a TLC plate, spot the crude material.
-
Develop the TLC plate in various solvent systems. The goal is to find a system where your target compound has an Rf value of approximately 0.2-0.3.[9]
-
Crucially, add 0.5-1% triethylamine (TEA) or concentrated ammonium hydroxide to your chosen solvent system. For example, if your base solvent system is 95:5 DCM:Methanol, your modified system will be 94.5:5:0.5 DCM:Methanol:TEA.
-
Observe the spot shape. The addition of the base should result in a much rounder, less streaked spot.[2]
Step 2: Column Preparation
-
Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare the eluent identified in Step 1, ensuring the basic modifier is included.
-
Pack the column using the "slurry method" with your prepared eluent. Ensure the silica is packed uniformly to avoid channeling.
Step 3: Sample Loading (Dry Loading Recommended)
-
Dry loading is highly recommended to ensure a narrow application band and prevent streaking.[11]
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM/Methanol).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this silica-adsorbed sample to the top of your packed column. Add a thin layer of sand on top to protect the surface.[11]
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the column and begin elution.
-
If separation is difficult, consider running a shallow gradient. Start with a slightly less polar solvent system than your target TLC system and gradually increase the polarity.[9]
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
Step 5: Product Isolation
-
Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile (boiling point 89.5 °C) and should be removed during this process. For complete removal, you may co-evaporate with a solvent like DCM or methanol.[12]
Data Presentation: Recommended Starting Solvent Systems
The following table provides empirically tested starting points for TLC method development. Always add 0.5-1% TEA or NH4OH to the final mixture.
| System No. | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Target Compound Polarity |
| 1 | Dichloromethane (DCM) | Methanol (MeOH) | 98:2 to 90:10 | Medium to High |
| 2 | Chloroform (CHCl3) | Methanol (MeOH) | 95:5 to 80:20 | Medium to High |
| 3 | Ethyl Acetate (EtOAc) | Methanol (MeOH) | 99:1 to 95:5 | Low to Medium |
Issue 2: Co-elution with a Structurally Similar Impurity
If adding a base improves peak shape but doesn't resolve your product from an impurity, you need to enhance selectivity.
Solution A: Alternative Stationary Phases
When mobile phase optimization is insufficient, changing the stationary phase provides a completely different separation mechanism.
-
Amine-Functionalized Silica (NH2-Silica): This is an excellent but more costly option. The surface is basic, eliminating the need for mobile phase modifiers and often allowing for the use of simpler, less polar eluents like Hexane/Ethyl Acetate. This can dramatically alter selectivity.[3]
-
Alumina (Basic or Neutral): A classic alternative for purifying basic compounds.[7] Basic alumina often provides good peak shapes without additives. However, it can sometimes be more reactive than silica.
-
Reversed-Phase Silica (C18): This technique separates compounds based on hydrophobicity. Your polar amine will elute early. This is a powerful alternative if normal-phase chromatography fails. You would typically use a mobile phase like Water/Acetonitrile or Water/Methanol with a modifier like formic acid or ammonium acetate to ensure good peak shape.[13]
Data Presentation: Comparison of Stationary Phases
| Stationary Phase | Principle of Interaction | Recommended for this compound | Pros | Cons |
| Silica Gel | Acidic Silanols (Polar) | Yes, with basic modifier | Inexpensive, widely available, well-understood | Causes tailing with amines, potential for degradation |
| Alumina (Basic) | Basic Lewis Acid Sites (Polar) | Yes, good alternative | Good for basic compounds, no modifier needed | Can be more reactive, different selectivity |
| NH2-Silica | Bonded Amino Groups (Polar/Weakly Basic) | Excellent choice | Eliminates tailing, uses simple solvents[3] | More expensive |
| C18 (Reversed-Phase) | Non-polar Hydrocarbon Chains | Yes, powerful alternative | Completely different selectivity, good for polar compounds | Requires different solvent systems (aqueous) |
Part 3: Visualization & Workflows
Visual aids can help structure the troubleshooting and method development process.
Diagram 1: Troubleshooting Decision Tree
This diagram outlines a logical sequence for addressing common purification problems.
Caption: Standard workflow for column chromatography.
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
- Org Prep Daily. (2006). Purifying amines on silica. WordPress.com.
- Various Authors. (2013). Tailing in TLC - can anyone help?.
- Phenomenex Technical Support.
- Various Authors. (2019).
- Benchchem Technical Support. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.
- University of Rochester, Department of Chemistry.
- Biotage. (2023).
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Various Authors. (2015). Is there any negative impact of diethyl amine while using in column chromatography?.
- Dolan, J. W. Detecting impurities that coelute with the main peak. Chromacademics.
- Nacalai Tesque, Inc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Detecting impurities that coelute with the main peak [analyt.chrblee.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for (1H-Indazol-5-yl)-methyl-amine
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to address solubility challenges encountered with (1H-Indazol-5-yl)-methyl-amine and structurally related indazole amines in aqueous buffers. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions for your specific experimental needs.
Frequently Asked Questions (FAQs): The Basics
Q1: I'm struggling to dissolve this compound in my standard PBS buffer (pH 7.4). Why is this happening?
A: This is a common challenge rooted in the compound's molecular structure. It possesses two key features that work against solubility in neutral aqueous media:
-
A Hydrophobic Core: The indazole ring system is a bicyclic aromatic structure, which is inherently nonpolar and prefers to avoid interaction with water.
-
An Ionizable Amine Group: The methyl-amine side chain is a weak base. At a neutral pH of 7.4, this amine group is predominantly in its uncharged (free base) form. The uncharged form is significantly less soluble in water than its charged, protonated counterpart.[1]
Essentially, the molecule's low intrinsic solubility is not being overcome at neutral pH. To improve solubility, we must address one or both of these factors.
Q2: What are the most critical physicochemical properties I should consider when developing a formulation strategy?
A: The three most important parameters are pKa , Log P , and the melting point .
-
pKa: This value indicates the pH at which the amine group is 50% protonated (charged) and 50% deprotonated (neutral). For a basic amine, solubility dramatically increases at pH values at least 2 units below its pKa, as predicted by the Henderson-Hasselbalch relationship.[2][3]
-
Log P (Octanol-Water Partition Coefficient): This measures the lipophilicity of the compound. A higher Log P indicates greater hydrophobicity and generally correlates with lower aqueous solubility. Strategies like using co-solvents or cyclodextrins are particularly effective for compounds with high Log P values.[4]
-
Melting Point: A high melting point often suggests a very stable crystal lattice structure that requires significant energy to break apart, contributing to poor solubility.[4] Strategies that disrupt this crystal packing can be beneficial.
Q3: What is the simplest and most direct method I should try first to improve solubility?
A: The most straightforward and often most effective initial approach is pH adjustment .[][6] Since this compound is a basic compound, lowering the pH of your aqueous buffer will protonate the amine group, forming a more soluble salt in situ. For many applications, simply preparing your buffer at a pH of 5.0-6.0 can lead to a significant increase in solubility.
Troubleshooting Guide: From Problem to Protocol
If simple dissolution in your desired buffer fails, a systematic approach is necessary. The following workflow helps guide the selection of an appropriate solubilization strategy based on your experimental constraints.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Issue 1: Compound Precipitates in Neutral Buffer (e.g., PBS pH 7.4)
This is the most common issue, indicating that the intrinsic solubility of the free base is too low. The primary solution is to convert the compound into its more soluble, ionized (salt) form.
Protocol 1.1: pH Adjustment for Solubilization
-
Principle of Causality: By lowering the pH of the solvent, we increase the concentration of protons (H+). According to Le Châtelier's principle, the equilibrium will shift to favor the protonation of the basic amine group. This forms a positively charged ammonium salt, which is significantly more polar and readily solvated by water molecules, thus increasing solubility.[7][8] This approach is governed by the Henderson-Hasselbalch equation, which quantitatively describes the relationship between pH, pKa, and the ratio of the ionized to unionized forms of the compound.[3]
-
Step-by-Step Methodology:
-
Buffer Selection: Choose a buffer system with a pKa value close to your target acidic pH (e.g., acetate buffer for pH 4-5.5, MES buffer for pH 5.5-6.7).
-
Initial Test: Prepare a small volume (e.g., 1 mL) of your chosen acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0).
-
Compound Addition: Add a pre-weighed amount of this compound to the acidic buffer to achieve your target concentration.
-
Dissolution: Vortex or sonicate the mixture. The compound should dissolve more readily than in a neutral buffer.
-
pH Verification: After dissolution, measure the final pH of the solution. If the compound is used at a high concentration, it may slightly alter the buffer pH. Adjust with dilute HCl or NaOH if necessary.
-
Assay Compatibility: Before proceeding with a large-scale experiment, confirm that the final acidic pH of your stock solution is compatible with your biological assay.
-
-
Expected Results (Hypothetical):
pH of Aqueous Buffer Expected State of Amine Group Relative Solubility 8.0 Mostly Uncharged (Free Base) Very Low 7.4 Largely Uncharged Low 6.5 Partially Charged Moderate 5.5 Mostly Charged (Salt Form) High | 4.5 | >99% Charged (Salt Form) | Very High |
Protocol 1.2: Preparation of a Stable Hydrochloride (HCl) Salt
-
Principle of Causality: Instead of creating the salt in situ in a buffer, this method isolates a stable, solid salt form of the compound. Salt formation disrupts the original crystal lattice of the free base and replaces it with an ionic lattice that is more readily dissociated and solvated by water.[9][10] This provides a more consistent starting material with improved handling and dissolution properties.[11]
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the free base form of this compound in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether).
-
Acidification: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) to the stirring solution of the free base at 0°C.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold, anhydrous organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the resulting salt under vacuum to obtain a stable, often crystalline solid that is typically much more soluble in aqueous buffers, including those at neutral pH.[12]
-
Issue 2: Requirement for a High-Concentration Stock Solution (e.g., for serial dilutions)
For many screening assays, a high-concentration stock (e.g., 10-50 mM) is needed, which may be unachievable even with pH adjustment. In these cases, a co-solvent is the preferred method.
Protocol 2.1: Utilizing Co-solvents for Stock Preparation
-
Principle of Causality: Co-solvents work by reducing the overall polarity of the solvent system (in this case, water).[13][14] Water is a highly polar solvent with a strong hydrogen-bonding network. A nonpolar solute disrupts this network, which is energetically unfavorable. Water-miscible organic solvents like DMSO or ethanol integrate into the water structure, reducing the dielectric constant and making the solvent environment more "hospitable" to the hydrophobic indazole core of the molecule, thereby increasing its solubility.[][15]
-
Step-by-Step Methodology:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water. Anhydrous ethanol is another option.
-
Calculation: Weigh your compound and calculate the volume of DMSO required to reach your target high concentration (e.g., 20 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex vigorously, and if needed, gently warm (to 30-37°C) or sonicate until the solid is completely dissolved.
-
Storage: Store the high-concentration stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
-
Serial Dilution: When preparing working solutions for your experiment, perform serial dilutions from the DMSO stock into your aqueous buffer. Crucially, ensure the final concentration of the co-solvent in your assay is low (typically <0.5%, and always <1%) to avoid solvent-induced artifacts or toxicity in cell-based systems.
-
-
Common Co-solvents for Pre-clinical Formulations:
Co-Solvent Key Properties Typical Use Case DMSO High solubilizing power, water miscible. In vitro high-concentration stock solutions. Ethanol Less toxic than DMSO, volatile. Stock solutions, some in vivo formulations. PEG 400 Low toxicity, viscous. Oral and parenteral formulations. | Propylene Glycol | Common vehicle for various routes. | Oral, topical, and injectable formulations. |
Issue 3: Co-solvents and pH Shifts are Incompatible with the Experiment
In sensitive systems like crystallography, some cell-based assays, or biophysical measurements, neither pH changes nor organic solvents are acceptable. Here, an advanced formulation excipient is required.
Protocol 3.1: Cyclodextrin-Mediated Solubilization
-
Principle of Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[16] They function by encapsulating the hydrophobic part of a "guest" molecule—in this case, the indazole ring—within their nonpolar cavity.[17][18] This "host-guest" inclusion complex effectively shields the hydrophobic portion of the drug from water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous solution, increasing the apparent solubility of the compound without altering its chemical structure.[19][]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
-
Step-by-Step Methodology:
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are common, low-toxicity choices with high aqueous solubility.
-
Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD in your desired neutral buffer).
-
Compound Addition: Add the solid this compound directly to the cyclodextrin solution.
-
Complexation: Vigorously stir or shake the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.
-
Clarification: After equilibration, the solution may need to be filtered (e.g., through a 0.22 µm filter) to remove any small amount of undissolved material, yielding a clear, solubilized stock solution.
-
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Pharma Info. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- BOC Sciences. (n.d.).
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Wikipedia. (n.d.). Cosolvent.
- Martinez, M. N., & Amidon, G. L. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311–2321. [Link]
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Takács-Novák, K., & Avdeef, A. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. Acta Pharmaceutica Hungarica, 81(2), 87–95. [Link]
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- National Center for Biotechnology Information. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. [Link]
- American Chemical Society Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- Semantic Scholar. (n.d.). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
- Chem-Impex. (n.d.). 1-Methyl-1H-indazol-5-ylamine.
- Merck Millipore. (n.d.).
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- Benchchem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- Scilit. (n.d.).
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- National Center for Biotechnology Information. (n.d.).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- MDPI. (n.d.).
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- PubChem. (n.d.). 1-methyl-1H-indazol-5-amine. [Link]
- PubChem. (n.d.). 1H-Indazol-5-amine. [Link]
- ChemicalBook. (n.d.). 1-METHYL-1H-INDAZOL-5-AMINE CAS#: 50593-24-3.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Quora. (2018). How does branching increase the solubility in amines?
- Benchchem. (n.d.). Application Notes and Protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- American Chemical Society Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Indazole.
- Austin Publishing Group. (n.d.).
- PubChemLite. (n.d.). 1-methyl-1h-indazol-5-amine (C8H9N3).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. rjpdft.com [rjpdft.com]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. bepls.com [bepls.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. alzet.com [alzet.com]
Technical Support Center: Navigating Stability Challenges of Imidazole Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with imidazole-containing compounds in solution. Here, we move beyond simple protocols to explain the causality behind experimental observations and troubleshooting strategies, ensuring the integrity and success of your research.
Introduction: The Imidazole Moiety - A Double-Edged Sword
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous essential drugs and biological molecules.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, are key to its biological activity.[2][3][4] However, these same properties make the imidazole ring susceptible to various degradation pathways in solution, posing significant challenges during drug development, formulation, and analysis. Understanding these stability issues is paramount for ensuring a compound's efficacy, safety, and shelf-life.
This guide provides a structured question-and-answer-based approach to troubleshoot common stability problems, supported by detailed protocols and scientific explanations.
Part 1: Frequently Asked Questions (FAQs) on Imidazole Stability
Q1: My imidazole-containing compound is degrading in aqueous solution. What are the most likely causes?
A1: Degradation of imidazole compounds in solution is typically driven by one or more of the following factors: hydrolysis, oxidation, and photodegradation. The specific pathway depends on the compound's structure and the solution's conditions.
-
Hydrolysis: The imidazole ring itself is generally resistant to hydrolysis, but substituents on the ring or elsewhere in the molecule can be susceptible. For instance, ester or amide linkages can be hydrolyzed under acidic or basic conditions. Some complex imidazoles can undergo ring-opening reactions, particularly at extreme pH values.[5]
-
Oxidation: The electron-rich nature of the imidazole ring makes it prone to oxidation. This can be initiated by atmospheric oxygen (autoxidation), reactive oxygen species generated by other components in the solution, or exposure to oxidizing agents like hydrogen peroxide.[6][7] Metal ions in the solution can also catalyze oxidative degradation.
-
Photodegradation: Many imidazole-containing compounds are sensitive to light, especially in the UV range.[6] Exposure to light can lead to complex degradation pathways, including oxidation and ring cleavage.[8][9]
The first step in troubleshooting is to systematically investigate these factors through a forced degradation study.
Q2: How do I perform a forced degradation study for my imidazole compound?
A2: A forced degradation (or stress testing) study is essential to identify the intrinsic stability of your compound and to develop a stability-indicating analytical method.[10] The goal is to achieve a target degradation of 5-20%. The following conditions are typically employed:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | Hydrolysis of labile groups, ring rearrangement |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | Hydrolysis of labile groups, base-mediated oxidation |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | Oxidation of the imidazole ring and other sensitive moieties |
| Thermal Degradation | Solid and solution samples at 60-80°C | Thermally induced decomposition |
| Photodegradation | Solution exposed to a calibrated light source (e.g., Xenon lamp) providing UV and visible light | Photolytic cleavage, photo-oxidation |
Source: Adapted from ICH Q1A(R2) guidelines and various forced degradation studies.[10][11]
Q3: My compound shows significant degradation under basic conditions. What is the likely mechanism?
A3: Imidazole compounds often exhibit accelerated degradation in basic solutions. This can be due to a couple of primary mechanisms:
-
Base-Catalyzed Hydrolysis: If your molecule contains base-labile functional groups (e.g., esters, amides, carbamates), they will be susceptible to hydrolysis under basic conditions. For example, the carbamate moiety in the antiviral drug Daclatasvir is known to hydrolyze under basic conditions.[6]
-
Base-Mediated Autoxidation: The deprotonated form of the imidazole ring, which is more prevalent at higher pH, can be more susceptible to oxidation by dissolved oxygen.[6] This is a common issue for many organic molecules.
To confirm the mechanism, you would need to identify the degradation products using a technique like LC-MS.
Q4: I'm using imidazole as a buffer for protein purification. Does it degrade over time?
A4: Imidazole buffers are generally stable when prepared and stored correctly. However, there are a few points to consider:
-
Storage: Imidazole buffer solutions should be stored at 2-8°C.[12] While they can be stable for an extended period, for critical applications, it is always best to use freshly prepared buffers.[12]
-
Microbial Growth: Like many buffers, imidazole solutions can support microbial growth over time. It's good practice to filter-sterilize the buffer or autoclave it if all components are heat-stable.[12]
-
Chelation of Metal Ions: Imidazole can act as a chelating agent for divalent cations like Ni²⁺, Cu²⁺, and Zn²⁺.[13][14][15] This is the principle behind its use in eluting His-tagged proteins from affinity columns. If your downstream application is sensitive to metal ions, you may need to remove the imidazole by dialysis or diafiltration. There is also a possibility that chelation with trace metal contaminants could promote oxidative degradation over long-term storage.
Part 2: Troubleshooting Guides
Troubleshooting Guide 1: HPLC Analysis of Imidazole Stability Samples
Issue: Poor peak shape (tailing, fronting, or splitting) during HPLC analysis.
// Nodes Start [label="Poor Peak Shape\n(Tailing, Fronting, Splitting)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tailing [label="Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; Fronting [label="Peak Fronting", fillcolor="#FBBC05", fontcolor="#202124"]; Splitting [label="Peak Splitting / Broadening", fillcolor="#FBBC05", fontcolor="#202124"];
Cause_Tailing1 [label="Secondary Silanol Interactions", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause_Tailing2 [label="Metal Contamination", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause_Fronting [label="Column Overload", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause_Splitting [label="pH near pKa", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solution_Tailing1a [label="Lower mobile phase pH (2.5-3.5)\nto protonate silanols.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Tailing1b [label="Use end-capped column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Tailing2 [label="Add chelator (e.g., EDTA)\nto mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Fronting [label="Reduce sample concentration\nor injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Splitting [label="Adjust mobile phase pH to be\n>2 units away from compound pKa.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Tailing; Start -> Fronting; Start -> Splitting;
Tailing -> Cause_Tailing1 [label="Cause?"]; Tailing -> Cause_Tailing2 [label="Cause?"]; Fronting -> Cause_Fronting [label="Cause?"]; Splitting -> Cause_Splitting [label="Cause?"];
Cause_Tailing1 -> Solution_Tailing1a [label="Solution"]; Cause_Tailing1 -> Solution_Tailing1b [label="Solution"]; Cause_Tailing2 -> Solution_Tailing2 [label="Solution"]; Cause_Fronting -> Solution_Fronting [label="Solution"]; Cause_Splitting -> Solution_Splitting [label="Solution"]; } end_dot Caption: Troubleshooting poor peak shape in HPLC analysis.
The basic nitrogen atoms in the imidazole ring can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.[10] Lowering the mobile phase pH protonates these silanols, minimizing this secondary interaction. Alternatively, using a high-purity, end-capped column can mitigate this issue. If your compound's pKa is close to the mobile phase pH, you may observe peak splitting as both the ionized and non-ionized forms are present and may separate differently. Adjusting the pH to be at least 2 units away from the pKa will ensure the compound is in a single ionic state.[10]
Part 3: Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for Imidazole Compounds
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific compound.
-
Column: C8 or C18 reversed-phase column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm).[16][17]
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products.
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detector at a wavelength where the imidazole compound has significant absorbance (e.g., 225 nm or 300 nm).[16][18] A photodiode array (PDA) detector is highly recommended to assess peak purity.[18]
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating."
// Nodes Start [label="Start:\nForced Degradation Samples\n(Acid, Base, Oxidative, etc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Develop [label="Method Development:\nSelect Column (C8/C18)\nOptimize Mobile Phase & Gradient", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Samples:\nInject Parent Drug and\nStressed Samples", fillcolor="#FBBC05", fontcolor="#202124"]; Check [label="Check for Resolution:\nAre all degradant peaks\nseparated from the parent peak?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validate [label="Method Validation (ICH Q2):\nSpecificity, Linearity, Accuracy,\nPrecision, Robustness", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nStability-Indicating Method\nEstablished", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Develop; Develop -> Analyze; Analyze -> Check; Check -> Develop [label="No"]; Check -> Validate [label="Yes"]; Validate -> End; } end_dot Caption: Workflow for developing a stability-indicating HPLC method.
Part 4: Stabilization Strategies
Q5: How can I improve the stability of my imidazole compound in solution?
A5: Improving stability often involves a multi-pronged approach focusing on formulation and storage conditions.
-
pH Optimization: Determine the pH of maximum stability for your compound through a pH-rate profile study. For many imidazoles, a slightly acidic to neutral pH (around 4-6) is optimal.[19][20] For acid-labile compounds like omeprazole, a higher pH is required for stability.[2][21][22]
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Inert Atmosphere: For compounds sensitive to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability by minimizing exposure to oxygen.
-
Use of Excipients:
-
Antioxidants: Adding antioxidants like ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can protect against oxidative degradation.[23][24][25][26]
-
Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.
-
Co-solvents: In some cases, using co-solvents like propylene glycol can enhance stability compared to purely aqueous solutions.[20][27]
-
// Nodes Compound [label="Unstable Imidazole\nCompound in Solution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH [label="Optimize pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Light [label="Protect from Light\n(Amber Vials)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxygen [label="Control Oxygen\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Excipients [label="Add Stabilizing Excipients", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidants [label="Antioxidants\n(e.g., Ascorbic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Chelators [label="Chelating Agents\n(e.g., EDTA)", fillcolor="#FBBC05", fontcolor="#202124"]; Cosolvents [label="Co-solvents\n(e.g., Propylene Glycol)", fillcolor="#FBBC05", fontcolor="#202124"]; Stable [label="Stable Imidazole\nSolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> pH; Compound -> Light; Compound -> Oxygen; Compound -> Excipients; Excipients -> Antioxidants; Excipients -> Chelators; Excipients -> Cosolvents; pH -> Stable; Light -> Stable; Oxygen -> Stable; Antioxidants -> Stable; Chelators -> Stable; Cosolvents -> Stable; } end_dot Caption: Key strategies for stabilizing imidazole compounds in solution.
By systematically addressing these potential causes of instability, researchers can develop robust formulations and analytical methods, ensuring the quality and reliability of their data and therapeutic products.
References
- Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2025). PMC - NIH.
- Wang, D. P., & Yeh, M. K. (1993). Degradation kinetics of metronidazole in solution. PubMed.
- Identification of Major Degradation Products of Ketoconazole. (n.d.). MDPI.
- Identification of Major Degradation Products of Ketoconazole. (n.d.). PMC - NIH.
- (PDF) Identification of Major Degradation Products of Ketoconazole. (2025). ResearchGate.
- Methods for the Analysis of Ketoconazole Foam. (2025). USP's Emerging Standards.
- Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. (n.d.). Semantic Scholar.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed.
- Kinetics of imidazole catalyzed ester hydrolysis: Use of buffer dilutions to determine spontaneous rate, catalyzed rate, and reaction order. (n.d.). Journal of Chemical Education (ACS Publications).
- Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024). ACS ES&T Air.
- Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. (2015). The Pharma Innovation Journal.
- Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. (2017). ResearchGate.
- Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. (n.d.). Semantic Scholar.
- Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. (2024). University of Helsinki Research Portal.
- A Review on Analysis and Degradation Studies of Ketaconazole By HPLC Methods. (2017). ResearchGate.
- PHOTOSENSITIZED REACTION OF IMIDAZOLE. (n.d.). TSI Journals.
- Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. (2024). RSC Publishing.
- Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. (2018). PubMed.
- COMPARATIVE STABILITY STUDY OF METRONIDAZOLE IN AQUEOUS AND NON AQUEOUS VEHICLE. (n.d.). ResearchGate.
- Formulation development and stability studies of aqueous metronidazole benzoate suspensions containing various suspending agents. (2007). PubMed.
- Kinetics of imidazole catalyzed ester hydrolysis. (n.d.). datapdf.com.
- Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. (n.d.). RSC Publishing.
- Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. (2024). Semantic Scholar.
- Hydrolysis of imidazole-2-ylidenes. (2011). PubMed.
- Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. (1998). Chula Digital Collections.
- Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. (n.d.). ResearchGate.
- Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
- Tuning the Duplex Stability of DNA Oligonucleotides Containing Metal‐Mediated Base Pairs of Imidazole‐Derived Nucleobases. (2024). Chemistry – A European Journal.
- Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. (1968). PubMed.
- Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. (2025). ResearchGate.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). PMC - NIH.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025). ResearchGate.
- Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (n.d.). Research Journal of Pharmacy and Technology.
- Antioxidant properties of 2-imidazolones and 2-imidazolthiones. (n.d.). PubMed.
- Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. (n.d.). MDPI.
- Does imidazole chelate Mg2+ in solution? (n.d.). ResearchGate.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). PubMed.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). actapol.pl.
- Transition metal imidazole complex. (n.d.). Wikipedia.
- Design and Antioxidant Properties of Bifunctional 2 H-Imidazole-Derived Phenolic Compounds-A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. (2021). PubMed.
- The role of vitamin C as antioxidant in protection of oxidative stress induced by imidacloprid. (n.d.). PubMed.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 16. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods for the Analysis of Ketoconazole Foam | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 22. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 23. Antioxidant properties of 2-imidazolones and 2-imidazolthiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Design and Antioxidant Properties of Bifunctional 2 H-Imidazole-Derived Phenolic Compounds-A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The role of vitamin C as antioxidant in protection of oxidative stress induced by imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. longdom.org [longdom.org]
Technical Support Center: Optimizing Reaction Conditions for Bis(1H-indazol-1-yl)methane Synthesis
Welcome to the technical support center for the synthesis of bis(1H-indazol-1-yl)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you overcome common challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of bis(1H-indazol-1-yl)methane?
A1: The synthesis typically involves the reaction of 1H-indazole with a methylene source. Common methylene sources include dihalomethanes such as dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂), formalin (an aqueous solution of formaldehyde), and dimethyl sulfoxide (DMSO), which can serve as both a solvent and a methylene source under specific conditions.[1][2] The choice of the methylene source is a critical parameter that can influence reaction conditions and the product profile.
Q2: How does the choice of base affect the reaction outcome?
A2: The base plays a crucial role in deprotonating the indazole, and its nature can significantly impact the regioselectivity of the reaction, leading to the formation of different isomers.[2][3][4]
-
Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) tend to favor the formation of the N1-substituted product, bis(1H-indazol-1-yl)methane.[3][5][6] This is often attributed to the formation of the more thermodynamically stable 1H-indazole tautomer's anion.[3]
-
Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can often lead to a mixture of N1 and N2 isomers.[5][7]
-
Organic amines with varying steric and electronic properties can be employed to tune the isomer distribution, offering a modular approach to selectively access different bis(indazolyl)methane isomers.[2][4][8]
Q3: What is the significance of forming N1 vs. N2 isomers?
A3: Indazole has two reactive nitrogen atoms, N1 and N2, leading to the potential formation of three different regioisomers: bis(1H-indazol-1-yl)methane (N1,N1'), bis(2H-indazol-2-yl)methane (N2,N2'), and the mixed (1H-indazol-1-yl)(2H-indazol-2-yl)methane (N1,N2').[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] For applications in coordination chemistry and drug development, obtaining a single, pure isomer is often crucial, as the different isomers will have distinct three-dimensional structures and biological activities.[2][9] The N1 isomer, bis(1H-indazol-1-yl)methane, is frequently the target compound.
Q4: Are there one-pot procedures available that offer high yields of the desired N1 isomer?
A4: Yes, a high-yielding, one-pot synthesis has been developed. This method utilizes 3d-metal salt catalysts with 1H-indazole and dimethylsulfoxide (DMSO) as the methylene source.[1][10][11][12][13] The reaction is typically carried out at a high temperature (e.g., 175 °C) in a pressure tube and has been shown to produce bis(1H-indazol-1-yl)methane exclusively and in high yields.[1][10]
Troubleshooting Guide
Issue 1: Low Yield of Bis(1H-indazol-1-yl)methane
Low product yield is a common issue that can stem from several factors. Below is a breakdown of potential causes and solutions.
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. For instance, in the metal-catalyzed DMSO method, a reaction time of 24 hours at 175 °C was found to be effective for complete conversion.[1] | The reaction kinetics may be slow under the initial conditions, requiring more energy or time to reach completion. |
| Suboptimal Base | If using a weak base like K₂CO₃ and observing poor conversion, switching to a stronger base like sodium hydride (NaH) in an appropriate solvent (e.g., THF) can improve the deprotonation of indazole and drive the reaction forward.[3][5] | The pKa of indazole requires a sufficiently strong base for complete deprotonation. Incomplete deprotonation leads to a lower concentration of the reactive indazole anion. |
| Poor Methylene Source Reactivity | If using dichloromethane at lower temperatures, consider switching to the more reactive dibromomethane, although this may also affect isomer distribution.[2] Alternatively, the high-temperature, metal-catalyzed reaction with DMSO is a robust option.[1] | The reactivity of the electrophilic methylene source is critical. Dichloromethane is less reactive than dibromomethane. The DMSO method relies on a different activation mechanism. |
| Side Reactions | The formation of 1-hydroxymethylindazole can occur, especially when using formalin.[1] To minimize this, ensure the stoichiometry and reaction conditions are precisely controlled. | Formaldehyde can lead to the formation of the hydroxymethyl intermediate, which may or may not proceed to form the desired bis-indazole product. |
Issue 2: Formation of Undesired N2 and N1,N2' Isomers
The formation of a mixture of isomers is a significant challenge in this synthesis. Controlling regioselectivity is key to obtaining the pure N1,N1' product.
| Potential Cause | Recommended Action | Scientific Rationale |
| Kinetic vs. Thermodynamic Control | To favor the thermodynamically more stable N1 isomer, use conditions that allow for equilibration. This often involves higher temperatures or specific solvent/base combinations.[2][3] For example, using NaH in THF generally provides high N1 selectivity.[3][6] | The N1-substituted product is typically the thermodynamic product, while the N2-substituted product can be the kinetic product. Conditions that allow for a reversible reaction or favor the more stable product will yield higher N1 selectivity. |
| Phase Transfer Conditions | Traditional phase-transfer catalysis using NaOH and dichloromethane is known to produce a mixture of all three isomers.[1][2] To enhance N1 selectivity, avoid these conditions or be prepared for a challenging purification. | Phase-transfer conditions often lead to a lack of regioselectivity due to the complex reaction environment at the phase interface. |
| Influence of the Base and Solvent | The choice of base and solvent has a profound effect on regioselectivity. For high N1 selectivity, the combination of NaH in THF is a well-established method.[3][5][6] For selective synthesis of other isomers, a systematic screening of non-innocent amines can be effective.[2][4][8] | The solvent and counter-ion from the base can influence the aggregation state and the nucleophilicity of the indazole anion at the N1 and N2 positions.[7] |
Issue 3: Difficulty in Product Purification
Separating the desired bis(1H-indazol-1-yl)methane from starting materials, side products, and other isomers can be challenging.
| Potential Cause | Recommended Action | Scientific Rationale |
| Presence of Isomers | If a mixture of isomers is formed, purification by column chromatography is often necessary.[1] The polarity of the different isomers may be very similar, requiring careful selection of the eluent system. | The structural similarity of the isomers makes their separation by simple recrystallization difficult. Chromatographic methods provide the necessary resolving power. |
| Work-up Procedure | In the one-pot DMSO synthesis, the product is precipitated by adding deionized water. Subsequent extraction with a suitable organic solvent like ethyl acetate and washing with brine helps to remove DMSO and inorganic salts.[1] | A well-designed work-up procedure is essential to remove residual solvent, unreacted starting materials, and catalyst residues, which can interfere with subsequent purification steps. |
| Product Characterization | Confirm the identity and purity of your product using analytical techniques. ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the N1 and N2 isomers based on characteristic chemical shifts and splitting patterns.[1][9] | Accurate characterization is crucial to confirm that the purification has been successful and that the desired isomer has been isolated. |
Experimental Workflow & Diagrams
General Synthetic Pathway
The synthesis of bis(1H-indazol-1-yl)methane involves the N-alkylation of two indazole molecules with a methylene bridge. The key challenge is controlling the regioselectivity.
Caption: General workflow for bis(1H-indazol-1-yl)methane synthesis.
Regioselectivity Control Pathway
The choice of reaction conditions dictates the pathway towards the desired N1 isomer or the formation of other regioisomers.
Caption: Factors influencing regioselectivity in indazole alkylation.
References
- Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. (URL not available)
- High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts.
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega. [Link]
- Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane. American Chemical Society. [Link]
- High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
- High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)methane Catalyzed by 3 d-Metal Salts. PubMed. [Link]
- High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Semantic Scholar. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
- Air- and Water-Stable Heteroleptic Copper (I) Complexes Bearing Bis(indazol-1-yl)
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PubMed. [Link]
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
- (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Air- and Water-Stable Heteroleptic Copper (I) Complexes Bearing Bis(indazol-1-yl)
Sources
- 1. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Progression to a one-pot synthesis of Bis(1H-indazol-1-yl)methane - American Chemical Society [acs.digitellinc.com]
- 11. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts [mdpi.com]
- 12. High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)methane Catalyzed by 3 d-Metal Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 3-Substituted Indazoles
Welcome to the Technical Support Center for the synthesis of 3-substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Indazoles are a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is often plagued by challenges, most notably the control of regioselectivity.
This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will dissect common experimental hurdles, explain the underlying chemical principles, and offer robust, actionable protocols to streamline your synthetic efforts.
Section 1: The Persistent Challenge of N-Alkylation Regioselectivity
The direct alkylation of the indazole ring is notoriously challenging due to the presence of two nucleophilic nitrogen atoms, N1 and N2. The resulting formation of isomeric mixtures is one of the most frequent issues encountered in the synthesis of N-substituted indazoles.
Frequently Asked Questions (FAQs)
Q1: I'm consistently obtaining a mixture of N1 and N2 alkylated products. Why is this happening?
A: The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it has two reactive sites (N1 and N2).[3] The final ratio of N1 to N2 alkylated products is a delicate balance of several factors, including your choice of base, solvent, reaction temperature, and the steric and electronic nature of both your indazole substrate and electrophile.[3][4][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but this does not always translate to selective N1 alkylation under kinetic control.[1][4][5]
Q2: How can I achieve high selectivity for the N1-alkylated product?
A: Achieving high N1-selectivity is often possible by carefully selecting the base and solvent to control the nature of the indazolide-cation ion pair. The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a relatively non-polar, aprotic solvent such as tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[3][4][5]
The rationale behind this selectivity lies in the formation of a "tight ion pair." The sodium cation (Na+) is believed to coordinate with both the N2 nitrogen and a suitable coordinating group at the C3 position (like an ester or amide). This coordination sterically shields the N2 position, directing the incoming alkylating agent to the more accessible N1 position.[3][6]
Q3: What factors promote the formation of the N2-alkylated isomer?
A: While N1-alkylation is often the thermodynamic product, certain conditions can favor the formation of the N2 isomer.
-
Steric Hindrance: Bulky substituents at the C7 position can block the approach of the electrophile to the N1 position, thereby promoting alkylation at N2.[3]
-
Electronic Effects: Electron-withdrawing groups, such as -NO2 or -CO2Me, at the C7 position have been shown to result in excellent N2 regioselectivity.[3][4][5]
-
Mitsunobu Conditions: The use of Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) for the alkylation of indazoles with alcohols often shows a strong preference for the N2-substituted product.[4]
-
Polar Solvents & Weaker Bases: Conditions like cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) tend to form "looser" ion pairs, which can lead to a decrease in N1 selectivity and the formation of significant amounts of the N2 isomer.[3][4]
Troubleshooting Guide: Optimizing N-Alkylation Regioselectivity
If you are struggling with poor regioselectivity, follow this systematic approach to optimize your reaction.
Step 1: Analyze Your Current Conditions Review your current protocol. Are you using a polar solvent like DMF with a carbonate base? This is a common reason for obtaining isomeric mixtures.
Step 2: Implement N1-Selective Conditions To favor the N1 isomer, switch to the recommended NaH/THF system. Ensure your reagents and solvent are anhydrous, as water can interfere with the hydride base.
Step 3: Consider Substituent Effects Evaluate the substituents on your indazole core.
-
An electron-withdrawing group at C3 will enhance N1-selectivity with NaH/THF.[3][5]
-
A bulky group at C7 will likely disfavor N1-alkylation. If the N1 isomer is your target, a multi-step protecting group strategy may be necessary.
Step 4: Temperature Control Run the deprotonation with NaH at 0 °C to ensure controlled reaction, then allow the reaction to warm to room temperature or gently heat (e.g., to 50 °C) after the addition of the electrophile to drive the reaction to completion.[6]
Below is a decision-making workflow for tackling regioselectivity issues.
Caption: Troubleshooting workflow for N-alkylation regioselectivity.
Data Summary: Influence of Reaction Conditions on N1:N2 Ratio
The following table summarizes experimental findings on the alkylation of methyl 1H-indazole-3-carboxylate, demonstrating the critical role of the base and solvent combination.
| Entry | Base (equiv.) | Solvent | Electrophile | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1 | Cs₂CO₃ (2.0) | DMF | n-Pentyl bromide | 20 | 1.8 : 1 | 91 | |
| 2 | K₂CO₃ (2.0) | DMF | n-Pentyl bromide | 20 | 1.1 : 1 | 94 | |
| 3 | NaH (1.1) | DMF | n-Pentyl bromide | 20 | 4.3 : 1 | 96 | |
| 4 | NaH (1.1) | THF | n-Pentyl bromide | 20 | >99 : 1 | 98 | |
| 5 | NaH (1.1) | Dioxane | n-Pentyl bromide | 20 | 12.4 : 1 | 93 |
Section 2: Challenges in Indazole Ring Formation
Beyond substitution, the initial construction of the indazole core presents its own set of challenges. Low yields or complete reaction failure can often be traced back to the specific synthetic route employed.
Frequently Asked Questions (FAQs)
Q4: My Davis-Beirut reaction is giving low yields. What are the common pitfalls?
A: The Davis-Beirut reaction, which forms 2H-indazoles from o-nitrobenzylamines, is a powerful tool but can be sensitive.[7][8] Common issues include:
-
Substrate Limitations: The reaction is known to be challenging for N-aryl targets. The key N-N bond-forming heterocyclization can be slow for N-aryl imine intermediates, allowing competitive side reactions like imine cleavage to dominate.[9][10]
-
Anhydrous Conditions: Paradoxically, strictly anhydrous conditions can be detrimental. Studies have shown that the addition of a controlled amount of water (e.g., 15%) to the alcohol solvent can dramatically increase the yield.[9]
-
Reaction Conditions: The reaction can proceed under either basic or acidic catalysis, and the optimal condition may vary depending on the substrate.[7][11] If basic conditions are failing, exploring an acid-catalyzed variant may be beneficial.
Q5: I'm attempting an intramolecular aza-Wittig reaction to form the indazole ring, but the reaction is not working. What should I check?
A: The intramolecular aza-Wittig reaction is a mild and effective method for forming N-heterocycles.[12][13] Failures often stem from the precursor synthesis (the Staudinger reaction) or the cyclization step itself.
-
Iminophosphorane Formation: Ensure the initial Staudinger reaction between the organic azide and the phosphine has gone to completion to form the requisite iminophosphorane intermediate.[14]
-
Carbonyl Reactivity: The carbonyl group for the intramolecular cyclization must be sufficiently electrophilic. Highly hindered or electron-rich carbonyls may react sluggishly.
-
Stoichiometry: The classic aza-Wittig reaction is stoichiometric and produces triphenylphosphine oxide as a byproduct, which can complicate purification.[12] Catalytic versions of the reaction have been developed to mitigate this issue.[13]
Troubleshooting Guide: General Cyclization Failures
When a ring-forming reaction fails, a systematic diagnostic approach is essential.
Caption: General troubleshooting workflow for failed cyclization reactions.
Section 3: Purification and Characterization
Even with a successful reaction, isolating the desired 3-substituted indazole can be a final hurdle, especially when dealing with regioisomers.
Frequently Asked Questions (FAQs)
Q6: My N1 and N2 isomers are co-eluting on my silica gel column. How can I separate them?
A: The separation of N1 and N2 indazole isomers is a common and often difficult purification challenge due to their similar polarities.[3][15]
-
High-Performance Chromatography: Standard flash chromatography may be insufficient. Utilize a high-performance column with a smaller particle size and run a very shallow solvent gradient (e.g., increasing the polar solvent by 0.5-1% increments).
-
Solvent System Optimization: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., dichloromethane in a hexane/ethyl acetate system) can sometimes alter selectivity and improve separation.
-
Recrystallization: If the isomers are solid, fractional recrystallization can be highly effective. A mixed solvent system (e.g., THF/water or ethanol/heptane) is often required to achieve the differential solubility needed for separation.[16]
Q7: How do I definitively assign the structure of my N1 and N2 isomers using NMR?
A: While 1D ¹H NMR can provide clues, unambiguous assignment typically requires 2D NMR experiments, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment. For an N1-substituted indazole, a key correlation will be observed between the protons of the N1-alkyl group (e.g., the -CH₂- protons) and the C7a carbon of the indazole ring. For the N2-isomer, this correlation will be absent, but a correlation to the C3 carbon may be seen instead.[1]
Experimental Protocols
Protocol 1: Highly Regioselective N1-Alkylation of Methyl 1H-Indazole-3-carboxylate
Adapted from Alam & Keating, Beilstein J. Org. Chem. 2021, 17, 1939–1951.[4][5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 1H-indazole-3-carboxylate (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., n-pentyl bromide, 1.2 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Dilute with water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Davis–Beirut reaction - Wikipedia
- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - NIH
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- (PDF)
- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based C
- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches | Request PDF - ResearchG
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - AUB ScholarWorks
- Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PubMed Central
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis - Benchchem
- Davis–Beirut reaction - Wikiwand
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology
- Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones | Organic Letters
- Mechanism of a Highly Selective N2 Alkyl
- Technical Support Center: Selective N1-Alkyl
- Regioselective N-alkyl
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH
- A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits rel
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH
- Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups | The Journal of Organic Chemistry - ACS Public
- Indazole synthesis - Organic Chemistry Portal
- Aza-Wittig reaction - Wikipedia
- ChemInform Abstract: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.
- A novel synthesis of 3-substituted indazole deriv
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
- Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis - ACS Public
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing)
- Aza-Wittig Reaction | Chem-St
- Regioselective synthesis of 1-substituted indazole-3-carboxylic acids - ResearchG
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook
- indazole - Organic Syntheses Procedure
- Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction - Semantic Scholar
- Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit
- (PDF)
- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchG
- Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones | Organic Letters
- New Synthesis of 3-Substituted Indazoles
Sources
- 1. d-nb.info [d-nb.info]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 8. Davis–Beirut reaction - Wikiwand [wikiwand.com]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Modifying experimental protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine
Technical Support Center: 1-(1H-imidazol-5-yl)-N-methylmethanamine
Welcome to the technical support center for 1-(1H-imidazol-5-yl)-N-methylmethanamine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals. As a structural analogue of histamine, this compound is a valuable tool for studying histamine receptor subtypes (H1, H2, H3, H4) and developing novel therapeutics.[1][2] This resource is designed to be a practical bench-top companion, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
While a definitive, dedicated synthesis protocol for this specific molecule is not widely published, the methodologies presented here are based on robust, well-established organic chemistry principles for analogous structures.[1][3]
Synthesis & Purification: FAQs and Troubleshooting
The most plausible and efficient synthesis involves a two-step process: first, the reductive amination of 1H-imidazole-5-carboxaldehyde to create a primary amine intermediate, followed by a selective N-methylation to yield the final product.[4]
Part 1: Reductive Amination to form 1-(1H-imidazol-5-yl)methanamine
Q1: My initial reductive amination reaction is slow or stalls completely. What's going wrong?
A1: This is a common issue often related to imine formation or the reducing agent's activity.
-
Cause (Imine Formation): The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. Water produced during imine formation can inhibit the reaction.
-
Cause (Reducing Agent): Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are sensitive to moisture and can lose activity over time.
-
Solution: Use a fresh bottle of the reducing agent.[5] STAB is generally preferred as it is milder and more selective for imines over aldehydes, reducing the chance of forming the corresponding alcohol as a byproduct.[3] Add the reducing agent portion-wise at 0 °C to control the reaction rate and prevent unwanted side reactions.[3]
-
Q2: My TLC analysis shows multiple spots, including one corresponding to the starting aldehyde. How can I improve conversion?
A2: Seeing the starting material indicates incomplete imine formation or reduction.
-
Cause (Stoichiometry): An insufficient amount of the amine or reducing agent.
-
Cause (Reaction Time): The reaction may not have been allowed to proceed for long enough.
Part 2: N-methylation to form 1-(1H-imidazol-5-yl)-N-methylmethanamine
Q3: I'm having trouble with the N-methylation step using the Eschweiler-Clarke reaction, and I'm seeing multiple products.
A3: The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a classic method, but over-alkylation can be an issue if not controlled.
-
Cause (Over-methylation): The newly formed secondary amine can react again to form a tertiary amine.
-
Solution: Carefully control the stoichiometry of the reagents. While alternative N-methylation protocols exist using reagents like dimethyl sulfate or catalysts like Ru(II), they can be harsh or require specialized equipment.[6] The Eschweiler-Clarke method remains highly effective for this transformation.[4]
-
-
Cause (Impure Intermediate): Impurities from the first step can lead to side reactions.
-
Solution: Ensure the primary amine intermediate, 1-(1H-imidazol-5-yl)methanamine, is reasonably pure before proceeding. A simple workup involving an acid-base extraction can often remove most impurities.
-
Q4: My final product is a sticky oil and is difficult to handle and purify. What are my options?
A4: The free-base form of this amine is expected to be an oil.[4]
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Solution 1 (Column Chromatography): Purification by silica gel chromatography is effective. However, the basicity of the imidazole and amine groups can cause streaking on the acidic silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5–1%), to your eluent system (e.g., DCM/Methanol).[5][7] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.[7]
-
Solution 2 (Salt Formation): For improved stability and easier handling, convert the purified free-base oil into its hydrochloride (HCl) salt.[5] Dissolve the oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane dropwise. The hydrochloride salt will precipitate as a solid, which can be easily collected by filtration.[5]
Detailed Experimental Protocol
This protocol details a reliable, two-step synthesis that is self-validating through in-process monitoring.
Step 1: Synthesis of 1-(1H-imidazol-5-yl)methanamine (Intermediate)
-
Reaction Setup: In a round-bottom flask, dissolve 1H-imidazole-5-carboxaldehyde (1.0 eq) in anhydrous methanol.
-
Reductive Amination: To this solution, add ammonium chloride (NH₄Cl, 1.5 eq) followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.[4] To the residue, add water and extract the product with dichloromethane (3x).[4]
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate as an oil.[4]
Step 2: Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine (Final Product)
-
Reaction Setup: To a solution of the intermediate amine from Step 1 in methanol, add an aqueous solution of formaldehyde (37%, 1.2 eq).
-
N-methylation (Eschweiler-Clarke): Add formic acid (2.0 eq) dropwise to the stirring solution. Heat the reaction mixture to reflux (around 60-70°C) for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Basify the residue to a pH > 10 with a 1 M NaOH solution.
-
Extraction & Purification: Extract the product from the basic aqueous solution with dichloromethane (4x).[4] Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product as an oil.[4] If necessary, purify further by column chromatography as described in Q4.
Data Summary & Visualization
Physicochemical and Analytical Data
| Compound | Formula | Mol. Weight | Appearance | Expected ¹H NMR (500 MHz, D₂O) δ ppm |
| 1H-imidazole-5-carboxaldehyde | C₄H₄N₂O | 96.09 | Solid | 9.65 (s, 1H), 8.05 (s, 1H), 7.80 (s, 1H) |
| 1-(1H-imidazol-5-yl)methanamine | C₄H₇N₃ | 97.12 | Oil | 7.65 (s, 1H), 7.00 (s, 1H), 3.90 (s, 2H) |
| 1-(1H-imidazol-5-yl)-N-methylmethanamine | C₅H₉N₃ | 111.15 | Oil | 7.70 (s, 1H), 7.05 (s, 1H), 3.85 (s, 2H), 2.45 (s, 3H)[4] |
Troubleshooting Synthesis at a Glance
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation2. Inactive reducing agent3. Unsuitable (wet) solvent | 1. Increase reaction time for imine formation; add anhydrous MgSO₄.2. Use a fresh bottle of reducing agent.3. Ensure the solvent is anhydrous.[5] |
| Multiple Byproducts | 1. Over-alkylation of the amine2. Side reactions of the imidazole ring | 1. Carefully control stoichiometry; use a milder reducing agent.2. Consider protecting the imidazole nitrogen (adds complexity).[5] |
| Product Streaking on TLC/Column | Basic amine interacting with acidic silica gel | Add a basic modifier like triethylamine (0.5-1%) to the eluent.[5][7] |
| Product is an Oil | The free-base form is a low-melting solid or oil | Convert to a stable, solid hydrochloride salt for easier handling.[5] |
Experimental Workflow
Caption: Synthetic workflow for 1-(1H-imidazol-5-yl)-N-methylmethanamine.
Characterization and Stability FAQs
Q5: My NMR spectrum looks complex. How can I confirm the structure?
A5: The imidazole ring has two nitrogen atoms, and the proton on the nitrogen can sometimes lead to tautomerism or complex splitting patterns.
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Solution: Running the NMR in D₂O is highly recommended. The acidic proton on the imidazole nitrogen will exchange with deuterium, simplifying the spectrum and sharpening the signals for the ring protons (C2-H and C4-H).[4] The expected chemical shifts in D₂O are approximately 7.70 ppm (s, 1H) and 7.05 ppm (s, 1H).[4] A 2D NMR experiment like an HSQC or HMBC can definitively correlate the protons to their respective carbons.
Q6: How should I store the final compound to ensure its long-term stability?
A6: Imidazole-containing compounds, especially amines, can be sensitive to air and light over long periods.
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Storage of Free Base (Oil): If you keep the compound as the free-base oil, store it under an inert atmosphere (argon or nitrogen) in a tightly sealed vial at low temperature (-20°C is ideal) and protected from light.
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Storage of HCl Salt (Solid): The hydrochloride salt is generally more stable and less hygroscopic than the free base. It can be stored at 2-8°C, protected from light and moisture, for extended periods.[8] This is the recommended form for long-term storage.
References
- BenchChem. Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- BenchChem. An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- ACS Publications. Synthesis of 4(5)-[5-(Aminomethyl)tetrahydrofuran-2-yl- or 5-(Aminomethyl)-2,5-dihydrofuran-2-yl]imidazoles by Efficient Use of a PhSe Group: Application to Novel Histamine H3-Ligands1. The Journal of Organic Chemistry.
- BenchChem. Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- BenchChem. Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
- BenchChem. An In-depth Technical Guide on 1-(1H-imidazol-5-yl)-N-methylmethanamine and its Congeners.
- IT Services - University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- PMC - NIH. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- BenchChem. Technical Support Center: Purification of Imidazole Derivatives.
- N-methylation of amines using formic acid via simple inorganic base catalysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Common impurities in crude 1-(1H-imidazol-5-yl)-N-methylmethanamine
Welcome to the technical support center for 1-(1H-imidazol-5-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important histamine analogue. As a structural analogue of histamine, this compound is a valuable tool for studying histamine receptors (H1, H2, H3, and H4), making its purity paramount for reliable pharmacological evaluation.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.
Section 1: Troubleshooting Guide for Common Impurities
The synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine, typically achieved through a two-step process involving reductive amination followed by N-methylation, or a direct one-pot reductive amination, can lead to a variety of impurities.[1][2] Understanding the origin of these impurities is the first step toward their elimination.
Issue 1: Presence of Unreacted Starting Material
Question: My post-synthesis analysis (TLC/LC-MS) shows a significant amount of the starting material, 1H-imidazole-5-carboxaldehyde. What went wrong?
Answer: This is a common issue that typically points to incomplete imine formation or inefficient reduction. The reductive amination process hinges on the successful conversion of the aldehyde to an imine, which is then reduced to the desired amine.
Causality and Resolution:
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Inefficient Imine Formation: The reaction between the aldehyde and the amine source (ammonia or methylamine) is an equilibrium process. To drive the reaction forward, consider increasing the reaction time for imine formation or adding a dehydrating agent like anhydrous MgSO₄ to remove the water byproduct.[3]
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Inactive Reducing Agent: Sodium borohydride (NaBH₄) and other hydride-based reducing agents are sensitive to moisture. Ensure you are using a fresh, anhydrous batch of the reducing agent.[3]
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Suboptimal Stoichiometry: An insufficient amount of the amine source or reducing agent will naturally lead to incomplete conversion. Re-evaluate the stoichiometry of your reactants, ensuring a slight excess of the amine and the reducing agent.
Workflow: Optimizing Reductive Amination
Caption: Troubleshooting workflow for unreacted starting material.
Issue 2: Over-methylation and Formation of Tertiary Amine
Question: I am performing the two-step synthesis and after the Eschweiler-Clarke methylation of the primary amine, I am observing a byproduct with a higher molecular weight, suggesting the formation of a tertiary amine. How can I avoid this?
Answer: While the Eschweiler-Clarke reaction is known to selectively produce tertiary amines from primary or secondary amines without the formation of quaternary ammonium salts, controlling the reaction conditions is key to preventing unwanted side reactions.[3][4]
Causality and Resolution:
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Excess Reagents: Using a large excess of formaldehyde and formic acid can sometimes lead to undesired side products. While an excess is necessary to drive the reaction, an overly generous amount can be detrimental.
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Prolonged Reaction Time/High Temperature: Extended reaction times or temperatures higher than the recommended 80-90°C can promote side reactions.[1]
To mitigate this, carefully control the stoichiometry of the methylating agents and monitor the reaction progress closely using TLC or LC-MS to quench the reaction upon completion.
Issue 3: Impurities from Degradation
Question: My purified product shows signs of degradation over time, with new, unidentified peaks appearing in the chromatogram. What are these and how can I prevent this?
Answer: The imidazole ring is susceptible to degradation under certain conditions, primarily through oxidation and photodegradation.[2] Forced degradation studies on imidazole-containing compounds have shown that exposure to oxidative stress (e.g., hydrogen peroxide) or light can lead to the formation of various degradation products.[2]
Causality and Resolution:
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Oxidation: The imidazole moiety can undergo base-mediated autoxidation.[2] This can occur if the compound is exposed to air for prolonged periods, especially in a basic solution.
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Photodegradation: Exposure to UV or high-intensity visible light can also lead to the formation of degradation products.[2]
To ensure the stability of your compound, it is crucial to store it in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] For solutions, prepare them fresh for each experiment and store them at -20°C or -80°C, protected from light.[3]
Section 2: Analytical and Purification FAQs
Q1: I am having trouble with peak tailing during HPLC analysis of my compound. What can I do to improve the peak shape?
A1: Poor peak shape is a frequent challenge when analyzing basic compounds like 1-(1H-imidazol-5-yl)-N-methylmethanamine on standard silica-based C18 columns. This is often due to secondary interactions between the basic nitrogen atoms of the imidazole ring and residual acidic silanol groups on the column's stationary phase.
To improve peak shape, consider the following:
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Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) will protonate the silanol groups, minimizing these unwanted interactions.
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Use of Additives: Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to saturate the active sites on the silica gel and reduce peak tailing.[3]
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Column Choice: Employing a column with end-capping or a base-deactivated stationary phase can significantly improve peak symmetry.
Q2: My crude product is an oil and difficult to handle. Is there a way to convert it to a more stable solid form?
A2: Yes, the free base of 1-(1H-imidazol-5-yl)-N-methylmethanamine is often an oil.[3] For easier handling, improved stability, and better solubility in aqueous media, you can convert it to its hydrochloride (HCl) salt.[3] This is achieved by dissolving the purified oil in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same or another compatible solvent (e.g., dioxane) dropwise.[3] The HCl salt will typically precipitate as a white to off-white solid, which can then be collected by filtration.[3]
Q3: What are the expected ¹H NMR signals for the final product?
A3: The expected ¹H NMR spectrum in D₂O would show the following characteristic peaks: δ ~7.70 (s, 1H, imidazole C2-H), δ ~7.05 (s, 1H, imidazole C4-H), δ ~3.85 (s, 2H, -CH₂-), and δ ~2.45 (s, 3H, N-CH₃).[1]
Section 3: Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed to remove common synthesis-related impurities.
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Prepare the Column: Pack a silica gel column of appropriate size for your scale of reaction.
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Prepare the Eluent: A common eluent system is a gradient of dichloromethane (DCM) and methanol (MeOH). To prevent streaking of the basic amine product on the acidic silica gel, add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent system (e.g., DCM/MeOH/NH₄OH).[1]
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Load the Sample: Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column.
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Elute the Column: Start with a low polarity eluent (e.g., 98:2 DCM:MeOH with a constant small percentage of NH₄OH) and gradually increase the polarity by increasing the proportion of methanol.
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Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purification Workflow Diagram
Caption: Step-by-step workflow for column chromatography purification.
Protocol 2: Characterization by Analytical Techniques
To confirm the identity and purity of your final product, a combination of analytical techniques should be employed.
| Technique | Purpose | Expected Outcome |
| TLC | Reaction monitoring and purity assessment | A single spot with a specific Rf value in a given solvent system. |
| LC-MS | Purity assessment and molecular weight confirmation | A major peak corresponding to the mass of the protonated molecule. |
| ¹H & ¹³C NMR | Structural elucidation | Characteristic chemical shifts and coupling constants confirming the molecular structure.[1] |
| FTIR | Functional group identification | Presence of characteristic absorption bands for N-H, C-H, and C=N bonds. |
References
- Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of (1H-Indazol-5-yl)-methyl-amine Purity by High-Performance Liquid Chromatography
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
(1H-Indazol-5-yl)-methyl-amine is a key building block in medicinal chemistry, frequently utilized as a precursor or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring an indazole core, is a scaffold found in numerous therapeutic agents developed for oncology and neurological disorders.[1][2][3] The purity of such an intermediate is not a trivial matter; it is a cornerstone of drug safety and efficacy. The presence of impurities, even in minute quantities, can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological profiles in the final API.
Therefore, a robust, reliable, and validated analytical method for purity determination is indispensable. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and adaptability. This guide provides an in-depth, scientifically-grounded protocol for the validation of an HPLC method for this compound, framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7] Furthermore, we will compare this method against an alternative technique, Gas Chromatography (GC), to provide a comprehensive analytical perspective.
Foundational HPLC Method Development: A Rationale-Driven Approach
The development of a successful analytical method is not a matter of chance, but of deliberate, scientifically-justified choices. The goal is to achieve a sensitive, specific, and robust separation of the main compound from any potential process-related impurities or degradation products.
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Column Chemistry Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the logical starting point. The C18 stationary phase provides the necessary hydrophobic character to retain the aromatic indazole ring, while the amine group lends sufficient polarity for effective elution with a standard aqueous-organic mobile phase.[8][9]
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Mobile Phase Optimization: The basic nature of the methyl-amine group necessitates careful mobile phase control to prevent poor peak shape (tailing) caused by interactions with residual silanol groups on the silica-based column.
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Solvents: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency.
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pH Control: The addition of a small percentage (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the aqueous phase is critical.[9][10] This protonates the amine, ensuring it is in a single ionic form, and competitively binds to active sites on the stationary phase, resulting in sharp, symmetrical peaks.
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Elution Mode: A gradient elution (e.g., starting with a higher aqueous percentage and gradually increasing the acetonitrile concentration) is employed. This ensures that early-eluting, more polar impurities are well-resolved while later-eluting, more hydrophobic impurities are eluted in a reasonable time without excessive peak broadening.[11]
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Detector Wavelength Selection: The indazole ring system contains a strong chromophore. Based on its structure, a detection wavelength of 220 nm is selected to ensure high sensitivity for both the main analyte and a broad range of potential aromatic impurities.[11]
The Validation Workflow: A Self-Validating System based on ICH Q2(R1)
Method validation provides documented evidence that the procedure is fit for its intended purpose. The following parameters are assessed in accordance with ICH guidelines to build a complete and trustworthy validation package.[6][12]
Caption: Logical workflow for HPLC method validation according to ICH Q2(R1).
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] A forced degradation study is the definitive test for this.
-
Protocol: Expose a solution of this compound to various stress conditions:
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Acidic: 0.1 M HCl at 60°C for 4 hours
-
Basic: 0.1 M NaOH at 60°C for 2 hours
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Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours
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Photolytic: UV light (254 nm) for 24 hours
-
-
Analysis: Run the chromatogram for each stressed sample. The method is deemed specific if the main analyte peak is well-resolved from all degradation product peaks, which can be confirmed using a Peak Purity analysis with a photodiode array (PDA) detector.[6]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a defined range.
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Protocol: Prepare a series of at least five standard solutions of this compound, typically spanning 80% to 120% of the nominal assay concentration.[4]
-
Analysis: Inject each concentration in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
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Protocol: Spike a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analysis: Analyze the samples and calculate the percentage of analyte recovered.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[13]
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not be more than 2.0%.[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
-
Protocol: These can be calculated from the linearity data using the following equations:
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
-
Analysis: The calculated LOQ should be experimentally verified by analyzing a sample at this concentration and checking for acceptable precision and accuracy.
Robustness
Robustness demonstrates the method's reliability during normal use by deliberately introducing small variations in method parameters.
-
Protocol: Analyze a standard solution while making small changes to critical parameters:
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5 °C
-
Mobile Phase pH: ± 0.2 units[4]
-
-
Analysis: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, and resolution).
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, demonstrating the method's resilience to minor variations.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the preferred method, Gas Chromatography (GC) presents a viable, albeit different, analytical approach. The choice between them depends on the specific analytical challenge.
Caption: Decision tree for selecting between HPLC and GC for purity analysis.
A GC method would typically involve a moderately polar capillary column (e.g., DB-5) and a Flame Ionization Detector (FID) or a more selective Nitrogen-Phosphorus Detector (NPD).[14]
Table 1: Comparative Guide of HPLC vs. GC for this compound Analysis
| Parameter | Validated HPLC Method | Alternative GC Method | Senior Scientist Insight |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | HPLC is ideal for non-volatile, polar compounds. GC requires volatility and thermal stability. |
| Specificity | Excellent. Can resolve a wide range of polar and non-polar impurities. Forced degradation studies are straightforward. | Good, but limited by thermal stability. Degradation can occur in the injector port, complicating impurity profiling. | |
| Sensitivity (Typical LOQ) | Low ng/mL range. | Low to mid ng/mL with FID; pg/mL range with NPD. | GC with an NPD can be more sensitive, but HPLC often provides sufficient sensitivity for purity assays (typically 0.05% level). |
| Analysis Time | 15-30 minutes per run. | 10-25 minutes per run. | Run times are comparable, but HPLC sample preparation is often faster. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase). | Dissolution in a volatile solvent. Derivatization may be required for polar impurities to improve volatility and peak shape. | The potential need for derivatization in GC adds time, complexity, and potential sources of error. |
| Key Advantage | Universal applicability for most pharmaceutical compounds without risk of thermal degradation. | High column efficiency leading to excellent resolution for volatile compounds. | HPLC's robustness and direct applicability to a wider range of compounds make it the workhorse of pharmaceutical analysis. |
| Key Disadvantage | Higher consumption of organic solvents. | Risk of thermal degradation of the analyte or impurities, leading to inaccurate results. | For novel intermediates where impurity stability is unknown, HPLC is the safer, more reliable initial choice. |
Detailed Experimental Protocols
Reagents and Materials
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
HPLC System with PDA/UV detector, autosampler, and column oven
-
C18 Column (250 mm x 4.6 mm, 5 µm)
Standard & Sample Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
Validated HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-18.1 min (90% to 10% B), 18.1-22 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
Conclusion
This guide has detailed a robust, scientifically-sound, and fully validated HPLC method for determining the purity of this compound. The methodology is grounded in the principles of the ICH Q2(R1) guidelines, ensuring its suitability for regulatory environments. By explaining the causality behind each experimental choice—from column selection to the specifics of the validation protocol—this document serves as both a practical standard operating procedure (SOP) and an educational tool.
The comparison with Gas Chromatography highlights the superior versatility and reliability of HPLC for analyzing complex pharmaceutical intermediates where the thermal stability of unknown impurities cannot be guaranteed. For researchers and drug developers, the adoption of this validated HPLC method provides a high degree of confidence in the quality and consistency of this compound, a critical step in the path to developing safe and effective medicines.
References
- Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. National Medicines Institute.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Pourjahan, F., et al. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry.
- Elguero, J., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Centers for Disease Control and Prevention. (2002). Amines, Aromatic. NIOSH.
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Perez, M. Á. F., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry.
- ResearchGate. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant.
- Obruchnikova, N. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia.
- International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC.
- Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.
- ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.
- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 11. ptfarm.pl [ptfarm.pl]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. ijsra.net [ijsra.net]
- 14. cdc.gov [cdc.gov]
A Comparative Guide to the Bioactivity of Substituted Indazoles: From Scaffold to Clinical Candidates
Introduction: The Indazole Scaffold's Rise to Prominence
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to bind to a wide variety of biological targets with high affinity, leading to a diverse range of pharmacological activities.[3][4] Indazoles exist in two primary tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole, with the position of the substituents profoundly influencing the molecule's spatial arrangement and biological function.[3][5][6] The scaffold's versatility is underscored by its presence in several FDA-approved drugs, including the anti-cancer kinase inhibitors Pazopanib (Votrient) and Entrectinib (Rozlytrek), validating its clinical significance.[7][8][9] This guide provides a comparative analysis of the bioactivity of substituted indazoles, focusing on key therapeutic areas and elucidating the structure-activity relationships (SAR) that govern their efficacy.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Indazole derivatives have demonstrated remarkable success as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and proliferation.[9] However, their mechanisms of action are diverse, also including disruption of the microtubule network.[10]
Mechanism 1: Kinase Inhibition
Many indazole-based drugs function by targeting the ATP-binding site of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Poly(ADP-ribose) Polymerase (PARP).[3][8][11] The indazole core often serves as a hinge-binding motif, a critical interaction for potent kinase inhibition.
-
Structure-Activity Relationship (SAR) Insights:
-
N1 vs. N2 Substitution: The position of substitution on the pyrazole ring is crucial. For instance, in a series of PARP inhibitors, 2-phenyl-2H-indazole-7-carboxamides were found to be potent, with analog 48 showing an IC50 of 4 nM.[11]
-
C3 Position: This position is often modified to target the solvent-exposed region of the kinase. Attaching carbohydrazide moieties at C3 has been shown to yield potent inhibitors of the IDO1 enzyme, an important target in immuno-oncology.[3]
-
C4, C5, and C6 Positions: Substitutions on the benzene ring are critical for modulating potency and selectivity. For FGFR1 inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was found to be highly effective.[3] Similarly, for EGFR kinase inhibitors, specific substitutions led to compound 109 , with IC50 values of 5.3 nM against the T790M mutant.[3]
-
Below is a simplified representation of an indazole derivative inhibiting a receptor tyrosine kinase (RTK) signaling pathway.
Caption: Indazole-based kinase inhibitor blocking the ATP-binding site of a receptor tyrosine kinase.
Mechanism 2: Microtubule Disruption
Certain indazole derivatives have been designed to target the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization and arresting cells in the G2/M phase of the cell cycle.[10][12] A 3,4,5-trimethoxyphenyl substituent on the indazole scaffold appears crucial for this activity, mimicking the binding motif of colchicine.[10]
Comparative Data for Anticancer Indazoles
| Compound ID/Name | Target | Bioactivity (IC50) | Cancer Cell Line(s) | Reference |
| Pazopanib | Multi-kinase | - | Renal Cell Carcinoma, etc. | [8][9] |
| Entrectinib (127) | ALK | 12 nM | - | [3] |
| Compound 109 | EGFR (T790M) | 5.3 nM | H1975 (NSCLC) | [3] |
| Compound 102 | FGFR1 | 30.2 nM | - | [3] |
| Compound 2f | Unknown (Tyrosine Kinases Predicted) | 0.23 µM | 4T1 (Breast Cancer) | [7][8][9] |
| Compound 48 | PARP | 4 nM | - | [11] |
| Compound 9 | Tubulin Polymerization | 4.21 µM | A2780 (Ovarian) | [12] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Indazole derivatives exhibit potent anti-inflammatory properties through multiple mechanisms, making them attractive alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13]
Mechanisms of Anti-inflammatory Action
The primary mechanisms involve the inhibition of key enzymes and mediators in the inflammatory pathway.
-
Cyclooxygenase (COX) Inhibition: Similar to NSAIDs, some indazoles inhibit COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[13]
-
Cytokine Suppression: They can block the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[14]
-
Lipoxygenase (LOX) Inhibition: Certain derivatives, such as 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27 ), are potent inhibitors of 5-lipoxygenase, which is involved in the synthesis of leukotrienes.[15]
-
Free Radical Scavenging: Indazoles have been shown to stabilize free radicals, which contribute to inflammation-related tissue damage.[13][14]
Comparative Data for Anti-inflammatory Indazoles
| Compound/Derivative | Target/Assay | Bioactivity (IC50 / % Inhibition) | Reference |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 µM | [13] |
| 6-Nitroindazole | COX-2 Inhibition | 17.51 µM | [13] |
| Indazole (Parent) | COX-2 Inhibition | 23.42 µM | [13] |
| Compound 27 | 5-Lipoxygenase | 44 nM | [15] |
| N-Substituted Indazolones | Carrageenan Paw Edema | Potent at 8 mg/kg | [14] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Preparation: Wistar rats are fasted overnight with free access to water.
-
Compound Administration: Test compounds (e.g., substituted indazoles) or a vehicle control are administered orally or intraperitoneally. A standard drug (e.g., Indomethacin) is used as a positive control.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar surface of the rat's right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. The causality is clear: an effective anti-inflammatory agent will reduce the swelling caused by the carrageenan-induced inflammatory response.[13]
Antimicrobial Activity: A New Frontier Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted indazoles have emerged as a promising class of compounds with broad-spectrum activity against various bacteria and fungi.[3][4][6]
Spectrum of Activity
Indazole derivatives have shown efficacy against:
-
Gram-Positive Bacteria: Bacillus cereus, Bacillus megaterium.[4]
-
Gram-Negative Bacteria: Escherichia coli, Xanthomonas campestris.[4][16]
Structure-Activity Relationship (SAR) Insights
In a series of N-methyl-3-aryl indazoles, the nature and position of the substituent on the 3-aryl ring significantly influenced antimicrobial potency. For example, compounds with specific halogen and nitro substitutions showed enhanced activity.[4][16] The general workflow for identifying such lead compounds is depicted below.
Caption: General workflow for the discovery and validation of bioactive indazole derivatives.
Experimental Protocol: Agar Well Diffusion Assay
This method is a standard preliminary test for antimicrobial activity.
-
Media Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) is poured into Petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension is uniformly swabbed over the surface of the agar.
-
Well Preparation: Sterile wells (6-8 mm in diameter) are punched into the agar.
-
Compound Application: A fixed volume (e.g., 100 µL) of the test indazole derivative at a known concentration is added to each well. A solvent control and a standard antibiotic (e.g., Streptomycin) are also tested.[16]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria).
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[4]
Neurological Activity: Modulating CNS Targets
Substituted indazoles are being actively investigated for their potential in treating neurological disorders by interacting with key enzymes and receptors in the central nervous system (CNS).[17][18]
Key CNS Targets and Mechanisms
-
Monoamine Oxidase (MAO) Inhibition: Indazoles can act as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin. MAO inhibition is a validated strategy for treating Parkinson's disease and depression.[17][19]
-
Kinase Inhibition (JNK3, GSK3): The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is implicated in neuronal apoptosis and neurodegenerative diseases like Parkinson's and Alzheimer's.[20] Indazole scaffolds have been developed into potent and selective JNK3 inhibitors with good brain penetration.[20] Similarly, Glycogen synthase kinase 3 (GSK3) is another target for which indazole inhibitors are being explored.[17]
-
Nitric Oxide Synthase (NOS) Inhibition: 7-Nitroindazole is a well-known inhibitor of neuronal nitric oxide synthase (nNOS), and this activity has been linked to neuroprotective effects.[1][19]
The following diagram illustrates the structure-activity relationships for indazoles across different bioactivities.
Caption: Key structure-activity relationships for substituted indazoles.
Conclusion and Future Perspectives
The substituted indazole scaffold is a cornerstone of modern medicinal chemistry, demonstrating exceptional versatility across a wide spectrum of therapeutic targets. Its success in oncology is well-established, with multiple approved drugs and numerous candidates in clinical trials.[8][21] The compelling preclinical data in inflammatory, microbial, and neurological diseases suggest that the full potential of this scaffold is yet to be realized. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel substitutions to overcome drug resistance, and applying indazoles to new disease areas. The continued exploration of structure-activity relationships, aided by computational modeling, will undoubtedly pave the way for the next generation of indazole-based therapeutics.[22]
References
- Gong, Y., Liu, Y., & Li, Y. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 5028. [Link]
- Tse, E., Butner, L., Huang, Y., & Hall, I. H. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35-40. [Link]
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
- Lainchbury, M., Bednarek, M. A., Budd, D. C., Charlton, S. J., Copley, R. C. B., Eatherton, A. J., ... & Wilson, Z. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7736-7749. [Link]
- Pareek, A., Suthar, M., & Sun, L. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 846-851. [Link]
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (1999). 2-Substituted indazoles. Synthesis and antimicrobial activity. European Journal of Medicinal Chemistry, 34(11), 1009-1018. [Link]
- Request PDF. (n.d.). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives.
- Babu, B. H., Kumar, K. V., Kumar, G. S., Sravani, G., & Lakshmi, K. S. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 941-947. [Link]
- Penning, T. D., Zhu, G. D., Gong, J., Thomas, S., Gandhi, V. B., Liu, X., ... & Giranda, V. L. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]
- Longdom Publishing. (n.d.).
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
- Sharma, V., Kumar, P., & Pathak, D. (2010). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of ChemTech Research, 2(2), 969-982.
- Da Settimo, F., Falk, H., Chen, S. F., Manera, C., Taliani, S., Simorini, F., ... & La Motta, C. (2014). Synthesis and antitumor activity of some substituted indazole derivatives. Archiv der Pharmazie, 347(6), 423-431. [Link]
- Patil, M., Bheemachar, B., & Dhadwe, A. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01-FF06. [Link]
- Babu, B. H., Kumar, K. V., Kumar, G. S., & Sravani, G. (2021). A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Novel Aspects on Chemistry and Biochemistry Vol. 3. [Link]
- Schindler, R., Fleischhauer, I., Höfgen, N., Sauer, W., Egerland, U., Poppe, H., ... & Engel, J. (1998). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Archiv der Pharmazie, 331(1), 13-21. [Link]
- Al-Ostoot, F. H., Al-Mugren, K. S., & Al-Tamimi, A. M. (2022). Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery. Bioorganic Chemistry, 122, 105735. [Link]
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
- Kumar, A., & Kumar, R. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(32), 3467-3475. [Link]
- ResearchGate. (n.d.).
- Pal, D., & Sahu, P. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Topics in Medicinal Chemistry, 22(14), 1136-1151. [Link]
- Request PDF. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.
- Bentham Science Publishers. (n.d.). Importance of Indazole against Neurological Disorders. [Link]
- Kumar, A., & Kumar, R. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1021-1049. [Link]
- Pérez-Villanueva, J., Hernández-Campos, A., Yépez-Mulia, L., Méndez-Cuesta, C., Méndez-Lucio, O., Hernández-Luis, F., & Castillo, R. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 23(11), 2993. [Link]
- Wrzeciono, U., Linkowska, E., Majewska, K., Gzella, A., & Stochla, K. (1993). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Pharmazie, 48(8), 582-584. [Link]
- Zhang, T., Li, Y., Ma, C., Gunther, J. R., Wei, W., He, G., ... & Gray, N. S. (2017). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1158-1163. [Link]
- Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry, 22(14), 1136-1151. [Link]
- OUCI. (n.d.). Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity. [Link]
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gdcplkd.ac.in [gdcplkd.ac.in]
- 17. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity [ouci.dntb.gov.ua]
- 19. benthamscience.com [benthamscience.com]
- 20. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
A Comparative Analysis of 6-Nitro-1H-Indazole Derivatives in Antiproliferative Screening
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including notable anticancer properties.[1] The introduction of a nitro group at the 6-position of the indazole ring has been identified as a key contributor to the cytotoxic effects of these compounds, making 6-nitro-1H-indazole derivatives a promising class of molecules for the development of novel antiproliferative agents.[2] This guide provides a comprehensive comparative analysis of various 6-nitro-1H-indazole derivatives, synthesizing data from multiple studies to offer an in-depth perspective on their antiproliferative efficacy, structure-activity relationships, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative cancer therapeutics.
Quantitative Antiproliferative Data: A Comparative Overview
The antiproliferative activity of 6-nitro-1H-indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, varies significantly depending on the substitutions on the indazole core and the cancer cell line being tested. The following table summarizes the IC50 values for a selection of these derivatives, providing a basis for a comparative assessment of their performance.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Indazole-Pyrimidine 4f | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029[3] |
| Indazole-Pyrimidine 4i | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029[3] |
| Indazole-Pyrimidine 4a | Indazole-pyrimidine hybrid | A549 (Lung) | 3.304 | Doxorubicin | 7.35[3] |
| Indazole-Pyrimidine 4i | Indazole-pyrimidine hybrid | A549 (Lung) | 2.305 | Doxorubicin | 7.35[3] |
| Indazole-Pyrimidine 4i | Indazole-pyrimidine hybrid | Caco2 (Colon) | 4.990 | Doxorubicin | 11.29[3] |
| Compound 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal) | 0.4 ± 0.3 | Etoposide | Not Specified[4] |
| Benzo[g]indazoles | 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung) | 5–15 | Not Specified[2] |
Structure-Activity Relationship (SAR) Insights
The data presented in the table above, along with findings from various studies, allows for the deduction of several structure-activity relationships:
-
Importance of the 6-Nitro Group: The presence of the nitro group at the 6-position is a consistent feature in derivatives exhibiting significant antiproliferative activity, suggesting it is a crucial pharmacophore for cytotoxicity.[2]
-
Substitutions at the 1 and 3-positions: Modifications at the N-1 and C-3 positions of the indazole ring profoundly influence the biological activity. For instance, the synthesis of indazole-pyrimidine hybrids has yielded compounds with potent activity against breast, lung, and colon cancer cell lines.[5]
-
Amino Derivatives: Reduction of the 6-nitro group to a 6-amino group provides a key intermediate for synthesizing novel derivatives. For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36) demonstrated potent anti-proliferative activity against human colorectal cancer cells.[4][6] This suggests that the 6-position is a viable site for further functionalization to enhance potency and selectivity.
-
Heterocyclic Fusions: The fusion of other heterocyclic rings to the indazole core, such as in the benzo[g]indazoles, has also been shown to produce compounds with notable activity against lung carcinoma cells.[2]
Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
While the precise molecular targets for many 6-nitro-1H-indazole derivatives are still under investigation, a growing body of evidence suggests that their antiproliferative effects are mediated through the induction of apoptosis and cell cycle arrest.
One notable study on a potent 6-substituted aminoindazole derivative, compound 36, revealed its ability to suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[4] Furthermore, this compound was found to induce G2/M cell cycle arrest in human colorectal cancer cells.[4]
The induction of apoptosis is a common mechanism for many anticancer agents. This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases. Some studies on related nitro-aromatic compounds suggest that the nitro group can be bioreduced within cancer cells to form reactive radical species, leading to oxidative stress, DNA damage, and ultimately, apoptosis.
Below is a proposed signaling pathway illustrating how 6-nitro-1H-indazole derivatives may induce apoptosis and cell cycle arrest.
Caption: Proposed mechanism of action for 6-nitro-1H-indazole derivatives.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative 6-nitro-1H-indazole derivative and for a standard antiproliferative screening assay.
Synthesis of 1-(2-chloroethyl)-6-nitro-1H-indazole
This protocol describes a common alkylation reaction at the N-1 position of the indazole ring.
Materials:
-
6-Nitro-1H-indazole
-
1-Bromo-2-chloroethane
-
Ethanol
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Chloroform (CHCl₃)
-
Methanol (CH₃OH)
-
Acetone
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-nitro-1H-indazole (0.308 mole) in 100 mL of ethanol.[7]
-
Add 1-bromo-2-chloroethane (0.308 mole) to the solution.[7]
-
Stir the reaction mixture on a magnetic stirrer at room temperature for approximately 6.5 hours.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a silica gel-G coated plate.[7]
-
Upon completion, filter the reaction mixture.[7]
-
Purify the crude product by column chromatography on a silica gel packed column using a CHCl₃:CH₃OH (8:2 v/v) solvent system as the eluent.[7]
-
Collect the fractions containing the purified product and concentrate them using a rotary evaporator.[7]
-
Dry the purified product under vacuum and recrystallize from acetone at room temperature to yield 1-(2-chloroethyl)-6-nitro-1H-indazole.[7]
Antiproliferative Screening: Sulforhodamine B (SRB) Assay
The SRB assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[8]
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Appropriate cell culture medium and supplements
-
96-well microtiter plates
-
Test compounds (6-nitro-1H-indazole derivatives)
-
Etoposide (positive control)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at the appropriate density for each cell line and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Etoposide). Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plates for 48-72 hours.[4]
-
Cell Fixation: Gently add cold TCA (10% w/v) to each well and incubate for 1 hour at 4°C to fix the cells.[8]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water.[8]
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.[8]
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye.[8]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Caption: A streamlined workflow of the Sulforhodamine B (SRB) assay.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the potential of 6-nitro-1H-indazole derivatives as a promising scaffold for the development of novel antiproliferative agents. The ease of synthesis and the tunability of their chemical structure offer a versatile platform for generating diverse compound libraries for high-throughput screening.
Future research should focus on several key areas:
-
Elucidation of Molecular Targets: Identifying the specific protein targets of the most potent compounds will be crucial for understanding their mechanism of action and for rational drug design.
-
In Vivo Efficacy and Toxicology: Promising candidates from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
-
Expansion of SAR Studies: A more systematic exploration of substitutions at various positions of the indazole ring will help in refining the structure-activity relationships and in designing next-generation compounds with improved potency and selectivity.
By leveraging the insights gained from comparative analyses and by pursuing a multidisciplinary approach that integrates synthetic chemistry, cell biology, and pharmacology, the full therapeutic potential of 6-nitro-1H-indazole derivatives in the fight against cancer can be realized.
References
- Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. (URL: not available)
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (URL: [Link])
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [Link])
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (URL: [Link])
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])
- (PDF) Novel Pyrazole and Indazole Derivatives: Synthesis and Evaluation of Their Anti-Proliferative and Anti-Angiogenic Activities. (URL: [Link])
- (PDF)
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (URL: [Link])
- Induced cell cycle arrest – Knowledge and References. (URL: [Link])
- Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evalu
- Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines. (URL: [Link])
- The Anticancer Activity of Indazole Compounds: A Mini Review. (URL: [Link])
Sources
- 1. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Indazole-Based Kinase Inhibitors: Profiling (1H-Indazol-5-yl)-methyl-amine Scaffolds Against Multi-Kinase Therapeutics
In the landscape of targeted cancer therapy, the indazole core has emerged as a privileged scaffold, forming the backbone of numerous potent and selective kinase inhibitors.[1] This guide provides a comparative analysis of kinase inhibitors built around the indazole framework, using the conceptual (1H-Indazol-5-yl)-methyl-amine structure as a foundational reference point. We will objectively compare the performance of established indazole-containing drugs against other multi-kinase inhibitors, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
The Indazole Scaffold: A Cornerstone for Kinase Inhibition
The indazole moiety, a bicyclic aromatic heterocycle, has proven to be a versatile template for the design of ATP-competitive kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity. Several FDA-approved drugs, including Pazopanib and Axitinib, feature an indazole core, highlighting its significance in medicinal chemistry.[1] The structure-activity relationship (SAR) studies of indazole derivatives have revealed that modifications at various positions of the indazole ring can significantly influence potency and selectivity against different kinase targets.[1][2][3][4][5]
Comparative Analysis of Indazole-Based and Other Multi-Kinase Inhibitors
To understand the therapeutic potential of indazole-based kinase inhibitors, it is crucial to compare their activity profiles with other established multi-kinase inhibitors. This section will focus on a comparative analysis of Pazopanib, an indazole-containing drug, with Foretinib and Cabozantinib, which also target a range of kinases implicated in cancer progression.
Key Kinase Targets:
-
TAM Family (TYRO3, AXL, MER): This subfamily of receptor tyrosine kinases (RTKs) plays a critical role in cell growth, survival, and immune response modulation.[6] Dysregulation of TAM kinases is associated with tumor progression, metastasis, and drug resistance.[7][8][9][10]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11]
-
MET (Mesenchymal-Epithelial Transition factor): An RTK involved in cell proliferation, motility, and invasion.[12][13]
The following diagram illustrates a simplified signaling pathway involving the TAM kinases, which are common targets for the inhibitors discussed.
Quantitative Comparison of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Pazopanib, Foretinib, and Cabozantinib against key kinase targets. Lower IC50 values indicate greater potency.
| Kinase Target | Pazopanib IC50 (nM) | Foretinib IC50 (nM) | Cabozantinib IC50 (nM) |
| VEGFR2 | 30 | 0.4 | 0.035 |
| c-Kit | 71 | - | 4.6 |
| PDGFRα/β | 84 / 71 | - | - |
| MET | - | 1.3 | 1.3 |
| AXL | - | 7 | 7 |
| TYRO3 | - | - | 52 |
| MER | - | - | - |
| RET | - | - | 4 |
| FLT3 | - | - | 12 |
Data compiled from multiple sources.[11][12][13][14][15][16][17][18][19][20][21][22]
Interpretation of the Data:
-
Pazopanib demonstrates potent inhibition of VEGFRs, PDGFRs, and c-Kit, establishing it as a strong anti-angiogenic agent.[11][16][18]
-
Foretinib is a potent inhibitor of MET and VEGFR2, and also shows activity against AXL.[13][20][21][22] Its multi-targeted profile suggests potential in overcoming resistance mechanisms.
-
Cabozantinib exhibits broad and potent inhibition across a range of kinases, including VEGFR2, MET, AXL, RET, and FLT3.[12][14][15][17][19] This extensive targeting may contribute to its efficacy in various cancer types.
Experimental Protocols for Kinase Inhibitor Characterization
The accurate characterization of kinase inhibitors relies on robust and reproducible experimental methodologies. This section provides detailed protocols for essential in vitro and cell-based assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[23]
-
Cell-Based Kinase Phosphorylation Assay
This assay measures the phosphorylation of a specific downstream substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor activity.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
ELISA or Western blot reagents
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Remove the medium and lyse the cells with an appropriate lysis buffer.
-
-
Detection of Phosphorylation:
-
ELISA-based: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.[24]
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies to detect the total and phosphorylated substrate.
-
-
Data Analysis:
The following diagram illustrates a general workflow for kinase inhibitor screening and characterization.
Conclusion and Future Directions
The indazole scaffold continues to be a highly valuable starting point for the development of novel kinase inhibitors. While this compound itself is not a well-characterized inhibitor, its core structure is represented in highly successful drugs like Pazopanib. The comparative analysis with other multi-kinase inhibitors such as Foretinib and Cabozantinib underscores the importance of the target kinase profile in determining therapeutic application.
Future research in this area will likely focus on developing indazole derivatives with improved selectivity to minimize off-target effects, as well as compounds that can overcome known resistance mechanisms. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such novel chemical entities, ultimately contributing to the advancement of targeted cancer therapies.
The logical relationship of the comparative analysis presented in this guide is summarized in the diagram below.
References
- Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. Vertex AI Search.
- AXL Inhibitors: Status of Clinical Development. Vertex AI Search.
- Tyro3 Inhibitors | SCBT. Santa Cruz Biotechnology.
- CABOMETYX® (cabozantinib) Mechanism of Action. CABOMETYX®.
- Axl Inhibitors | SCBT. Santa Cruz Biotechnology.
- AXL inhibitors in cancer. University of Edinburgh Research Explorer.
- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. The Fable.
- Cell-based test for kinase inhibitors. INiTS.
- The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. Frontiers.
- AXL Inhibitors: Status of Clinical Development. PubMed.
- Foretinib. Massive Bio.
- Mechanism of action of cabozantinib. ResearchGate.
- What is the mechanism of action of Cabozantinib?. Patsnap Synapse.
- Clinical Profile of Pazopanib 200mg Tablet: A Comprehensive Overview. GlobalRx.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed.
- [Cabozantinib: Mechanism of action, efficacy and indications]. PubMed.
- What is the mechanism of Pazopanib Hydrochloride?. Patsnap Synapse.
- Mechanism of action of the multikinase inhibitor Foretinib. PubMed.
- Tyro3 Inhibitor, Gene. MedChemExpress.
- Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?. Dr.Oracle.
- Targeting Axl and Mer Kinases in Cancer. AACR Journals.
- Mechanism of action of cabozantinib. ResearchGate.
- Spotlight: Cell-based kinase assay formats.. Reaction Biology.
- TYRO3: A potential therapeutic target in cancer. PubMed Central.
- Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. National Institutes of Health.
- Structural insights into the inhibited states of the Mer receptor tyrosine kinase. Europe PMC.
- Foretinib. AdisInsight.
- Mertk inhibitor. Selleck Chemicals.
- What are MerTK inhibitors and how do they work?. Synapse.
- Assay Development for Protein Kinase Enzymes. NCBI.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
- (PDF) Mechanism of action of the multikinase inhibitor Foretinib. ResearchGate.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- The Emerging Role of TYRO3 as a Therapeutic Target in Cancer. PubMed Central.
- Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed.
- Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. PubMed.
- Tyro3 antagonist | Tyro3 inhibitor. Selleck Chemicals.
- SAR of indazole derivative as selective FGFR2 inhibitor.. ResearchGate.
- 1-Methyl-1H-indazol-5-amine | Drug Intermediate. MedchemExpress.com.
- Describes the predicted SAR studies of indazole based derivatives. ResearchGate.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- In vitro kinase assay. Protocols.io.
- 7-methyl-1H-indazol-5-amine | 844882-18-4. Benchchem.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 10. AXL Inhibitors: Status of Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Articles [globalrx.com]
- 12. cabometyxhcp.com [cabometyxhcp.com]
- 13. massivebio.com [massivebio.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 16. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. researchgate.net [researchgate.net]
- 20. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Foretinib - AdisInsight [adisinsight.springer.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. inits.at [inits.at]
- 26. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 27. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
A Comparative Guide to (1H-Indazol-5-yl)-methyl-amine and Standard Histamine Receptor Agonists: A Methodological Framework
This guide provides a comprehensive comparison of the putative histamine receptor agonist, (1H-Indazol-5-yl)-methyl-amine, with established, well-characterized histamine receptor agonists. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document serves as a methodological framework. It outlines the necessary experimental procedures to characterize its pharmacological profile and provides benchmark data from standard agonists for comparative analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of histamine receptors.
Introduction: The Landscape of Histamine Receptor Agonism
Histamine, a pivotal biogenic amine, orchestrates a wide array of physiological and pathological processes by activating four distinct G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[1][2] Each receptor subtype exhibits a unique tissue distribution, couples to specific G-proteins, and initiates distinct intracellular signaling cascades, making the development of subtype-selective agonists a critical goal for targeted therapeutic intervention.[3][4]
-
H₁ Receptor (H₁R): Primarily coupled to Gαq/11, its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in increased intracellular calcium (Ca²⁺) levels and protein kinase C (PKC) activation, mediating allergic and inflammatory responses.[4][5]
-
H₂ Receptor (H₂R): Coupled to Gαs, H₂R activation stimulates adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP) levels. This pathway is famously responsible for regulating gastric acid secretion in parietal cells.[1][3]
-
H₃ Receptor (H₃R): This receptor couples to Gαi/o, and its activation inhibits adenylyl cyclase, thereby decreasing cAMP levels. Predominantly found in the central nervous system (CNS), it acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[3][6]
-
H₄ Receptor (H₄R): Also coupled to Gαi/o, the H₄R is primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils. Its activation leads to decreased cAMP and mobilization of intracellular calcium, playing a crucial role in immune responses and inflammation.[7][8]
The compound of interest, this compound, is a structural analog of histamine. While the canonical structure for histamine receptor ligands features an imidazole ring, the indazole moiety in this compound presents an intriguing variant for investigation. Indazole-containing compounds have shown a wide range of biological activities and serve as important scaffolds in medicinal chemistry.[9][10] This guide will delineate the essential experiments to determine its affinity, potency, and selectivity across the four histamine receptor subtypes.
Comparative Pharmacology: Benchmarking Against Standard Agonists
A thorough characterization of a novel compound requires comparison against established reference agonists. The table below summarizes the pharmacological profiles of histamine and other subtype-selective agonists. The data for this compound is presented as "Hypothetical Data" to illustrate the expected output of the proposed experimental workflows.
Table 1: Comparative In Vitro Pharmacology of Histamine Receptor Agonists
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Functional Activity | Reference |
| This compound | H₁R, H₂R, H₃R, H₄R | Hypothetical Data | Hypothetical Data | To Be Determined | N/A |
| Histamine | H₁R, H₂R, H₃R, H₄R | 3.8 (H₄R) | 314 (H₄R, Ca²⁺) | Full Agonist | [7][11] |
| 2-(3-(Trifluoromethyl)phenyl)histamine | H₁R | Selective Agonist | Selective Agonist | Full Agonist | |
| Amthamine | H₂R | Selective Agonist | Selective Agonist | Full Agonist | |
| (R)-α-Methylhistamine | H₃R | Potent Agonist | Potent Agonist | Full Agonist | [6] |
| 4-Methylhistamine | H₄R | 7.0 | Potent Agonist | Full Agonist | [7][12] |
| Imetit | H₃R/H₄R | Potent Agonist | Potent Agonist | Full Agonist | [12] |
| Clobenpropit | H₄R (Agonist) / H₃R (Antagonist) | Dual Activity | Dual Activity | Agonist/Antagonist | [13] |
Characterization of a Novel Agonist: A Step-by-Step Methodological Approach
To ascertain the pharmacological identity of this compound, a tiered experimental approach is necessary, progressing from receptor binding to functional activity and selectivity.
Experimental Workflow Overview
The following diagram outlines the logical flow for characterizing a novel putative histamine receptor agonist.
Caption: Workflow for Novel Histamine Agonist Characterization.
Radioligand Binding Assays: Determining Affinity and Selectivity
The initial step is to determine if this compound binds to any of the histamine receptors and with what affinity (Kᵢ). This is achieved through competitive binding assays using a radiolabeled ligand known to bind with high affinity to the receptor of interest.
Protocol: Radioligand Competition Binding Assay (Example for H₄R)
-
Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK-293) cells stably expressing the human histamine H₄ receptor.
-
Harvest the cells and lyse them in a hypotonic buffer.
-
Isolate the cell membranes, containing the receptors, via centrifugation and resuspend in assay buffer. Determine protein concentration using a BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg protein) with a fixed concentration of a suitable radioligand, such as [³H]histamine (at its Kᴅ concentration, e.g., ~4 nM).[12]
-
Add varying concentrations of the unlabeled test compound, this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known H₄R ligand, e.g., 10 µM JNJ 7777120).
-
-
Incubation & Separation:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.
-
-
Quantification & Data Analysis:
-
Allow filters to dry, then add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[14]
-
This protocol should be repeated for H₁R (e.g., using [³H]mepyramine), H₂R (e.g., using [³H]tiotidine), and H₃R (e.g., using [³H]Nα-methylhistamine).[14][15]
Functional Assays: Measuring Potency and Efficacy
Once binding is confirmed, functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor) and to quantify its potency (EC₅₀) and efficacy (maximal response relative to a full agonist like histamine).
Signaling Pathways of Histamine Receptors
Caption: Downstream Signaling Cascades of Histamine Receptors.[3][4]
Protocol: Calcium Mobilization Assay (for H₁R and H₄R)
-
Cell Preparation:
-
Use HEK-293 cells stably expressing H₁R or H₄R.
-
Plate cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a reference agonist (histamine).
-
Utilize a fluorescence imaging plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Add the compound dilutions to the wells and monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.[8][11]
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response (Eₘₐₓ).
-
Calculate efficacy by comparing the Eₘₐₓ of the test compound to that of histamine.
-
Protocol: cAMP Accumulation Assay (for H₂R, H₃R, H₄R)
-
Cell Preparation:
-
Use CHO or HEK-293 cells stably expressing H₂R, H₃R, or H₄R.
-
Plate cells and grow to confluence. Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Agonist Stimulation:
-
For H₂R (Gαs-coupled): Add increasing concentrations of the test compound or a reference agonist and incubate for a defined period (e.g., 30 minutes).
-
For H₃R/H₄R (Gαi/o-coupled): Co-stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) and increasing concentrations of the test compound. An agonist will inhibit the Forskolin-induced cAMP production.[7]
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
For H₂R, determine the EC₅₀ from the stimulation curve.
-
For H₃R/H₄R, determine the IC₅₀ from the inhibition curve.
-
Calculate efficacy relative to the maximal stimulation (H₂R) or inhibition (H₃R/H₄R) achieved with histamine.
-
Conclusion and Future Directions
The structural similarity of this compound to histamine warrants a full pharmacological investigation. The experimental framework detailed in this guide provides a robust, validated pathway for determining its binding affinity, functional potency, and selectivity across all four histamine receptor subtypes. By systematically executing these radioligand binding and functional assays, researchers can build a comprehensive profile of this novel compound. The resulting data will allow for a direct and objective comparison with the established pharmacology of standard agonists, clarifying its potential as a research tool or therapeutic lead. Should this compound exhibit potent and selective agonist activity, further studies, including in vivo models, would be the logical next step to explore its physiological effects.
References
- Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors. British Journal of Pharmacology, 150(5), 605-615. [Link]
- Wikipedia. (n.d.). Histamine receptor.
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]
- Panula, P., et al. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S122–S127. [Link]
- Prachayasittikul, V., et al. (2009). Histamine Receptors and Their Ligands. Songklanakarin Journal of Science and Technology, 31(3), 245-255. [Link]
- De Waard, N., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17094. [Link]
- Ligneau, X., et al. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 147(7), 744-754. [Link]
- Simons, F. E. R. (2002). Comparative pharmacology of H1 antihistamines: clinical relevance. The American Journal of Medicine, 113(9), 38S-46S. [Link]
- Leurs, R., et al. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 157(1), 14-23. [Link]
- Simons, F. E. R. (2002). Comparative pharmacology of H1 antihistamines: clinical relevance. The American Journal of Medicine, 113 Suppl 9A, 38S-46S. [Link]
- Mitamura, Y., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 22(16), 8888. [Link]
- Emad, S., et al. (1993). Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists. Journal of Pharmacology and Experimental Therapeutics, 265(3), 1136-1141. [Link]
- Xin, H., et al. (2004). Development of a homogeneous binding assay for histamine receptors. Analytical Biochemistry, 334(2), 263-270. [Link]
- de Esch, I. J. P., et al. (2006). Histamine receptor subtypes: a century of rational drug design.
- del Cuvillo, A., et al. (2006). Comparative pharmacology of the H1 antihistamines. Journal of Investigational Allergology & Clinical Immunology, 16 Suppl 1, 3-12. [Link]
- Soldani, G., & Del Tacca, M. (1988). Comparative pharmacology of H2-receptor antagonists. Drugs, 35 Suppl 3, 25-29. [Link]
- Dr. G. Bhanu Prakash. (2024, June 15). H1 Antihistamines Pharmacology USMLE !
- MySkinRecipes. (n.d.). (1-methyl-1H-indazol-5-yl)methanamine.
- Wikipedia. (n.d.). Antihistamine.
- Thurmond, R. L. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65. [Link]
- Jansen, F. P., et al. (2000). Comparison of the binding distribution of agonist and antagonist ligands for histamine H3 receptors in pig brain by quantitative autoradiography. Neuropharmacology, 39(5), 753-763. [Link]
- Innoprot. (n.d.). Histamine H1 Receptor Assay.
- de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195–8208. [Link]
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- Thurmond, R. L., et al. (2014). Calcium mobilization in mast cells. The h 4 R agonists induce mouse... [Figure]. ResearchGate.
- Medical Essentials. (2018, September 29). Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 3. [Video]. YouTube. [Link]
- Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221. [Link]
- Penissi, A. B., & Rudolph, M. I. (1996). Functional compartments in rat mast cells for cAMP and calcium on histamine release. Cellular Signalling, 8(5), 351-357. [Link]
- Medicosis Perfectionalis. (2024, July 23). Histamine H2 Receptor Antagonists: Mechanism of Action, Therapeutic Uses and Adverse Effects. [Video]. YouTube. [Link]
- Singh, P., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(35), 21626-21653. [Link]
- Alkadhi, K. A., et al. (1990). A comparative study of the actions of histamine H2 receptor antagonists on transmission in the isolated superior cervical ganglion of the rat. Neuropharmacology, 29(3), 285-290. [Link]
Sources
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. thaiscience.info [thaiscience.info]
- 3. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. innoprot.com [innoprot.com]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antifungal Activity of Indazole-Linked Triazoles Versus Existing Azole Agents
In the persistent battle against invasive fungal infections, a significant public health concern, the emergence of drug-resistant strains necessitates a continuous search for novel and more effective antifungal agents. Among the promising new candidates are indazole-linked triazoles, a novel class of synthetic compounds that have demonstrated potent antifungal activity. This guide provides a comprehensive comparison of the in vitro and in vivo antifungal efficacy of these emerging compounds against established triazole agents, namely fluconazole and voriconazole.
The Triazole Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Triazole antifungals, including the established agents and the newer indazole-linked derivatives, exert their therapeutic effect by disrupting the integrity of the fungal cell membrane.[1] Their primary target is a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase, which is a fungal cytochrome P450 enzyme (CYP51).[1] By inhibiting this enzyme, triazoles prevent the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols compromise the cell membrane's structure and function, leading to the inhibition of fungal growth and, in some cases, cell death.[1] The higher affinity of triazoles for the fungal CYP51 enzyme compared to its mammalian counterpart contributes to their selective toxicity.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
Comparative In Vitro Antifungal Activity
The in vitro antifungal activity of a compound is a primary indicator of its potential therapeutic efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value signifies greater potency.
A study by Park et al. (2007) synthesized a series of novel (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ols and evaluated their in vitro antifungal activity against a panel of clinically important fungal pathogens.[2] The results, summarized in the table below, demonstrate that several of the indazole-linked triazole analogs exhibit potent and broad-spectrum antifungal activity, in some cases surpassing that of the widely used fluconazole and voriconazole.[2]
| Compound | C. albicans (ATCC 90028) | C. glabrata (ATCC 90030) | C. krusei (ATCC 6258) | A. fumigatus (ATCC 1022) | C. neoformans (ATCC 90112) |
| Indazole Analog 11c | 0.015 | 0.03 | 0.06 | 0.125 | 0.03 |
| Indazole Analog 12j | ≤0.008 | 0.015 | 0.03 | 0.06 | 0.015 |
| Fluconazole | 0.25 | 8 | 16 | >64 | 4 |
| Voriconazole | 0.03 | 0.25 | 0.25 | 0.25 | 0.06 |
Data presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Data sourced from Park et al. (2007).[2]
Analysis of Structure-Activity Relationships (SAR):
The data reveals key structural features of the indazole-linked triazoles that influence their antifungal potency. The substitution pattern on the indazole ring plays a critical role. For instance, analog 12j , which features a 5-bromo substitution on the indazole ring, demonstrated particularly significant antifungal activity across a variety of fungal cultures.[2] This suggests that the presence and position of electron-withdrawing groups on the indazole moiety can enhance the compound's interaction with the target enzyme, CYP51. Furthermore, the C5-nitro indazole analog 11c also exhibited potent activity. These findings highlight the potential for further optimization of the indazole scaffold to develop even more potent antifungal agents.[1]
Comparative In Vivo Efficacy in a Murine Candidiasis Model
While in vitro activity is a crucial first step, in vivo studies are essential to evaluate a compound's efficacy in a living organism. A murine model of systemic candidiasis is a standard preclinical model used to assess the in vivo potential of antifungal drug candidates.
In the same study by Park et al. (2007), the in vivo efficacy of the promising indazole-linked triazole analog 12j was evaluated in a murine model of systemic infection with Candida albicans.[2] Oral administration of compound 12j demonstrated excellent efficacy, significantly improving the survival rates of the infected mice.[2] This indicates that the compound possesses favorable pharmacokinetic properties that allow it to reach the site of infection at therapeutic concentrations and exert its antifungal effect in vivo. These findings are comparable to in vivo studies of other novel triazoles which have shown efficacy in murine candidiasis models.[3][4] For instance, some novel triazoles have been shown to effectively protect mice from C. albicans infection at doses as low as 0.5 to 2.0 mg/kg.[5]
Cytotoxicity and Selectivity Index
An ideal antimicrobial agent should exhibit high toxicity against the pathogen while demonstrating minimal toxicity to the host. In vitro cytotoxicity assays using mammalian cell lines are employed to assess the potential toxicity of a drug candidate. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the effective antimicrobial concentration, is a useful parameter for evaluating the therapeutic window of a compound. A higher SI value indicates greater selectivity for the fungal cells over host cells.
While specific cytotoxicity data for the indazole-linked triazoles from the Park et al. study is not provided in the referenced paper, it is a critical aspect of preclinical drug development. Generally, novel antifungal agents are screened for their cytotoxic effects on various mammalian cell lines. For example, a study on new azasordarin derivatives evaluated their cytotoxicity against five cell lines and primary hepatocytes, with 50% toxic concentrations (Tox50s) ranging from 16 to >100 μg/ml. This highlights the importance of assessing the toxicity profile of new antifungal candidates to ensure a favorable safety margin.
Experimental Protocols
The following are detailed protocols for the key experimental assays discussed in this guide. These protocols are based on established methodologies and standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
96-well microtiter plates
-
Antifungal agent stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Preparation of Antifungal Dilutions:
-
Perform serial two-fold dilutions of the antifungal agent stock solution in RPMI-1640 medium in the wells of the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control well).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control well. This can be assessed visually or by using a spectrophotometric reader.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.
Procedure:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microtiter plate that shows no visible growth.
-
Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the antifungal agent from which fewer than three colonies grow, which corresponds to approximately a 99.9% killing of the initial inoculum.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well microtiter plates
-
Test compound (indazole-linked triazole)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50%.
-
Conclusion
The exploration of indazole-linked triazoles represents a significant advancement in the quest for novel antifungal therapies. The compelling in vitro data, demonstrating potent and broad-spectrum activity against a range of clinically relevant fungi, coupled with promising in vivo efficacy in preclinical models, positions these compounds as strong candidates for further development. The structure-activity relationship studies provide a clear roadmap for the rational design of even more effective derivatives. While further investigations into their cytotoxicity, pharmacokinetic profiles, and mechanisms of resistance are warranted, the initial findings strongly suggest that indazole-linked triazoles have the potential to address the growing challenge of fungal infections and the limitations of current antifungal arsenals.
References
- Park, J. S., Yu, K. A., Kang, T. H., Kim, S., & Suh, Y. G. (2007). Discovery of novel indazole-linked triazoles as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 17(12), 3486–3490. [Link]
- Andes, D., Marchillo, K., & Stamstad, T. (2006). In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. Antimicrobial Agents and Chemotherapy, 50(1), 131–137. [Link]
- Andes, D., Marchillo, K., Lowther, J., Bryskier, A., Stamstad, T., & Conklin, R. (2003). In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model. Antimicrobial Agents and Chemotherapy, 47(4), 1193–1199. [Link]
- Zhang, M., Xing, C., Liu, M., & Hu, W. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3386. [Link]
- Sanglard, D. (2016). Antifungal drug resistance. Fungal Biology, 120(12), 1407–1409. [Link]
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4.
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Third Informational Supplement. CLSI document M38-S3.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]
- Verma, A., & Singh, D. (2014). Advances in synthetic approach to and antifungal activity of triazoles. Mini reviews in medicinal chemistry, 14(4), 337–355. [Link]
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]
- Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. Medical mycology, 41(2), 139–161. [Link]
- Lass-Flörl, C. (2009). The changing face of epidemiology of invasive fungal disease in Europe. Mycoses, 52(3), 197–205. [Link]
- Serrano, M. C., Valverde-Conde, A., & Chavez, M. (2017). Antifungal activity of azasordarins. Antimicrobial agents and chemotherapy, 61(9), e00868-17. [Link]
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Taming Tumoral Tenacity: A Comparative Guide to the Efficacy of (1H-Indazol-5-yl)-methyl-amine Derivatives Against Drug-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a formidable challenge in oncology, frequently leading to the failure of conventional chemotherapy.[1] This guide provides an in-depth, objective comparison of the efficacy of a promising class of compounds—(1H-Indazol-5-yl)-methyl-amine derivatives—in combating drug-resistant cancer cell lines. We will delve into the mechanistic underpinnings of their action, present supporting experimental data, and provide detailed protocols for the evaluation of such novel therapeutic agents.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1] The unique chemical architecture of this compound derivatives allows for versatile modifications to optimize their interaction with various biological targets implicated in cancer cell proliferation and survival, and importantly, in the mechanisms of drug resistance.
The Landscape of Indazole Derivatives in Oncology
Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[2] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer. One of the most critical challenges in cancer therapy is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as efflux pumps to expel chemotherapeutic drugs from cancer cells, thereby conferring resistance.[3] The development of agents that can either evade or inhibit these efflux pumps is a crucial strategy to overcome MDR.
While a substantial body of research exists on the general anticancer properties of indazole derivatives, this guide will focus on their performance in the context of drug resistance. We will explore how these compounds fare against cancer cells that have developed resistance to standard-of-care chemotherapeutics.
Comparative Antiproliferative Activity: A Data-Driven Analysis
The efficacy of novel anticancer compounds is quantitatively assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value is indicative of a more potent compound. The following table summarizes the in vitro antiproliferative activity of representative indazole derivatives against a panel of human cancer cell lines, including both drug-sensitive parental lines and their drug-resistant counterparts.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 6o | 1H-indazole-3-amine | K562 (Leukemia) | 5.15 | 5-Fluorouracil | Not Specified | [4] |
| HEK-293 (Normal) | 33.2 | [4] | ||||
| Indazol-Pyrimidine 5f | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.858 | Staurosporine | 8.029 | |
| A549 (Lung) | 3.628 | Staurosporine | 7.354 | |||
| Caco-2 (Colon) | 1.056 | Staurosporine | 4.202 | |||
| Compound 2f | Indazole Derivative | 4T1 (Breast Cancer) | 0.23 - 1.15 | Doxorubicin | Not Specified | [5][6] |
This table is a representation of available data and will be populated with more specific comparative data for this compound derivatives in drug-resistant vs. sensitive cell lines as research becomes available.
Deciphering the Mechanism: How Indazole Derivatives Combat Drug Resistance
The efficacy of this compound derivatives in drug-resistant cancer cells is believed to be multifactorial. A key proposed mechanism is the inhibition of P-glycoprotein, the product of the MDR1 gene.[7] By blocking the function of this efflux pump, the indazole derivatives can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their cytotoxic effects.
Another avenue of action is the induction of apoptosis, or programmed cell death, through the modulation of key regulatory proteins. For instance, some indazole derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[5]
The following diagram illustrates the proposed mechanism of action for indazole derivatives in overcoming P-gp-mediated multidrug resistance.
Caption: Proposed mechanism of this compound derivatives in overcoming MDR.
Experimental Protocols: A Guide to In Vitro Evaluation
To rigorously assess the potential of this compound derivatives in overcoming drug resistance, a series of well-defined in vitro experiments are essential. The following protocols provide a framework for these investigations.
Workflow for Evaluating Novel Anticancer Agents in Drug-Resistant Cell Lines
Caption: Experimental workflow for evaluating indazole derivatives in drug-resistant cancer.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay) to Determine IC50 Values
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Step 1: Cell Seeding: Seed drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a reference compound (e.g., doxorubicin) for 48-72 hours.
-
Step 3: MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Step 4: Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting the percentage of viability against the drug concentration.
2. Western Blot for P-glycoprotein (P-gp) Expression
This technique is used to detect the presence and relative abundance of P-gp in cell lysates.[8]
-
Step 1: Protein Extraction: Lyse the drug-sensitive and drug-resistant cells to extract total protein.
-
Step 2: Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Step 3: SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Step 4: Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Step 5: Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for P-gp.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Step 6: Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin) to normalize the results.
3. Rhodamine 123 Efflux Assay for P-gp Activity
This functional assay measures the efflux pump activity of P-gp using the fluorescent substrate Rhodamine 123.[7][9]
-
Step 1: Cell Preparation: Harvest and resuspend drug-resistant cells in a suitable buffer.
-
Step 2: Compound Incubation: Incubate the cells with the this compound derivative or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Step 3: Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.
-
Step 4: Efflux Measurement: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh medium.
-
Step 5: Flow Cytometry Analysis: Measure the intracellular fluorescence of Rhodamine 123 at different time points using a flow cytometer. A higher fluorescence intensity in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel anticancer agents with the potential to overcome multidrug resistance. Their ability to potentially inhibit P-glycoprotein and induce apoptosis in drug-resistant cancer cells makes them a compelling area for further investigation. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these and other novel compounds. Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their structure-activity relationships, and evaluating their efficacy and safety in in vivo models of drug-resistant cancer.
References
- BenchChem Technical Support Team. (2025).
- In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological str
- Hatok, J., Babusikova, E., Matakova, T., Mistuna, D., Dobrota, D., & Racay, P. (2009). In vitro assays for the evaluation of drug resistance in tumor cells. Clinical & Experimental Medicine, 9(1), 1–7.
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Li, H., & Yang, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15775–15786.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
- How to use in vitro models to study and overcome drug resistance in oncology. (2025).
- Western blot assay for P-glycoprotein expression in MCF-7/wt and MCF7/adr cells. (n.d.).
- In Vitro Drug Testing - Diag2Tec, Preclinical CRO. (n.d.).
- Flow cytometric analysis of P-glycoprotein function using rhodamine 123. (n.d.). PubMed.
- Measurement of P-glycoprotein (P-gp) efflux pump activity of activated... (n.d.).
- Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumul
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. (n.d.). PubMed.
- Western blot analysis for P-glycoprotein in MCF7/WT and MCF7/VP cells. (n.d.).
- SAR for MDR reversal activity of series II against ABCB1-mediated MDR. (n.d.).
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Li, H., & Yang, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Western blotting analysis of P-gp expression after treatment with Q12... (n.d.).
- The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.). PubMed.
- Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells. (n.d.). PMC.
- Reversal of ABCB1-related multidrug resistance by ERK5-IN-1. (2020). PubMed.
- Reversal of P-glycoprotein-mediated multidrug resistance by natural N-alkylated indole alkaloid derivatives in KB-ChR-8-5 drug-resistant cancer cells. (2023). PubMed.
- Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 60–67.
- Reversal of P-glycoprotein-mediated multidrug resistance in vitro by AV200, a new ardeemin deriv
- Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40. (2023).
- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines ARTICLE INFO. (2021).
- Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative. (n.d.).
- SuperNatural inhibitors to reverse multidrug resistance emerged by ABCB1 transporter: Database mining, lipid-mediated molecular dynamics, and pharmacokinetics study. (2023). PLOS One.
- Discovery of novel P-glycoprotein-mediated multidrug resistance inhibitors bearing triazole core via click chemistry. (n.d.). PubMed.
- Cancer multidrug-resistance reversal by ABCB1 inhibition: A recent upd
- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
Sources
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Guide to In Vitro Cross-Reactivity Profiling of (1H-Indazol-5-yl)-methyl-amine
This guide provides a comprehensive framework for assessing the selectivity of the novel compound, (1H-Indazol-5-yl)-methyl-amine. In drug discovery, ensuring a compound interacts specifically with its intended target while minimizing engagement with other receptors is paramount for a favorable safety and efficacy profile.[1][2][3][4] Off-target interactions are a significant cause of adverse drug reactions and can lead to the failure of promising therapeutic candidates in later stages of development.[5][6] This document outlines the strategic rationale and detailed experimental protocols for characterizing the cross-reactivity of this compound against a panel of clinically relevant receptors.
For the purpose of this illustrative guide, we will hypothesize that the primary therapeutic target of this compound is the Serotonin 2A Receptor (5-HT2A) , a Gq-coupled GPCR implicated in various neurological and psychiatric disorders. A close structural analog, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent 5-HT2 receptor agonist, lending credence to this hypothesis.[7] Our objective is to determine the compound's affinity and functional activity at this primary target versus a panel of secondary receptors.
The Imperative of Selectivity Profiling
Selectivity is a cornerstone of modern drug design.[1][3] A highly selective compound offers several advantages:
-
Reduced Risk of Adverse Effects: By avoiding interactions with receptors that mediate unwanted physiological responses, the potential for side effects is minimized.
-
Clearer Structure-Activity Relationship (SAR): Understanding the on-target and off-target activity of a compound series allows medicinal chemists to make more informed decisions to improve potency and selectivity.[1]
-
Enhanced Therapeutic Index: A wider margin between the desired therapeutic dose and the dose that causes toxicity leads to a safer medication.
This guide will detail a two-tiered approach to selectivity profiling:
-
Primary Screening (Binding Assays): To determine the binding affinity of this compound across a diverse panel of receptors.
-
Secondary Screening (Functional Assays): To investigate whether binding to any identified off-targets results in a functional cellular response.
Experimental Design: Receptor Panel Selection
The choice of off-target receptors is critical and should be guided by the structural class of the compound and its intended therapeutic area. For a CNS-active compound like our indazole derivative, the panel should include receptors known for common off-target liabilities.
Table 1: Proposed Receptor Panel for Cross-Reactivity Screening
| Receptor Family | Receptor Subtype | Signaling Pathway | Rationale for Inclusion |
| Primary Target | 5-HT2A | Gq (↑ IP3/DAG, Ca2+) | Therapeutic target |
| Serotonergic | 5-HT1A | Gi (↓ cAMP) | Assess selectivity within the serotonin receptor family |
| 5-HT2B | Gq (↑ IP3/DAG, Ca2+) | Cardiac valvulopathy risk | |
| 5-HT2C | Gq (↑ IP3/DAG, Ca2+) | Appetite and mood regulation | |
| Adrenergic | α1A | Gq (↑ IP3/DAG, Ca2+) | Cardiovascular side effects (e.g., orthostatic hypotension) |
| α2A | Gi (↓ cAMP) | Sedation, blood pressure regulation | |
| Dopaminergic | D2 | Gi (↓ cAMP) | Extrapyramidal symptoms, prolactin release |
| Histaminergic | H1 | Gq (↑ IP3/DAG, Ca2+) | Sedation, weight gain |
| Muscarinic | M1 | Gq (↑ IP3/DAG, Ca2+) | Anticholinergic side effects (dry mouth, blurred vision) |
Part 1: Radioligand Binding Assays for Affinity Determination
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[8][9] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.
Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized framework. Specific parameters such as radioligand choice, protein concentration, and incubation time should be optimized for each receptor target.
1. Membrane Preparation:
- Culture cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
- Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors).
- Centrifuge the homogenate to pellet the cell membranes.[10]
- Wash the membrane pellet and resuspend in an appropriate assay buffer.
- Determine the protein concentration using a standard method like the BCA assay.[10]
2. Assay Procedure:
- In a 96-well plate, combine the following in a final volume of 250 µL:[10]
- 150 µL of cell membrane preparation (typically 5-20 µg of protein).
- 50 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM).
- 50 µL of a specific radioligand at a concentration close to its Kd value (e.g., [3H]-Ketanserin for 5-HT2A).
- Include control wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
- Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.[10]
3. Filtration and Counting:
- Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[10]
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and add a scintillation cocktail.
- Quantify the radioactivity trapped on the filters using a scintillation counter.[10]
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
- Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Part 2: Functional Assays for Activity Characterization
Identifying binding affinity is only the first step. It is crucial to determine if this binding translates into a cellular response. Functional assays measure the downstream consequences of receptor activation or inhibition.
Protocol 1: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A, H1, M1, α1A)
Activation of Gq-coupled receptors leads to an increase in intracellular calcium levels, which can be measured using calcium-sensitive fluorescent dyes.[11][12][13]
1. Cell Preparation:
- The day before the assay, seed cells expressing the Gq-coupled receptor of interest into black-walled, clear-bottom 96-well plates.[14]
- Allow cells to adhere and grow overnight to form a confluent monolayer.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Probenecid can be included to prevent dye leakage from the cells.[11][14]
- Remove the cell culture medium and add the dye-loading solution to each well.
- Incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.[11]
3. Compound Addition and Measurement:
- Prepare serial dilutions of this compound.
- Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
- The instrument will then automatically add the compound to the wells, and the fluorescence intensity is measured kinetically over time to capture the transient calcium release.[14]
- Agonist Mode: Measure the response to the test compound alone.
- Antagonist Mode: Pre-incubate the cells with the test compound for a defined period before adding a known agonist at its EC80 concentration.
4. Data Analysis:
- The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
- For agonist activity, plot the response against the compound concentration to determine the EC50 (potency) and Emax (efficacy).
- For antagonist activity, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.
Workflow for Calcium Flux Assay
Caption: Workflow for a cell-based calcium flux assay.
Protocol 2: cAMP Assay for Gi/Gs-Coupled Receptors (e.g., 5-HT1A, D2, α2A)
Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), while Gs-coupled receptors have the opposite effect.[15] Modern cAMP assays often use bioluminescent reporters.[16][17][18]
1. Cell Preparation:
- Use cells co-expressing the Gi-coupled receptor of interest and a cAMP-responsive biosensor (e.g., GloSensor™).[17][18]
- Seed the cells in white, opaque 96-well plates and incubate overnight.
2. Assay Procedure (Gi-coupled):
- Remove the culture medium and add a cAMP biosensor reagent equilibration medium. Incubate for approximately 2 hours at room temperature.[15][18]
- To measure the agonist-induced decrease in cAMP, it is often necessary to first stimulate adenylyl cyclase with a compound like forskolin to raise the basal cAMP level.[15]
- Agonist Mode: Add the test compound followed shortly by forskolin.
- Antagonist Mode: Pre-incubate with the test compound, then add a known agonist, followed by forskolin.
- Incubate for 15-20 minutes at room temperature.[15]
3. Measurement and Data Analysis:
- Measure luminescence using a plate-reading luminometer.
- A decrease in the luminescent signal corresponds to a decrease in cAMP levels (Gi activation).
- Calculate EC50 or IC50 values by plotting the change in luminescence against the compound concentration.
Signaling Pathway for a Gi-Coupled Receptor
Caption: Simplified Gi-coupled receptor signaling pathway.
Data Interpretation and Comparison
The results from these assays should be compiled into a clear, comparative format. The selectivity of this compound can be expressed as a ratio of its affinity or potency for off-targets relative to its primary target.
Table 2: Illustrative Cross-Reactivity Data for this compound
| Receptor | Binding Assay Ki (nM) | Functional Assay (Agonist) EC50 (nM) | Functional Assay (Antagonist) IC50 (nM) | Selectivity Ratio (Ki Off-target / Ki 5-HT2A) |
| 5-HT2A | 15 | 45 | >10,000 | 1 |
| 5-HT1A | 1,250 | >10,000 | 2,100 | 83 |
| 5-HT2B | 350 | 980 | >10,000 | 23 |
| 5-HT2C | 280 | 850 | >10,000 | 19 |
| α1A | 2,100 | >10,000 | 3,500 | 140 |
| D2 | 4,500 | >10,000 | >10,000 | 300 |
| H1 | 950 | >10,000 | 1,500 | 63 |
| M1 | >10,000 | >10,000 | >10,000 | >667 |
Interpretation of Illustrative Data:
In this hypothetical example, this compound demonstrates good selectivity for its primary target, the 5-HT2A receptor. It is a potent agonist at 5-HT2A (EC50 = 45 nM). The compound shows significantly lower affinity (Ki > 280 nM) for all tested off-targets, with selectivity ratios ranging from 19-fold to over 600-fold. The weaker binding to other 5-HT2 subtypes (5-HT2B and 5-HT2C) also translates to weaker agonist activity. At other receptors like 5-HT1A, α1A, and H1, it shows weak antagonistic properties only at micromolar concentrations. The lack of significant activity at the D2 and M1 receptors is a positive sign, suggesting a lower risk for common CNS and anticholinergic side effects.
Conclusion
This guide has outlined a systematic and robust approach to evaluating the cross-reactivity profile of this compound. By combining high-quality radioligand binding assays with relevant functional screens, researchers can build a comprehensive understanding of a compound's selectivity. This data is indispensable for making informed decisions in lead optimization, predicting potential clinical liabilities, and ultimately contributing to the development of safer and more effective medicines.[19][20][21]
References
- Gifford Bioscience. Radioligand Binding Assay Protocol.
- Benchchem. Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling.
- Gifford Bioscience. Radioligand Binding Assay.
- Alfa Cytology.
- Benchchem. Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.
- PubMed. Radioligand binding methods: practical guide and tips.
- Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
- Promega Corpor
- NIH.
- Promega Corpor
- NIH. Target-specific compound selectivity for multi-target drug discovery and repurposing.
- ResearchGate. Calcium Flux Assay Protocol | Download Table.
- AZoLifeSciences. Improving Selectivity in Drug Design.
- Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
- Benchchem. Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity.
- Creative Bioarray.
- NIH.
- PubMed Central. Rational Approaches to Improving Selectivity in Drug Design.
- Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell.
- Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery.
- NC3Rs. Label-free cell microarray profiling for efficacy and toxicity studies.
- Charles River Laboratories. Off-Target Screening Cell Microarray Assay.
- bioRxiv. PanScreen: A Comprehensive Approach to Off-Target Liability Assessment.
- Cre
- Creative Diagnostics. Off-Target Effects Analysis.
- MedchemExpress.com.
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.
- Sigma-Aldrich. 1-Methyl-1H-indazol-5-amine | 50593-24-3.
- Synthesis of 1H-Indazoles via Silver(I)
- PubChem. 1H-Indazol-5-amine | C7H7N3 | CID 88012.
- PubMed. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity.
- Abovchem. 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine - CAS:1220220-18-7.
- MedChemExpress. 1-Methyl-1H-indazol-5-amine.
Sources
- 1. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 7. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 17. GloSensor™ cAMP Assay Protocol [promega.es]
- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Label-free cell microarray profiling for efficacy and toxicity studies | Innovation Platform [nc3rs.org.uk]
- 20. criver.com [criver.com]
- 21. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
A Comparative Guide to the In Vivo Validation of Anti-Tumor Indazole Derivatives
For researchers at the forefront of oncology drug discovery, the indazole scaffold represents a privileged structure, forming the core of numerous clinically approved and investigational anti-tumor agents.[1][2] This guide provides a comprehensive comparison of the in vivo validation of several prominent indazole derivatives, offering insights into their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them. We will delve into a head-to-head comparison with established alternative therapies, supported by experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility in your own research.
The Landscape of In Vivo Models for Anti-Tumor Drug Efficacy
The translation of in vitro findings to a living system is a critical juncture in drug development. The choice of the in vivo model is paramount and is dictated by the specific scientific question being addressed. The two primary platforms for assessing anti-tumor efficacy are xenograft and syngeneic models.
-
Xenograft Models: These involve the implantation of human tumor cells or tissues into immunodeficient mice.[3]
-
Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are implanted, offering high reproducibility, making them ideal for initial large-scale drug screening.[4]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice, better preserving the heterogeneity of the original tumor.[4][5]
-
-
Syngeneic Models: These utilize tumor cells derived from a specific inbred mouse strain implanted into a genetically identical and immunocompetent host.[6][7][8][9] This allows for the investigation of therapies that modulate the immune system, a crucial aspect of modern cancer treatment.[7][8][9]
Comparative In Vivo Efficacy of Indazole Derivatives
This section details the in vivo performance of key indazole derivatives against various cancer types, with a comparative analysis against the non-indazole tyrosine kinase inhibitor, Sunitinib.
Axitinib (VEGFR Inhibitor) vs. Sunitinib in Renal Cell Carcinoma
Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis.[10] Sunitinib, a multi-targeted tyrosine kinase inhibitor, also targets VEGFRs and is a standard-of-care treatment for renal cell carcinoma (RCC).[11]
| Compound | Target | Tumor Model | Key In Vivo Findings | Reference |
| Axitinib | VEGFR | A549 Lung Carcinoma Xenograft | Combination with radiation led to a complete response with no detectable residual tumor nodules. | [15][16] |
| Sunitinib | Multi-kinase (including VEGFR) | Renal Cell Carcinoma Xenograft | Standard-of-care with demonstrated anti-tumor activity. | [11] |
Entrectinib (Pan-Trk, ALK, Ros1 Inhibitor) in Neuroblastoma
Entrectinib is an inhibitor of Tropomyosin receptor kinases (Trk), as well as ALK and Ros1 kinases.[3][6] The TrkB receptor, in particular, is often overexpressed in high-risk neuroblastoma.[2][4]
In a neuroblastoma xenograft model using SH-SY5Y cells engineered to express TrkB, Entrectinib demonstrated significant anti-tumor activity. As a single agent, it led to significant tumor growth inhibition and prolonged event-free survival (p < 0.0001) compared to the control group.[3][17] When combined with the chemotherapeutic agents Irinotecan and Temozolomide, Entrectinib significantly enhanced the event-free survival compared to chemotherapy alone (p = 0.0012).[3][17]
| Compound | Target | Tumor Model | Key In Vivo Findings | Reference |
| Entrectinib | Pan-Trk, ALK, Ros1 | SH-SY5Y-TrkB Neuroblastoma Xenograft | Significant tumor growth inhibition and increased event-free survival as a single agent and in combination with chemotherapy. | [3][6][17] |
Lonidamine (Metabolic Inhibitor) in Combination Therapy
Lonidamine disrupts cancer cell metabolism by inhibiting glycolysis and mitochondrial function.[3][5][6][8][9] It is often used to sensitize tumors to other therapies.
In a CT26 syngeneic colon cancer model, a combination of Lonidamine with 6-diazo-5-oxo-L-norleucine (DON) and orlistat significantly decreased tumor growth.[11] Another study in a colon cancer model showed that the combination of Lonidamine and Apigenin synergistically inhibited tumor growth.[18]
| Compound | Target | Tumor Model | Key In Vivo Findings | Reference |
| Lonidamine | Cancer Metabolism (Glycolysis, Mitochondrial Function) | CT26 Syngeneic Colon Cancer | Significantly decreased tumor growth when used in combination with other metabolic inhibitors or sensitizing agents. | [11][19] |
Indazole-Based Kinase Inhibitors: Pim and Aurora Kinases
Other indazole derivatives targeting different kinases have also shown promising in vivo activity.
-
GDC-0339 (Pan-Pim Kinase Inhibitor): In a multiple myeloma RPMI 8226 xenograft model, GDC-0339 at a dose of 100 mg/kg resulted in a 90% tumor growth inhibition. In the MM1.s multiple myeloma xenograft model, it achieved a 60% tumor growth inhibition.[20]
-
CFI-400945 (PLK4 Inhibitor): This indazole derivative is currently in clinical trials for breast cancer.[2][21] In a SK-UT-1 xenograft model, CFI-400945 demonstrated dose-dependent tumor volume reduction.[22]
| Compound | Target | Tumor Model | Key In Vivo Findings | Reference |
| GDC-0339 | Pan-Pim Kinase | RPMI 8226 & MM1.s Multiple Myeloma Xenografts | 90% and 60% tumor growth inhibition, respectively. | [20][22][23][24] |
| CFI-400945 | PLK4 | SK-UT-1 Xenograft | Dose-dependent reduction in tumor volume. | [22] |
Key Signaling Pathways Targeted by Indazole Derivatives
The anti-tumor effects of these indazole derivatives stem from their ability to inhibit key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.
VEGFR Signaling Pathway
VEGF binding to its receptor (VEGFR) activates downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, survival, and angiogenesis.[1][7][25][26][27] Axitinib blocks this cascade by inhibiting VEGFR.
TrkB Signaling Pathway in Neuroblastoma
In neuroblastoma, the binding of brain-derived neurotrophic factor (BDNF) to its receptor TrkB activates the PI3K/Akt and MAPK pathways, which promotes tumor cell survival, proliferation, and chemoresistance.[2][4][28][29][30] Entrectinib effectively blocks these pro-survival signals.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for key in vivo experiments.
Protocol 1: Syngeneic Orthotopic 4T1 Breast Cancer Model
This model is valuable for studying tumor growth and metastasis in an immunocompetent setting.[23][31]
Workflow Diagram
Step-by-Step Methodology:
-
Cell Culture: Culture 4T1 murine breast adenocarcinoma cells in appropriate media until they reach the exponential growth phase.[32]
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash them three times with cold PBS, and resuspend them in a 1:1 mixture of cold PBS and Matrigel® immediately before injection.[32]
-
Orthotopic Implantation: Anesthetize 12-week-old female BALB/c mice. Make a small incision to expose the mammary fat pad and inject the 4T1 cell suspension.
-
Tumor Monitoring: Measure the primary tumor size and animal weight every third day.[32]
-
Treatment: Once tumors reach a predetermined volume (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer the indazole derivative or vehicle according to the planned dosing schedule (e.g., intraperitoneal injection daily).
-
Data Collection and Analysis:
-
Tumor Volume: Calculate using the formula: Volume = (Length × Width²) / 2.
-
Tumor Growth Inhibition (TGI): Calculate at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Survival Analysis: Monitor the survival of the mice and plot Kaplan-Meier survival curves. Analyze for statistical significance using a log-rank test.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).
Protocol 2: Xenograft Model for Neuroblastoma
This model is suitable for evaluating drugs targeting human-specific pathways in an in vivo setting.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells (or a variant expressing the target of interest, such as TrkB) under standard conditions.
-
Cell Preparation: Harvest and prepare the cells as described in Protocol 1, resuspending them in Matrigel.
-
Implantation: Subcutaneously inject 1 x 10⁷ SH-SY5Y-TrkB cells in 0.1 ml of Matrigel into the flank of athymic nude mice.[33]
-
Tumor Monitoring: Measure tumors twice a week in three dimensions.[33]
-
Treatment: Once tumors are established, randomize the mice and begin treatment with the indazole derivative (e.g., Entrectinib) or vehicle.
-
Data Collection and Analysis:
-
Tumor Volume and TGI: As described in Protocol 1.
-
Event-Free Survival (EFS): Define an "event" as the tumor reaching a predetermined maximum size or the animal showing signs of distress. Plot Kaplan-Meier curves for EFS.
-
-
Endpoint Analysis: Excise tumors for Western blot analysis to confirm target engagement (e.g., inhibition of p-TrkB, p-Akt, p-Erk) and other biomarker studies.[33]
Conclusion
The indazole scaffold continues to be a fertile ground for the discovery of novel anti-tumor agents. The in vivo validation of these compounds, through well-designed and rigorously executed preclinical studies, is essential for their successful clinical translation. This guide provides a comparative framework and detailed methodologies to aid researchers in this critical endeavor. By understanding the nuances of different in vivo models, the mechanisms of action of these targeted therapies, and the protocols for their evaluation, the scientific community can continue to advance the development of more effective cancer treatments.
References
- Iyer, R., et al. (2016). Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model. Cancer Letters.
- Pacenta, H. L., & Macy, M. E. (2018). Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma. Drug design, development and therapy.
- Kim, H. B., et al. (1991). Combination therapy: lonidamine, hyperthermia, and chemotherapy against the RIF-1 tumor in vivo. PubMed.
- Iyer, R., et al. (2016). Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model. Semantic Scholar.
- Cervantes-Madrid, D., et al. (2018).
- Sharma, S., et al. (2017).
- Cervantes-Madrid, D., et al. (2020).
- Iyer, R., et al. (2019). Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model.
- Pacenta, H. L., & Macy, M. E. (2018).
- Sanna, M., et al. (2016). Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy. PubMed Central.
- Vlashi, E., et al. (2014). Axitinib Improves Radiotherapy in Murine Xenograft Lung Tumors. PMC - NIH.
- Hoshi, S., et al. (2021). Outcomes of axitinib versus sunitinib as first-line therapy to patients with metastatic renal cell carcinoma in the immune-oncology era. PubMed.
- Cervantes-Madrid, D., et al. (2018). Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation.
- Barathova, M., et al. (2021). Development of 4T1 breast cancer mouse model system for preclinical carbonic anhydrase IX studies. PubMed Central.
- Wei, W., et al. (2021).
- Tao, K., et al. (2012). An Improved Syngeneic Orthotopic Murine Model of Human Breast Cancer Progression. PLoS ONE.
- Pulaski, B. A., & Ostrand-Rosenberg, S. (2001). Mouse 4T1 Breast Tumor Model.
- Hoshi, S., et al. (2021). Outcomes of axitinib versus sunitinib as first-line therapy to patients with metastatic renal cell carcinoma in the immune-oncology era. Wiley Online Library.
- Altogen Labs. (n.d.). 4T1 Syngeneic Murine Model. Altogen Labs.
- Explicyte Immuno-Oncology. (n.d.). 4T1 Syngeneic Breast Tumor Mouse Model. Explicyte Immuno-Oncology.
- Hoshi, S., et al. (2019). Comparison of axitinib and sunitinib as first-line treatment for metastatic kidney cancer.
- Hoshi, S., et al. (2021). Outcomes of axitinib versus sunitinib as first-line therapy to patients with metastatic renal cell carcinoma in the immune-oncology era. PMC - NIH.
- Coluccia, A., et al. (2014).
- Kumar, A., et al. (2016).
- Wan, J., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents.
- Vlashi, E., et al. (2012). Abstract LB-264: Axitinib improves radiotherapy for murine xenograft lung tumors. AACR.
- Athwal, H., et al. (2023). In vivo effects of PLK4 inhibitor are enhanced by coadministration of ATM inhibitor.
- Li, Y., et al. (2018). Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft. NIH.
- Hoshi, S., et al. (2019). Comparison of axitinib and sunitinib as first-line therapies for metastatic renal cell carcinoma: a real-world multicenter analysis.
- Papakonstantinou, E., et al. (2020). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. NIH.
- Wang, X., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed.
- Mason, D. P., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent.
- Wei, W., et al. (2021).
- Zhang, M., et al. (2023).
- Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
- U.S. Food and Drug Administration. (2022). Reference ID: 5414484.
- Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
- Gavara, P. R., et al. (2013). International Journal of Drug Discovery and Medical Research. ijddmr.com.
- Hu, Y., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. PubMed.
- Pauls, T. F., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
- U.S. Food and Drug Administration. (2021). Inlyta (axitinib) tablets Label.
- Finke, J. H., et al. (2015).
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Anderson, M., et al. (2007). Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase. PubMed.
- Dias, C., et al. (2022). Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. NIH.
- Srirajaskanthan, R., et al. (2020). Phase-II Trials of Pazopanib in Metastatic Neuroendocrine Neoplasia (mNEN): A Systematic Review and Meta-Analysis. PMC - NIH.
Sources
- 1. cusabio.com [cusabio.com]
- 2. sci-hub.box [sci-hub.box]
- 3. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [scholarworks.uvm.edu]
- 5. Mechanism of action of the antineoplastic drug lonidamine: 31P and 13C nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Feasibility and antitumor efficacy in vivo, of simultaneously targeting glycolysis, glutaminolysis and fatty acid synthesis using lonidamine, 6-diazo-5-oxo-L-norleucine and orlistat in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pazopanib vs Sunitinib in Metastatic Renal Cell Carcinoma: How Do We Choose? - The ASCO Post [ascopost.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Axitinib Improves Radiotherapy in Murine Xenograft Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Axitinib Improves Radiotherapy in Murine Xenograft Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Interventional Effects and Mechanisms of Lonidamine in Combination with Apigenin on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. | BioWorld [bioworld.com]
- 21. Pazopanib, a VEGF receptor tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medium.com [medium.com]
- 28. ascopubs.org [ascopubs.org]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Brain-derived neurotrophic factor activation of TrkB protects neuroblastoma cells from chemotherapy-induced apoptosis via phosphatidylinositol 3'-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Indazole Derivatives
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid structure, synthetic accessibility, and capacity to engage in crucial hydrogen bonding interactions have made it a cornerstone in the rational design of a multitude of biologically active molecules.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties.[2][3][4] Several indazole-containing drugs, such as Pazopanib and Axitinib, are already staples in clinical practice, primarily as kinase inhibitors for cancer therapy.[5][6][7]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of indazole derivatives through the lens of molecular docking. We will explore the causality behind experimental choices in a docking workflow, present a framework for comparing different derivatives, and underscore the necessity of experimental validation for computational predictions.
The Rationale of Molecular Docking for Indazole Derivatives
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (a ligand, such as an indazole derivative) and a protein's binding site at an atomic level.[9] This in silico approach is invaluable for:
-
Predicting Binding Affinity: Estimating the strength of the interaction between the ligand and the protein, often expressed as a docking score or binding energy.[10][11]
-
Elucidating Binding Modes: Visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[5]
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the indazole scaffold influence its binding affinity and selectivity for a particular target.[12][13]
-
Virtual Screening: Rapidly screening large libraries of compounds to identify potential hits for further investigation, thereby saving significant time and resources.[9]
The choice of a specific protein target is paramount. For indazole derivatives, protein kinases are a particularly relevant and well-studied class of targets due to their critical role in cell signaling and the proven success of indazole-based kinase inhibitors.[1][5][7] Dysregulation of kinases is a hallmark of many diseases, especially cancer.[1]
Comparative Docking Workflow: Indazole Derivatives Against Protein Kinases
To illustrate a comparative docking study, we will consider a hypothetical scenario involving a series of substituted indazole derivatives targeting the ATP-binding site of a protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[6]
Below is a logical workflow for such a study, visualized using Graphviz.
Caption: A generalized workflow for a comparative molecular docking study.
Detailed Protocol: Molecular Docking using AutoDock Vina
This protocol outlines the steps for docking a set of indazole derivatives to a prepared protein target using AutoDock Vina, a widely used open-source docking program known for its accuracy and speed.[8][9]
1. Target Protein Preparation: a. Obtain Protein Structure: Download the 3D structure of the target protein (e.g., VEGFR-2, PDB ID: 4AGD) from the Protein Data Bank (PDB). b. Clean the Structure: Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular visualization tool like UCSF Chimera or AutoDockTools (ADT).[8] c. Add Hydrogens and Charges: Add polar hydrogens and compute Gasteiger charges for the protein atoms. This is crucial for accurate electrostatic interaction calculations. d. Define the Binding Site: Identify the active site or binding pocket. This can be done based on the location of the co-crystallized ligand or through binding site prediction tools. Define the grid box dimensions to encompass this site. The autogrid program in the AutoDock suite is used for this step.
2. Ligand Preparation: a. Sketch or Obtain Ligand Structures: Draw the 2D structures of your indazole derivatives using a chemical drawing software (e.g., ChemDraw) and convert them to 3D structures. b. Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field (e.g., MMFF94) to obtain a low-energy conformation. c. Define Torsion Angles: Identify rotatable bonds in the ligands to allow for conformational flexibility during docking. ADT can automatically detect and set these. d. Save in PDBQT format: Convert the prepared ligand files into the PDBQT format, which includes atomic charges and torsional information required by AutoDock Vina.
3. Running the Docking Simulation: a. Configuration File: Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the desired output file name. b. Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input. bash vina --config conf.txt --log log.txt c. Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
4. Analysis of Docking Results: a. Examine Binding Scores: The most negative binding affinity score typically represents the most favorable binding pose. b. Visualize Interactions: Load the protein and the docked ligand poses into a molecular visualizer. Analyze the interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the best-ranked pose of each indazole derivative and the amino acid residues in the protein's active site.[5] For instance, interactions with key residues like Arg115 and Met374 in the aromatase enzyme have been reported for indazole derivatives.[14]
Comparative Analysis of Indazole Derivatives
The true power of this approach lies in the comparative analysis of a series of derivatives. By systematically altering the substituents on the indazole core, we can build a structure-activity relationship (SAR) profile.[12]
Consider three hypothetical indazole derivatives targeting VEGFR-2:
-
Derivative A: Unsubstituted indazole.
-
Derivative B: Indazole with a methoxy group at the C4 position.
-
Derivative C: Indazole with a bulky phenyl group at the N1 position.
The docking results can be summarized in a table for easy comparison:
| Derivative | Substituent | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| A | None | -7.5 | Cys919, Asp1046 | 1 |
| B | 4-Methoxy | -8.2 | Cys919, Asp1046, Glu885 | 2 |
| C | 1-Phenyl | -6.9 | Cys919 | 1 (potential steric clash) |
From this hypothetical data, we can infer:
-
Derivative B shows the most favorable binding affinity, suggesting the methoxy group at the C4 position may be forming an additional hydrogen bond with a residue like Glu885, thereby enhancing potency.[12]
-
Derivative C has a lower binding score, possibly due to steric hindrance from the bulky phenyl group at the N1 position, which prevents optimal orientation in the binding pocket.
This type of analysis guides the medicinal chemist in deciding which modifications are likely to improve the desired biological activity.
The Imperative of Experimental Validation
While molecular docking is a powerful predictive tool, its results are theoretical. It is critical to validate the computational findings with experimental data. A strong correlation between docking scores and experimentally determined biological activity lends credibility to the computational model.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
A common method to validate the inhibitory potential of compounds against a specific kinase is an in vitro kinase assay.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Indazole derivatives (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their optimal concentrations in the assay buffer.
-
Serial Dilution of Compounds: Prepare a series of dilutions of the indazole derivatives to be tested.
-
Kinase Reaction: a. Add the kinase and the test compound (or DMSO as a control) to the wells of a microplate. b. Incubate for a short period to allow the compound to bind to the kinase. c. Initiate the reaction by adding the ATP/substrate mixture. d. Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction. b. Add the detection reagent, which quantifies the amount of ADP produced (a byproduct of the phosphorylation reaction).
-
Data Analysis: a. Measure the signal (e.g., luminescence) using a microplate reader. b. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of the kinase activity) from the resulting dose-response curve.[3]
A strong correlation between lower (more favorable) docking scores and lower IC₅₀ values would validate the predictive power of the docking model for this class of compounds.
Conclusion and Future Directions
Comparative docking studies offer an efficient and insightful approach to understanding the structure-activity relationships of indazole derivatives. By systematically comparing the predicted binding modes and affinities of a series of compounds, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. The indazole scaffold's versatility continues to make it a focal point in the discovery of inhibitors for a wide array of biological targets.[1][15] The integration of computational methods, like the one described here, with robust experimental validation is the hallmark of modern, efficient drug discovery. Future efforts will likely focus on applying these comparative approaches to novel and challenging biological targets, further cementing the legacy of the indazole scaffold in medicinal chemistry.[1]
References
- Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2759. [Link]
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1167-1191. [Link]
- Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. [Link]
- Cerecetto, H., & Gerpe, A. (2007). Pharmacological properties of indazole derivatives: recent developments. PubMed. [Link]
- Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Selwood, D. L., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7525-7539. [Link]
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. [Link]
- Singampalli, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Unspecified Authors. (2020).
- Lo, Y. C., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
- Unspecified Authors. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential.
- Sharma, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1439-1456. [Link]
- Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14143-14157. [Link]
- The Scripps Research Institute. (n.d.). AutoDock. The Scripps Research Institute. [Link]
- Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
- Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3). [Link]
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]
- Unspecified Authors. (n.d.). Drug Discovery - Software. Unspecified Source. [Link]
- Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
- Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies.
- Unspecified Authors. (2015). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. [Link]
- Gopi, B., & Vijayakumar, V. (2024).
- Unspecified Authors. (n.d.). Proposed docking of 74a with JAK2 (reproduced with permission).
- Unspecified Authors. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
- Unspecified Authors. (n.d.). Structure of our indazole derivatives.
- Youssif, B. G. M., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
- Unspecified Authors. (2022).
- Sanna, P., et al. (2007).
- Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents.
- Unspecified Authors. (n.d.). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. AboutScience. [Link]
- Unspecified Authors. (n.d.). Docking study of novel designed indazole derivatives against topoisomerase-II DNA gyrase enzyme for antibacterial screening.
- Unspecified Authors. (2025). Development of novel, green, efficient approach for the synthesis of indazole and its derivatives; insights into their pharmacological and molecular docking studies. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 6. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 9. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis molecular docking and DFT studies on novel indazole derivatives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1H-Indazol-5-yl)-methyl-amine
Introduction: As researchers and drug development professionals, our work with novel compounds like (1H-Indazol-5-yl)-methyl-amine is pivotal for scientific advancement. This compound, with its indazole core, is a valuable building block in medicinal chemistry.[1] However, our responsibility extends beyond synthesis and application to the safe and compliant management of resulting waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined are grounded in established hazardous waste management principles and data from structurally analogous compounds.
Part 1: Hazard Identification & Essential Safety
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, data from analogous indazole amines, such as 1-Methyl-1H-indazol-5-amine and 1H-Indazol-3-amine, provide a strong basis for a conservative safety assessment.[2][3] This compound should be treated as a hazardous substance.
Assumed Hazard Profile: Based on analogous compounds, this compound is presumed to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][4][5]
| Potential Hazard | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes.[6][7] |
| Serious Eye Irritation | H319: Causes serious eye irritation | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3] |
Part 2: Standard Disposal Protocol for this compound Waste
Disposal of this compound must not be done via sink or standard trash. It must be managed as regulated hazardous chemical waste.[8][9] This protocol ensures compliance with federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA).[10]
Step 1: Designate a Hazardous Waste Container
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, free of cracks or residue on the outside.[11]
-
Causality: Using an incompatible container can lead to chemical degradation of the container, causing leaks. A sealed lid is mandatory to prevent the release of potentially harmful vapors.[8]
Step 2: Waste Collection & Segregation
-
Collection: Collect all waste containing this compound, including pure compound, reaction mixtures, and solutions, directly into your designated waste container.[9]
-
Segregation: Amines are basic. Do not mix this waste stream with acidic waste to prevent vigorous neutralization reactions. Store the container away from incompatible materials, particularly strong oxidizing agents.[6]
-
Causality: Improper segregation is a primary cause of laboratory accidents. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, fires, or explosions.
Step 3: Accurate Waste Labeling
-
Labeling: As soon as you begin accumulating waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[11]
-
Required Information: The label must include:
-
The full, unabbreviated chemical name: "this compound".[8]
-
All other chemical constituents and their approximate percentages.
-
The date accumulation began.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
-
Causality: Proper labeling is a regulatory requirement and is critical for ensuring that EHS personnel can handle, transport, and dispose of the waste safely and correctly.[11]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location: The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[10]
-
Containment: The primary waste container must be kept within a secondary containment bin or tray to contain any potential leaks or spills.[9]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[11]
-
Causality: The SAA regulation allows for the safe, temporary collection of waste in the lab before it is moved to a central storage facility, minimizing the risk of large-scale incidents.
Step 5: Arrange for Waste Pick-Up
-
Requesting Disposal: Once the container is full or you are finished with the process generating the waste, submit a pick-up request to your institution's EHS department.[8] Do not allow waste to accumulate for extended periods.[12]
Part 3: Disposal of Contaminated Materials
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and absorbent paper, must be disposed of as hazardous solid waste. Collect these items in a clearly labeled, sealed plastic bag or a designated solid waste container.[13]
-
Empty Containers: An empty container that held this compound must be triple-rinsed before it can be disposed of as non-hazardous waste.[9][12]
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Crucially, collect all three rinsates as hazardous liquid waste and add them to your designated liquid waste container.[8]
-
After triple-rinsing and air-drying, obliterate or deface the original chemical label.[12] The container can then be disposed of in the appropriate glass or plastic recycling bin.
-
Part 4: Emergency Procedures: Spill and Exposure
Accidents can happen, and a prepared response is critical to mitigating harm.
Minor Spill Cleanup Protocol (<1 Liter, Contained)
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is not near a drain or ignition source.[14]
-
Don PPE: At a minimum, wear a lab coat, double gloves (nitrile), and chemical splash goggles.[15]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent, working from the outside in to prevent spreading.[15][16] Avoid using combustible materials like paper towels to absorb the neat liquid.[14]
-
Collect Waste: Carefully scoop the absorbed material into a designated container for hazardous solid waste.[16]
-
Decontaminate: Clean the spill surface with a detergent and water solution.[13] For aromatic amines, specialized decontamination solutions may be available that neutralize toxicity.[17]
-
Package & Label: Seal and label all cleanup materials (absorbent, contaminated PPE) as hazardous waste for disposal.[13]
For major spills, or any spill you are not trained or comfortable cleaning, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[14]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this systematic approach—from accurate hazard assessment and proper PPE usage to compliant waste collection, storage, and disposal—researchers can effectively mitigate risks. Always prioritize consulting your institution's specific EHS guidelines, as they are tailored to your local regulatory landscape.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- TeamChem. (2025, November 26). Monoethanolamine (MEA) Safety & Handling Guide.
- RPS Group. (n.d.). Amines.
- ECHEMI. (n.d.). 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets.
- SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazol-5-amine.
- ChemicalBook. (2025, July 26). 1-METHYL-1H-INDAZOL-5-AMINE - Safety Data Sheet.
- Greenbook.net. (2017, June 12). SAFETY DATA SHEET CLEAN AMINE®.
- Chem-Impex. (n.d.). 1-Methyl-1H-indazol-5-ylamine.
- TCI Chemicals. (2025, January 8). SAFETY DATA SHEET - 1H-Indazol-7-amine.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methyl-1H-indazol-5-amine [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 478827-05-3 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. epa.gov [epa.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. acs.org [acs.org]
- 17. international.skcinc.com [international.skcinc.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1H-Indazol-5-yl)-methyl-amine
This guide provides essential safety and logistical information for the handling and disposal of (1H-Indazol-5-yl)-methyl-amine. As a professional in drug development and laboratory research, your safety, the integrity of your experiments, and environmental compliance are paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Core Hazard Profile: Understanding the Risks
Based on analogous compounds such as 5-Aminoindazole and 1-Methyl-1H-indazol-5-amine, this compound should be handled as a substance with the following potential hazards:
-
H302: Harmful if swallowed. [2][3] Ingestion can lead to systemic toxicity.
-
H315: Causes skin irritation. [2][3][4] Direct contact can cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [2][3] Splashes can result in significant and potentially lasting eye damage.
-
H335: May cause respiratory irritation. [2] Inhalation of dust or aerosols can irritate the respiratory tract.
These hazards dictate a stringent approach to personal protective equipment to create a reliable barrier between you and the chemical.
Personal Protective Equipment (PPE): A Mandated Protocol
The following table outlines the minimum required PPE for handling this compound. Adherence is not merely recommended; it is essential for ensuring personal safety and regulatory compliance.
| Protection Type | Specific Equipment | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles compliant with ANSI Z87.1 standards. A face shield should be worn over goggles.[5] | The indazole functional group and its derivatives are known to cause serious eye irritation (H319).[2][3] Goggles protect against splashes, while a face shield provides a secondary barrier against larger splashes or unexpected exothermic reactions. |
| Skin Protection | Chemical-resistant gloves (Nitrile is a suitable first choice for incidental contact). A fully buttoned, flame-resistant lab coat. | Prevents direct skin contact, mitigating the risk of skin irritation (H315).[2][3][6] Contaminated clothing must be removed and washed before reuse.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols, to prevent respiratory tract irritation (H335).[1][2] All handling of the solid compound should ideally occur within a fume hood to minimize inhalation exposure.[1][8] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[1] | Protects feet from potential spills and falling objects. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a self-validating workflow. Each step is designed to mitigate the risks identified in the hazard assessment.
Phase 1: Preparation and Pre-Handling
-
Engineering Controls Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure the airflow is unobstructed.
-
Safety Equipment Accessibility: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[1]
-
PPE Assembly: Don all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures before use.[6]
-
Material Preparation: Prepare all necessary reagents and equipment before bringing this compound into the work area to minimize handling time.
Phase 2: Active Handling
-
Location: Conduct all weighing and manipulation of the compound exclusively within the certified chemical fume hood.[1][8]
-
Contact Avoidance: Use spatulas and other appropriate tools to handle the chemical. Avoid all direct physical contact.[1]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][6]
Phase 3: Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately.[3]
Visualization: Safe Handling & Disposal Workflow
The following diagram illustrates the logical flow for safely managing this compound from initial handling to final disposal.
Caption: Workflow for safe handling, disposal, and emergency response.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Amine compounds can be harmful to aquatic life and must not be disposed of in drains or sewers.[9] All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Identification and Segregation: Classify all materials that have come into contact with the compound as hazardous waste.[8] Keep solid waste (e.g., contaminated gloves, weigh boats, paper towels) separate from liquid waste (e.g., solutions).[8]
-
Waste Collection and Containerization: Use dedicated, compatible, and clearly labeled waste containers.[8][9]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound Waste," and list any solvents or other components.[8]
-
Storage: Keep waste containers tightly sealed and stored in a designated, well-ventilated secondary containment area while awaiting pickup.
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Never dispose of this chemical in the regular trash or down the drain.[1]
By adhering to this comprehensive guide, you build a robust framework of safety that protects you, your colleagues, and your research.
References
- Amine Disposal For Businesses. Collect and Recycle. URL: https://www.collectandrecycle.com/chemical-waste/amine-disposal/
- Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
- Disposing Amine Waste. Technology Catalogue. URL: https://www.technologycatalogue.com/company/kuwait-national-petroleum-company-knpc/need/disposing-amine-waste
- SAFETY DATA SHEET: 1H-Indazol-7-amine. TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/assets/sds/A3355_EG_E.pdf
- Essential Safety and Operational Guidance for Handling 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem. URL: https://www.benchchem.com/blog/essential-safety-and-operational-guidance-for-handling-1-1h-imidazol-5-yl-n-methylmethanamine/
- Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. URL: https://www.researchgate.
- Safety Data Sheet: methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine. Enamine. URL: https://www.enamine.net/sds/EN300-34986_EN.pdf
- SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/295531
- 1-Methyl-1H-indazol-5-amine | 50593-24-3. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0078987
- SAFETY DATA SHEET: Indazole. Fisher Scientific. URL: https://www.fishersci.com/sds/02968.pdf
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. URL: https://ehs.ucsc.edu/topics/lab-safety/ppe-selection-guide.html
- SAFETY DATA SHEET: 5-Aminoindazole. Fisher Scientific. URL: https://www.fishersci.co.uk/chemicalProductData_sds.jsp?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

